Prosaptide
描述
属性
分子式 |
C116H196N28O37S |
|---|---|
分子量 |
2607.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C116H196N28O37S/c1-17-61(13)91(112(176)137-80(54-88(157)158)107(171)136-79(53-83(123)148)106(170)135-78(52-82(122)147)105(169)126-70(35-25-29-47-120)101(165)143-93(63(15)145)114(178)131-72(37-41-85(151)152)99(163)125-67(32-22-26-44-117)96(160)128-74(39-43-87(155)156)103(167)141-92(62(14)18-2)113(177)138-81(116(180)181)50-58(7)8)142-109(173)76(49-57(5)6)132-98(162)69(34-24-28-46-119)130-115(179)94(64(16)146)144-111(175)90(60(11)12)139-102(166)73(38-42-86(153)154)127-97(161)68(33-23-27-45-118)129-110(174)89(59(9)10)140-108(172)75(48-56(3)4)133-104(168)77(51-65-30-20-19-21-31-65)134-100(164)71(36-40-84(149)150)124-95(159)66(121)55-182/h19-21,30-31,56-64,66-81,89-94,145-146,182H,17-18,22-29,32-55,117-121H2,1-16H3,(H2,122,147)(H2,123,148)(H,124,159)(H,125,163)(H,126,169)(H,127,161)(H,128,160)(H,129,174)(H,130,179)(H,131,178)(H,132,162)(H,133,168)(H,134,164)(H,135,170)(H,136,171)(H,137,176)(H,138,177)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,165)(H,144,175)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,180,181)/t61-,62-,63+,64+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-/m0/s1 |
InChI 键 |
KSDDQEGWVBODMD-OULINLAESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CS)N |
产品来源 |
United States |
Foundational & Exploratory
Prosaptide's Mechanism of Action in Neuronal Survival: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025
Executive Summary
Prosaptide, a neurotrophic peptide derived from the precursor protein prosaposin, has demonstrated significant potential in promoting neuronal survival and offering protection against a variety of cellular insults. Its mechanism of action is centered on the activation of specific G protein-coupled receptors (GPCRs), which initiates a cascade of intracellular signaling events. This guide provides an in-depth examination of the molecular pathways involved, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling networks. Understanding this mechanism is critical for the development of novel therapeutics targeting neurodegenerative diseases and nerve injury.
Core Mechanism: Receptor Binding and G Protein Activation
The primary neuroprotective effects of this compound are initiated by its binding to and activation of two orphan GPCRs: GPR37 and GPR37L1 .[1][2][3] These receptors are expressed almost exclusively in the nervous system, making them specific targets for neuro-active compounds.[1][2] this compound is the active peptide fragment of the larger secreted glycoprotein, prosaposin, and both molecules are capable of activating these receptors.[1][2]
Upon binding, this compound induces a conformational change in the GPR37/GPR37L1 receptors, leading to the activation of associated heterotrimeric G proteins. Experimental evidence, including the inhibition of signaling by pertussis toxin (PTX), confirms that these receptors couple to Gαi/o proteins .[1][2][4][5] Activation of Gαi/o proteins by the this compound-receptor complex results in two immediate downstream consequences:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2][6]
-
Release of Gβγ Subunits: The dissociation of the G protein releases the Gβγ subunit complex, which acts as a secondary messenger to activate other signaling pathways, notably the PI3K/Akt and MAPK/ERK cascades.[4][5]
The binding of this compound to its receptors also promotes their endocytosis, a common mechanism for signal modulation and receptor regulation.[1][3]
Key Pro-Survival Signaling Pathways
Activation of GPR37 and GPR37L1 by this compound triggers multiple downstream signaling pathways that are crucial for mediating its neuroprotective and anti-apoptotic effects.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node for mediating neuronal survival.[7][8] this compound treatment has been shown to stimulate this pathway, likely via the released Gβγ subunits.[4][7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits the serine/threonine kinase Akt to the cell membrane, where it is phosphorylated and activated.
Activated Akt promotes cell survival through several mechanisms:
-
Inhibition of Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins such as BAD and prevents the activation of executioner caspases like caspase-9 and caspase-3.[9][10]
-
Gene Regulation: Akt can influence the activity of transcription factors, such as CREB and NF-κB, to promote the expression of pro-survival and anti-apoptotic genes.[11]
-
Inhibition of ASK1: Akt-mediated phosphorylation of Apoptosis signal-regulating kinase 1 (ASK1) inhibits its activity, thereby reducing apoptosis.[7]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is robustly activated by this compound in a G-protein-dependent manner.[1][4] This cascade is critical for cell growth, differentiation, and survival. The pathway proceeds as follows:
-
Receptor activation leads to the stimulation of the small GTPase Ras.
-
Ras activates a kinase cascade, beginning with Raf (MAPKKK).
-
Raf phosphorylates and activates MEK (MAPKK).
-
MEK phosphorylates and activates ERK1/2 (p44/p42 MAPK).[4][12]
Once activated, phosphorylated ERK (pERK) translocates to the nucleus where it phosphorylates and activates transcription factors such as Elk-1 and CREB.[12][13] This leads to the transcription of genes involved in neuronal protection, neurite outgrowth, and myelin sheath maintenance.[4][5] In Schwann cells, for instance, the activation of the ERK pathway by this compound is essential for enhancing the synthesis of sulfatide, a key component of the myelin sheath.[4]
Caption: this compound signaling cascade for neuronal survival.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating this compound's effects.
Table 1: Receptor Binding and G Protein Activation
| Parameter | Value | Cell Type | Reference |
|---|---|---|---|
| This compound Binding Affinity (Kd) | 18.3 nM | PC12 Cells | [14] |
| Prosaposin Binding Affinity (Kd) | 2.5 nM | PC12 Cells | [14] |
| Signaling Inhibition | Complete block by Pertussis Toxin | Schwann Cells, HEK-293T | [1][4] |
| G Protein Activation | Stimulated ³⁵S-GTPγS binding | GPR37/GPR37L1 transfected cells |[1] |
Table 2: Downstream Signaling Pathway Activation
| Pathway Readout | Effect | Concentration / Time | Cell Type | Reference |
|---|---|---|---|---|
| ERK1/2 Phosphorylation | Significant increase | 100 nM this compound | GPR37/GPR37L1 transfected HEK-293T | [1] |
| ERK1/2 Phosphorylation | 20-fold increase | 10 nM this compound / 5 min peak | PC12 Cells | [14] |
| cAMP Production | Inhibition of forskolin-stimulated production | 100 nM this compound | GPR37/GPR37L1 transfected cells | [1] |
| Akt Phosphorylation | Increased | Not specified | Prostate Cancer Cells, Neurons |[7][9] |
Table 3: Functional Neuroprotective Outcomes
| Experimental Model | Effect | Concentration / Treatment | System | Reference |
|---|---|---|---|---|
| Oxidative Stress (H₂O₂) | Significant protection from cell death | 100 nM this compound pre-treatment | Primary Cortical Astrocytes | [1] |
| Sulfatide Synthesis | 2.5-fold increase | 10 nM TX14(A) | Primary Schwann Cells | [4] |
| MPTP-induced toxicity | Dose-dependent reduction of neuron loss | Subcutaneous this compound D5 | Male Mice | [15] |
| Ischemia (MCAO) | Attenuation of neuronal apoptosis | Intranasal recombinant prosaposin | Rats |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the literature.
ERK Phosphorylation Assay via Western Blot
This protocol is used to quantify the activation of the MAPK/ERK pathway.[1][4]
-
Cell Culture and Treatment: Plate cells (e.g., primary Schwann cells or GPR37-transfected HEK-293T cells) in appropriate media and grow to ~80% confluency. Serum-starve cells for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment (Optional): To confirm G-protein dependence, pre-treat a subset of cells with pertussis toxin (e.g., 100 ng/mL) for 4 hours.
-
This compound Stimulation: Treat cells with this compound (e.g., 10-100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes). A 5-minute stimulation is often optimal for peak ERK phosphorylation.[14]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify band intensity using densitometry software.
Caption: Experimental workflow for pERK Western Blot analysis.
Cell Viability Assay (LDH Release)
This protocol assesses the protective effect of this compound against cytotoxicity, such as oxidative stress.[1]
-
Cell Culture: Plate primary astrocytes or neurons in 96-well plates.
-
Pre-treatment: Treat cells with this compound (e.g., 100 nM) or vehicle control for 10-30 minutes.
-
Induce Injury: Add a cytotoxic agent (e.g., 500 µM H₂O₂) to the wells (excluding negative controls) and incubate for 24 hours.
-
Control Groups:
-
Vehicle Control: Cells treated with vehicle only (no this compound, no H₂O₂).
-
Injury Control: Cells treated with H₂O₂ only.
-
Maximum LDH Release Control: A separate set of wells treated with a lysis solution 1 hour before the assay endpoint.
-
-
LDH Measurement: Collect the cell culture supernatant. Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the media, following the manufacturer's instructions.
-
Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control after subtracting background from the vehicle control.
Conclusion and Future Directions
The mechanism of action for this compound in promoting neuronal survival is multifaceted, originating from its specific interaction with GPR37 and GPR37L1 receptors. The subsequent activation of Gαi/o-coupled signaling cascades, particularly the PI3K/Akt and MAPK/ERK pathways, provides a robust defense against apoptotic and cytotoxic insults. The quantitative data consistently support a potent neuroprotective effect across various experimental models.
For drug development professionals, this compound and its signaling axis represent a promising target. Future research should focus on:
-
Small Molecule Agonists: Developing orally available small molecules that can mimic the action of this compound at GPR37/GPR37L1.
-
Pharmacokinetics: Improving the stability and blood-brain barrier permeability of this compound-based peptides.[16]
-
Clinical Translation: Expanding on early clinical trials for neuropathies to target a broader range of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[15]
A thorough understanding of this intricate signaling network is paramount to harnessing its full therapeutic potential and developing next-generation neuroprotective agents.
References
- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal administration of recombinant prosaposin attenuates neuronal apoptosis through GPR37/PI3K/Akt/ASK1 pathway in MCAO rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saposin C promotes survival and prevents apoptosis via PI3K/Akt-dependent pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 14. Induction of MAPK phosphorylation by prosaposin and this compound in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Prosaptide as a GPR37 and GPR37L1 Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are prominent targets for drug development. GPR37 and GPR37L1 are two closely related orphan GPCRs predominantly expressed in the nervous system, implicated in various physiological and pathological processes, including neuroprotection and myelination.[1][2] This technical guide provides a comprehensive overview of the identification and characterization of Prosaptide, a peptide derived from the neurotrophic factor prosaposin, as an agonist for GPR37 and GPR37L1. We will delve into the quantitative data supporting this interaction, the intricate signaling pathways activated by this compound, and detailed experimental protocols for the key assays used to elucidate this relationship. This document is intended to serve as a valuable resource for researchers and drug development professionals working on GPR37, GPR37L1, and related neuroprotective pathways.
This compound: A Ligand for the Orphan Receptors GPR37 and GPR37L1
For a considerable time, GPR37 and GPR37L1 were classified as orphan receptors, as their endogenous ligands were unknown. A significant breakthrough came with the identification of prosaposin and its active peptide fragment, this compound, as ligands for these receptors.[1][3][4] this compound is a 14-amino-acid peptide that has been shown to exert neuroprotective and glioprotective effects.[1][5] Seminal studies demonstrated that this compound binds to both GPR37 and GPR37L1, induces their internalization, and activates downstream signaling pathways in a receptor-dependent manner.[1][6] The synthetic analog of this compound, known as this compound TX14(A), has been instrumental in these investigations.[7][8] While the pairing of this compound with GPR37 and GPR37L1 is a significant step in deorphanizing these receptors, it is noteworthy that some studies have highlighted challenges in replicating these findings in certain heterologous expression systems like HEK293 cells, suggesting that the cellular context may be crucial for receptor function.[8][9]
Quantitative Data Summary
The agonistic activity of this compound on GPR37 and GPR37L1 has been quantified in several key studies. The following tables summarize the essential pharmacological data.
| Receptor | Ligand | Assay Type | Parameter | Value (nM) | Cell Type | Reference |
| GPR37 | This compound | ERK Phosphorylation | EC50 | 7 | HEK-293T | [1][10] |
| GPR37L1 | This compound | ERK Phosphorylation | EC50 | 5 | HEK-293T | [1][10] |
Table 1: Potency of this compound on GPR37 and GPR37L1. This table highlights the half-maximal effective concentration (EC50) of this compound in activating GPR37 and GPR37L1, as measured by the phosphorylation of extracellular signal-regulated kinase (ERK).
Signaling Pathways of this compound-Activated GPR37 and GPR37L1
Upon binding of this compound, both GPR37 and GPR37L1 initiate intracellular signaling cascades primarily through the Gαi/o family of G proteins.[1][7] This activation is sensitive to pertussis toxin, a characteristic inhibitor of Gαi/o signaling.[1][3] The key downstream events include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[1][3][11] These signaling pathways are crucial for the neuroprotective and glioprotective effects attributed to this compound.[1][8]
The logical flow of a typical experimental workflow to characterize this compound's agonism is depicted below.
Experimental Methodologies
This section provides detailed protocols for the key experiments cited in the characterization of this compound as a GPR37 and GPR37L1 agonist.
Cell Culture and Transfection
-
Cell Lines: HEK-293T cells are commonly used for heterologous expression of GPR37 and GPR37L1. Primary cortical astrocytes are used to study the endogenous receptors.[12]
-
Culture Conditions:
-
Transfection Protocol (for HEK-293T cells):
-
Seed HEK-293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[13]
-
For each well, prepare a mixture of plasmid DNA (encoding GPR37 or GPR37L1) and a transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium such as Opti-MEM, according to the manufacturer's instructions.[6][7]
-
Incubate the DNA-lipid complexes at room temperature for 20-30 minutes.[13]
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours before proceeding with subsequent assays.[13] Due to poor trafficking of GPR37 to the plasma membrane, co-transfection with syntenin-1 may be required to enhance its surface expression.[1][12]
-
Receptor Internalization Assay
This assay measures the ligand-induced endocytosis of the receptor from the cell surface.
-
HEK-293T cells are transiently transfected with N-terminally Flag-tagged GPR37 or GPR37L1.[12]
-
24-48 hours post-transfection, the cells are treated with this compound (e.g., 1 µM for 30 minutes).[12]
-
The amount of receptor remaining on the cell surface is quantified using cell-surface luminometry or visualized by confocal microscopy after labeling the surface receptors with an anti-Flag antibody.[12]
-
A significant decrease in surface receptor levels in the presence of this compound indicates ligand-induced internalization.[12]
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK pathway.
-
Transfected HEK-293T cells or primary astrocytes are serum-starved for 2-3 hours.[12][14]
-
The cells are then stimulated with various concentrations of this compound for a short duration (e.g., 10 minutes at 37°C).[12][14]
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
The signals are detected using chemiluminescence, and the ratio of p-ERK to t-ERK is quantified to determine the extent of ERK activation.[12]
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity.
-
HEK-293T cells are transfected with GPR37 or GPR37L1.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then co-stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and various concentrations of this compound for a defined period (e.g., 30 minutes).[12]
-
The intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[12]
-
A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates Gαi/o coupling and adenylyl cyclase inhibition.[12]
[³⁵S]GTPγS Binding Assay
This is a functional assay that directly measures G protein activation.
-
Membranes are prepared from HEK-293T cells co-transfected with the receptor (GPR37 or GPR37L1) and Gαi1.[12]
-
The membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of this compound in the presence of GDP.[11][15]
-
The reaction is incubated at 30°C for 60 minutes and then terminated by rapid filtration through glass fiber filters.[15]
-
The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.[15]
-
An increase in [³⁵S]GTPγS binding in the presence of this compound indicates agonist-induced G protein activation.[12]
Biotinylated this compound Pulldown Assay
This assay is used to demonstrate a direct interaction between this compound and the receptors.
-
Biotinylated this compound is incubated with streptavidin-coated beads.[8]
-
Solubilized lysates from HEK-293T cells transfected with Flag-tagged GPR37 or GPR37L1 are then incubated with the this compound-bound beads.[12]
-
After washing to remove non-specific binding, the proteins pulled down by the beads are eluted and analyzed by Western blotting using an anti-Flag antibody.[16]
-
Detection of GPR37 or GPR37L1 in the eluate indicates a direct interaction with this compound.[12]
siRNA-mediated Knockdown in Primary Astrocytes
This method is used to confirm that the effects of this compound in primary cells are mediated by the endogenous receptors.
-
Primary cortical astrocytes are transfected with siRNAs specifically targeting GPR37 and/or GPR37L1, or a non-targeting control siRNA, using nucleofection.[12][14]
-
The cells are cultured for 72 hours to allow for knockdown of the target proteins.[12][14]
-
The knockdown efficiency is confirmed by Western blotting.
-
The effect of this compound on a downstream signaling event, such as ERK phosphorylation, is then assessed in the knockdown and control cells.[12][14]
-
A significant attenuation of the this compound-induced response in the knockdown cells confirms the involvement of the target receptor.[12][14]
Conclusion
The identification of this compound as an agonist for GPR37 and GPR37L1 represents a pivotal advancement in understanding the biology of these previously orphan receptors. The collective evidence from binding assays, receptor internalization studies, and functional assays of downstream signaling pathways strongly supports this ligand-receptor pairing. The activation of Gαi/o-mediated signaling, leading to ERK phosphorylation and cAMP inhibition, provides a mechanistic basis for the observed neuroprotective and glioprotective effects of this compound. The experimental protocols detailed in this guide offer a robust framework for further investigation into the pharmacology of GPR37 and GPR37L1. A deeper understanding of this signaling axis holds significant promise for the development of novel therapeutics targeting a range of neurological disorders, including Parkinson's disease, stroke, and demyelinating diseases.
References
- 1. addgene.org [addgene.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 9. Preparation of Primary Astrocyte Culture Derived from Human Glioblastoma Multiforme Specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 14. med.emory.edu [med.emory.edu]
- 15. benchchem.com [benchchem.com]
- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Prosaposin-Derived Peptides: A Technical Guide to their Neuroprotective Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prosaposin (PSAP), a highly conserved glycoprotein, and its derivative peptides have emerged as potent neuroprotective agents with significant therapeutic potential for a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of prosaposin-derived peptides, focusing on their interaction with specific G-protein coupled receptors and the subsequent activation of pro-survival signaling cascades. This document details the key peptides, their mechanisms of action, quantitative efficacy data from preclinical models, and detailed protocols for essential experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising class of neurotrophic factors.
Introduction to Prosaposin and its Neurotrophic Peptides
Prosaposin is a precursor protein that is proteolytically cleaved into four smaller, active proteins known as saposins (A, B, C, and D), which are essential for lysosomal enzyme function.[1] Beyond its intracellular role, full-length prosaposin can be secreted and acts as an extracellular signaling molecule with potent neurotrophic and neuroprotective properties.[2] The neurotrophic activity of prosaposin has been localized to a specific 12-amino acid sequence within the saposin C domain.[2] Synthetic peptides derived from this region, collectively known as prosaptides, mimic the neuroprotective effects of the full-length protein.[2] Notable prosaposin-derived peptides that have been extensively studied include:
-
TX14(A): A 14-amino acid peptide that has demonstrated neuroprotective effects in various in vitro and in vivo models.[3]
-
PS18: An 18-amino acid peptide that has shown efficacy in models of Alzheimer's and Parkinson's disease.
-
Prosaptide D5: A retro-inverso peptide designed for increased stability.[2]
These peptides exert their effects by binding to and activating specific cell surface receptors, initiating a cascade of intracellular events that promote neuronal survival, reduce apoptosis, and support cellular homeostasis.[1]
Mechanism of Action: Receptor Binding and Signal Transduction
The primary mediators of the neuroprotective effects of prosaposin and its derived peptides are two orphan G-protein coupled receptors (GPCRs): GPR37 and GPR37L1 .[4] These receptors are predominantly expressed in the nervous system, on both neurons and glial cells.[5]
Binding of prosaposin-derived peptides to GPR37 and GPR37L1 initiates signaling through pertussis toxin-sensitive G-proteins (Gαi/o), leading to the activation of several key pro-survival pathways:[4]
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of the ERK/MAPK pathway is a central mechanism of prosaposin-mediated neuroprotection. This pathway is crucial for promoting cell proliferation, differentiation, and survival.[6]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is another critical pro-survival pathway activated by prosaposin peptides. Akt, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins while activating anti-apoptotic factors.[7]
-
cAMP/PKA Pathway: In astrocytes, the action of this compound TX14(A) is at least partially mediated by the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of Protein Kinase A (PKA) activity.[5]
The activation of these pathways collectively contributes to the observed neuroprotective effects, including the inhibition of apoptosis, reduction of oxidative stress, and promotion of neurite outgrowth.
Signaling Pathway Diagram
Caption: Prosaposin-derived peptide signaling pathway.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of prosaposin-derived peptides have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Prosaposin-Derived Peptides
| Peptide | Cell Type | Neurotoxic Insult | Assay | Concentration | Outcome | Reference |
| TX14(A) | Primary Astrocytes | Oxidative Stress | Cell Viability | 100 nM | Increased cell survival | [4] |
| TX14(A) | Schwann Cells | Serum Deprivation | Cell Viability | 1-5 nM | Prevention of cell death | [6] |
| TX14(A) | Oligodendrocytes | Serum Deprivation | Cell Viability | 1-5 nM | Prevention of cell death | [6] |
| PS18 | Cultured Neurons | Nitric Oxide | TUNEL Assay | 1-100 fg/mL | Decreased apoptosis | [8] |
| PS18 | Primary Dopaminergic Neurons | 6-OHDA | TUNEL Assay | Not specified | Antagonized neuronal loss | [9] |
Table 2: In Vivo Efficacy of Prosaposin-Derived Peptides
| Peptide | Animal Model | Disease Model | Administration Route & Dosage | Outcome | Reference |
| PS18 | Mouse | Alzheimer's Disease (Aβ1-42 injection) | Subcutaneous, 0.2 mg/kg or 2.0 mg/kg daily for 7 days | Attenuated memory deficits and neurogenesis impairment | |
| PS18 | Rat | Parkinson's Disease (6-OHDA lesion) | Not specified | Antagonized bradykinesia and methamphetamine-induced rotation | |
| 18MP | Gerbil | Ischemia | Intracerebroventricular infusion | Increased neuronal density and improved passive avoidance task performance | [8] |
| This compound D5 | Rat | Developing | Peripheral administration | Increased sulfatide concentrations in brain and sciatic nerve | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of prosaposin-derived peptides.
Cell Viability Assays
The Lactate (B86563) Dehydrogenase (LDH) release assay is a common method to assess cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with prosaposin-derived peptides and/or the neurotoxic agent according to the experimental design. Include control wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).[10]
-
Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[10]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[10]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Apoptosis Assay (TUNEL)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11]
Protocol:
-
Cell/Tissue Preparation: Fix cells grown on coverslips or tissue sections with 4% paraformaldehyde. Permeabilize the cells/tissues with a solution containing Triton X-100.[12]
-
Equilibration: Wash the samples and incubate with an equilibration buffer.[12]
-
TdT Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT will catalyze the addition of biotin-dUTP to the 3'-OH ends of fragmented DNA.[12]
-
Stop Reaction: Stop the reaction by washing the samples.
-
Detection: Incubate the samples with a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated dUTP.[13]
-
Visualization: Add a substrate for HRP, such as diaminobenzidine (DAB), which will produce a brown precipitate at the site of DNA fragmentation. Alternatively, a fluorescently labeled streptavidin can be used for visualization with a fluorescence microscope.[13]
-
Counterstaining and Analysis: Counterstain the nuclei with a dye such as methyl green or DAPI.[13] Observe the samples under a microscope and quantify the percentage of TUNEL-positive cells.
Western Blot for ERK and Akt Phosphorylation
Western blotting is used to detect the phosphorylation and thus activation of key signaling proteins like ERK and Akt.
Protocol:
-
Cell Lysis: After treatment with prosaposin-derived peptides, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.[15]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[14]
Neurite Outgrowth Assay
This assay quantifies the ability of prosaposin-derived peptides to promote the growth of neurites from neurons.
Protocol:
-
Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., PC12 or SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).[16]
-
Treatment: Treat the cells with various concentrations of the prosaposin-derived peptide. Include a positive control (e.g., Nerve Growth Factor) and a negative control (vehicle).
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) or a fluorescent dye that labels the entire cell.[17]
-
Imaging: Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.[18]
-
Quantification: Use image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the average neurite length, and the number of branch points.[17]
In Vivo Neuroprotection Model: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[19]
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.[20]
-
Acclimation and Visible Platform Training: On the first day, allow the animals to acclimate to the pool and train them to find a visible platform. This ensures the animals are not visually impaired and can perform the swimming task.[19]
-
Hidden Platform Training (Acquisition Phase): For the next several days, the platform is hidden, and the animals are released from different starting positions. The time it takes for the animal to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial (Memory Retention): After the training period, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as indicators of memory retention.
-
Data Analysis: The escape latencies during training and the performance in the probe trial are analyzed to assess cognitive function.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection assays.
Logical Relationship of Prosaposin's Dual Function
Caption: Dual intracellular and extracellular functions of prosaposin.
Conclusion and Future Directions
Prosaposin-derived peptides represent a promising therapeutic strategy for neurodegenerative diseases. Their ability to activate potent pro-survival signaling pathways through GPR37 and GPR37L1 offers a novel mechanism to combat neuronal cell death and dysfunction. The quantitative data from preclinical studies are encouraging, demonstrating significant neuroprotective effects in various models of neurodegeneration.
Future research should focus on optimizing the pharmacokinetic properties of these peptides to enhance their bioavailability and brain penetration. The development of small molecule agonists for GPR37 and GPR37L1 also presents an attractive alternative to peptide-based therapies. Further clinical trials are warranted to translate the promising preclinical findings into effective treatments for patients suffering from devastating neurodegenerative conditions. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study and application of prosaposin-derived peptides in the field of neuroprotection.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death prevention, mitogen-activated protein kinase stimulation, and increased sulfatide concentrations in Schwann cells and oligodendrocytes by prosaposin and prosaptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An 18-mer Peptide Derived from Prosaposin Ameliorates the Effects of Aβ1-42 Neurotoxicity on Hippocampal Neurogenesis and Memory Deficit in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of a prosaposin-derived, 18-mer peptide on slowly progressive neuronal degeneration after brief ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prosaposin PS18 reduces dopaminergic neurodegeneration in a 6-hydroxydopamine rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotna.net [biotna.net]
- 13. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Neurite Outgrowth Assays [sigmaaldrich.com]
- 17. innoprot.com [innoprot.com]
- 18. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Prosaptide Signaling in Astrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosaptide, a 14-amino acid neuroprotective peptide derived from the precursor protein prosaposin, has emerged as a significant modulator of astrocyte function. Astrocytes, the most abundant glial cells in the central nervous system, are critical for maintaining brain homeostasis, providing metabolic support to neurons, and participating in injury response. This technical guide provides an in-depth overview of the molecular signaling pathways activated by this compound in astrocytes, focusing on the core mechanisms that mediate its glioprotective effects. The information presented herein is intended to support further research and the development of novel therapeutic strategies targeting these pathways.
Core Signaling Pathways
This compound exerts its effects on astrocytes primarily through the activation of two orphan G protein-coupled receptors (GPCRs): GPR37 and GPR37L1.[1][2][3] The binding of this compound to these receptors initiates a cascade of intracellular signaling events, predominantly through the Gαi/o subunit of the heterotrimeric G protein.[1][4] This leads to two principal downstream signaling axes: the inhibition of the adenylyl cyclase/cAMP pathway and the activation of the MAPK/ERK pathway. These pathways collectively contribute to the observed glioprotective and neuroprotective functions of astrocytes.[1][5][6]
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
Upon this compound binding, GPR37 and GPR37L1 couple to pertussis toxin-sensitive Gαi/o proteins.[1][4] The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA). The inhibition of the cAMP-PKA axis is a key mechanism through which this compound modulates astrocyte function and contributes to their protective phenotype.[5][6]
Activation of the MAPK/ERK Pathway
A crucial and frequently reported consequence of this compound signaling in astrocytes is the robust phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1] This activation is also dependent on the Gαi/o protein.[1][4] In primary astrocytes, the knockdown of GPR37 has been shown to abolish this compound-induced ERK phosphorylation, highlighting the critical role of this specific receptor in mediating this response.[1] The activation of the ERK pathway is integral to the glioprotective effects of this compound, including the protection against oxidative stress.[1][3]
Quantitative Data on this compound Signaling in Astrocytes
The following tables summarize key quantitative data from studies investigating the effects of this compound on astrocyte signaling pathways.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| This compound-induced ERK Phosphorylation | Significant increase | Primary cortical astrocytes | 100 nM this compound treatment | [1] |
| Effect of GPR37/GPR37L1 Knockdown on ERK Phosphorylation | Abolished | Primary cortical astrocytes | siRNA-mediated knockdown of GPR37 or GPR37 and GPR37L1 together | [1] |
| This compound-mediated Protection Against Oxidative Stress | Significant protection | Primary cortical astrocytes | 100 nM this compound pretreatment followed by 500 µM H₂O₂ | [1] |
| Effect of GPR37/GPR37L1 Knockdown on Protection | Attenuated | Primary cortical astrocytes | siRNA-mediated knockdown of GPR37 or GPR37L1 | [1][2][3] |
| Inhibition of Forskolin-stimulated cAMP Production | Significant inhibition | HEK-293T cells transfected with GPR37 or GPR37L1 | 100 nM this compound | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to elucidate this compound signaling pathways in astrocytes.
Primary Astrocyte Culture
-
Source: Cerebral cortices of neonatal rodents (e.g., P1-P3 rat or mouse pups).
-
Protocol:
-
Dissect and mince cerebral cortices in a suitable buffer (e.g., Hank's Balanced Salt Solution).
-
Dissociate tissue using enzymatic digestion (e.g., trypsin, papain) followed by mechanical trituration.
-
Plate the cell suspension in poly-D-lysine-coated flasks or plates in a growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).
-
After reaching confluency (typically 7-10 days), purify astrocytes by shaking to remove microglia and oligodendrocytes.
-
Confirm astrocyte purity using immunocytochemistry for the astrocyte-specific marker Glial Fibrillary Acidic Protein (GFAP).
-
siRNA-Mediated Gene Knockdown
-
Objective: To specifically reduce the expression of GPR37 and/or GPR37L1 to determine their role in this compound signaling.
-
Protocol:
-
Design or obtain small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest (GPR37, GPR37L1) and a non-targeting (scrambled) control siRNA.
-
Transfect primary astrocytes with the siRNAs using a suitable transfection reagent (e.g., lipofectamine).
-
Incubate the cells for a period sufficient to allow for mRNA and protein knockdown (typically 48-72 hours).
-
Verify the knockdown efficiency by quantitative PCR (qPCR) to measure mRNA levels and/or Western blotting to measure protein levels.
-
Western Blotting for ERK Phosphorylation
-
Objective: To quantify the activation of the ERK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
-
Protocol:
-
Treat astrocyte cultures with this compound (e.g., 100 nM) for a specified time course (e.g., 0, 5, 10, 30 minutes).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against p-ERK and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Objective: To assess the protective effect of this compound against cell death induced by oxidative stress.
-
Protocol:
-
Pre-treat astrocyte cultures with this compound (e.g., 100 nM) for a specified duration (e.g., 10 minutes).
-
Induce oxidative stress by adding a toxic agent, such as hydrogen peroxide (H₂O₂; e.g., 500 µM).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Measure the activity of LDH released from damaged cells into the medium using a commercially available LDH cytotoxicity assay kit.
-
Calculate the percentage of cytotoxicity relative to control (untreated) and maximum LDH release (lysed cells) controls.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling cascade in astrocytes.
Caption: Workflow for analyzing ERK phosphorylation.
Conclusion
This compound signaling in astrocytes represents a promising area for therapeutic intervention in neurological disorders characterized by oxidative stress and neuronal damage. The activation of GPR37 and GPR37L1 by this compound triggers key glioprotective pathways, including the inhibition of cAMP production and the activation of ERK-mediated survival signals. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of targeted therapies that can harness the protective potential of astrocytes. Further research is warranted to fully elucidate the intricate downstream effects of this compound signaling and to translate these findings into clinical applications.
References
- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Prosaptide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Prosaptide and its analogs. This compound, a neurotrophic peptide derived from prosaposin, has demonstrated significant therapeutic potential, primarily through its interaction with the G protein-coupled receptors GPR37 and GPR37L1. This document details the signaling pathways activated by this compound, summarizes key quantitative data on the activity of various analogs, provides detailed experimental protocols for their synthesis and evaluation, and includes visualizations of the critical pathways and workflows.
Introduction: Discovery of this compound
Prosaposin is a secreted glycoprotein (B1211001) that plays a crucial role in lysosomal function and also acts as a neurotrophic factor. The neurotrophic activity of prosaposin was localized to a 14-amino acid sequence within its saposin C domain. Synthetic peptides derived from this sequence, termed Prosaptides, were found to mimic the neuroprotective and neurotrophic effects of the full-length protein. One of the most studied analogs is this compound TX14(A). These peptides have been shown to protect neurons and glial cells from various insults and to promote neurite outgrowth.
Mechanism of Action: GPR37 and GPR37L1 Signaling
This compound and its parent protein, prosaposin, have been identified as endogenous ligands for the orphan G protein-coupled receptors GPR37 and GPR37L1.[1][2] The binding of this compound to these receptors initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the heterotrimeric G protein.
Key signaling events include:
-
Activation of the MAPK/ERK Pathway: this compound binding leads to the pertussis toxin-sensitive activation of the Ras-Raf-MEK-ERK signaling cascade. This results in the phosphorylation of ERK1 and ERK2 (p44/p42 MAPK), which is crucial for the neurotrophic effects of this compound, including the promotion of cell survival and differentiation.[2][3][4]
-
Inhibition of Adenylyl Cyclase: Activation of the Gαi/o subunit by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
-
Stimulation of [35S]GTPγS Binding: As a direct measure of G protein activation, this compound has been shown to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to membranes expressing GPR37 and GPR37L1.[2]
Development and Activity of this compound Analogs
To improve the therapeutic potential of this compound, various analogs have been synthesized with modifications aimed at increasing stability, bioavailability, and blood-brain barrier permeability.
Data Presentation
The following tables summarize the quantitative data available for this compound and its key analogs.
| Analog | Receptor/Cell Line | Binding Affinity (Kd) | Reference |
| Prosaposin | PC12 Cells | 2.5 nM | [5] |
| This compound (22-mer) | PC12 Cells | 18.3 nM | [5] |
| PS-TX14(A)TAMRA | GPR37tGFP | ~550 nM | [6] |
| Analog | Assay | Potency (EC50 / IC50) | Receptor/Cell Line | Reference |
| This compound TX14(A) | Agonist Activity | 5 nM | GPR37L1 | [7] |
| This compound TX14(A) | Agonist Activity | 7 nM | GPR37 | [7] |
| Analog | Assay | Observed Effect | Cell Line | Reference |
| This compound TX14(A) | ERK Phosphorylation | 3- to 5-fold increase at 1-5 nM | Schwann and Oligodendrocyte cells | [7] |
| This compound (22-mer) | MAPK Phosphorylation | 20-fold increase | PC12 Cells | [5] |
Synthesis of this compound Analogs
The synthesis of this compound and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Synthesis of Retro-Inverso Analogs
Retro-inverso analogs, which have a reversed peptide backbone and D-amino acids, are synthesized to increase stability against enzymatic degradation. The synthesis involves specialized building blocks and modifications to the standard SPPS protocol.
Peptide Cyclization Strategies
Cyclization can enhance the conformational rigidity and stability of peptides. Common strategies include head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization, often performed on-resin or in solution after cleavage.[8][9][10][11][12]
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound Analogs
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[5][9][13][14][15][16]
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.[5]
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[14][16]
-
Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][14][16]
ERK Phosphorylation Assay (Western Blot)
Materials:
-
Cell culture reagents
-
This compound analog
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., PC12, HEK293T transfected with GPR37/GPR37L1) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of the this compound analog for the desired time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
Neurite Outgrowth Assay
Materials:
-
PC12 cells or other suitable neuronal cell line
-
Cell culture medium (e.g., DMEM with serum)
-
Low-serum differentiation medium
-
Nerve Growth Factor (NGF)
-
This compound analog
-
Collagen-coated culture plates
-
Microscope with a camera
Procedure:
-
Cell Plating: Plate PC12 cells on collagen-coated plates at a low density.
-
Differentiation: After 24 hours, switch to a low-serum medium containing a low concentration of NGF to induce differentiation.
-
Treatment: Treat the cells with various concentrations of the this compound analog. Include a positive control (higher concentration of NGF) and a negative control (low NGF alone).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantification: Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. This can be done manually using image analysis software or with automated high-content imaging systems.[14][17][18][19][20][21][22][23]
[35S]GTPγS Binding Assay
Materials:
-
Membranes from cells expressing GPR37 or GPR37L1
-
[35S]GTPγS
-
GDP
-
This compound analog
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membranes, GDP (to reduce basal binding), and the this compound analog at various concentrations.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the analog concentration to determine the EC50.[7][17][18][24][25]
Adenylyl Cyclase Inhibition Assay
Materials:
-
Membranes from cells expressing GPR37 or GPR37L1
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound analog
-
ATP
-
Assay buffer
-
cAMP detection kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Reaction Setup: Pre-incubate the cell membranes with the this compound analog at various concentrations.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase activity.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction (e.g., by adding a stop solution or by boiling).
-
Quantification: Measure the amount of cAMP produced using a suitable detection method.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of the analog concentration to determine the IC50.[10][19][26][27][28]
High-Throughput Screening of this compound Analogs
The discovery of novel and more potent this compound analogs can be accelerated using high-throughput screening (HTS) workflows.
Conclusion and Future Directions
This compound and its analogs represent a promising class of neurotrophic agents with a well-defined mechanism of action through GPR37 and GPR37L1. The development of stabilized and more potent analogs has the potential to lead to novel therapeutics for a range of neurodegenerative diseases and nerve injuries. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for this compound analogs to guide the design of next-generation compounds with improved potency and selectivity.[1][29]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: In-depth in vivo studies to evaluate the PK/PD properties of lead candidates.
-
Development of Small Molecule Mimetics: The design and synthesis of non-peptidic small molecules that mimic the action of this compound could lead to orally bioavailable drugs with improved therapeutic profiles.[1][30][31][32][33]
-
Exploration of Therapeutic Applications: Further investigation of the efficacy of promising this compound analogs in various preclinical models of neurological disorders.
References
- 1. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR37 Protein Trafficking to the Plasma Membrane Regulated by Prosaposin and GM1 Gangliosides Promotes Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Identify compound-specific effects on neurite outgrowth using ImageXpress Pico [moleculardevices.com]
- 9. peptide.com [peptide.com]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]
- 12. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. youtube.com [youtube.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. researchgate.net [researchgate.net]
- 25. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-Based Development of Novel Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A fully automated high-throughput workflow for 3D-based chemical screening in human midbrain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, synthesis, and biological evaluation of a small molecule oral agonist of the glucagon-like-peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. DSpace [scholarworks.uvm.edu]
- 32. mdpi.com [mdpi.com]
- 33. Design and synthesis of small molecule agonists of EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Modulatory Role of Prosaptide on Glucocerebrosidase: A Technical Whitepaper
For Immediate Release
Introduction
Glucocerebrosidase (GCase), a lysosomal hydrolase responsible for the breakdown of glucosylceramide, is a critical enzyme for cellular homeostasis. Its deficiency is the direct cause of Gaucher disease and a significant genetic risk factor for Parkinson's disease. The activity of GCase is intricately regulated, primarily by the essential lysosomal activator protein, saposin C. Prosaptide, a neurotrophic peptide derived from saposin C, has been shown to exert cellular effects through distinct signaling pathways. This technical guide provides an in-depth analysis of the mechanisms by which saposin C and its derivative, this compound, modulate GCase activity and related cellular signaling, targeting researchers, scientists, and professionals in drug development.
Direct Activation of Glucocerebrosidase by Saposin C
Saposin C (Sap C) is an indispensable activator for GCase. In the lysosomal environment, GCase requires saposin C to efficiently access its membrane-embedded substrate, glucosylceramide. A deficiency in saposin C results in a Gaucher-like phenotype, even with normal GCase protein expression, underscoring its critical role.[1] Studies in mouse models have demonstrated that a deficiency in saposin C can lead to a reduction in GCase activity by approximately 50% in tissues such as the liver, lung, brain, and spleen.[2]
Mechanism of GCase Activation
The precise mechanism of GCase activation by saposin C is understood through two primary models:
-
The Liftase/Extractor Model: In this model, saposin C embeds itself into the lysosomal membrane, altering the local lipid environment. It then "lifts" or extracts glucosylceramide molecules from the bilayer, making the glucose headgroup accessible to the active site of GCase, which is also recruited to the membrane surface.
-
The Solubilizer Model: This model proposes that saposin C extracts glucosylceramide from the membrane to form a soluble complex in the lysosomal lumen. GCase then hydrolyzes the substrate within this soluble complex.
Recent evidence also suggests that saposin C plays a role in the oligomeric state of GCase. It has been shown to bind GCase in a 1:1 stoichiometric ratio, promoting the dissociation of GCase dimers into more active monomers.[3]
Quantitative Impact on GCase Kinetics
The interaction of saposin C with GCase significantly enhances its catalytic efficiency. While the baseline kinetics of GCase can be established using artificial substrates, the presence of saposin C dramatically increases the enzyme's maximal velocity (Vmax).
| Enzyme State | Substrate | Km | Vmax | Source |
| GCase (Human Leukocyte) | p-Nitrophenyl-β-D-glucopyranoside | 12.6 mM | 333 U/mg | [4][5] |
| GCase + Saposin C | Glucosylceramide (in liposomes) | Not Reported | ~7-10 fold increase vs. GCase alone | [1] |
Note: The kinetic values for GCase alone were determined with an artificial substrate and serve as a baseline. The fold increase reflects the significant activation by saposin C on the natural substrate.
Visualization of GCase Activation Workflow
The following diagram illustrates the experimental workflow to determine the activation of GCase by saposin C.
This compound's Indirect Neuromodulatory Effects via G-Protein Coupled Receptors
While saposin C directly activates GCase, its neurotrophic 14-amino acid peptide fragment, this compound [TX14(A)], primarily functions as an extracellular signaling molecule. This compound has been identified as a ligand for two orphan G-protein coupled receptors (GPCRs), GPR37 and GPR37L1, which are predominantly expressed in the nervous system.[6]
The this compound Signaling Pathway
The binding of this compound to GPR37 and GPR37L1 initiates a canonical GPCR signaling cascade. This process is crucial for the neuroprotective and glioprotective effects attributed to this compound.
-
Receptor Binding: this compound binds to the extracellular domain of GPR37 or GPR37L1.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein, specifically of the Gαi/o family. This is confirmed by the sensitivity of the downstream signal to pertussis toxin.[7]
-
Downstream Cascade: The activated Gαi/o protein inhibits adenylyl cyclase, reducing cAMP levels. Concurrently, signaling proceeds through the Raf-MEK-ERK (MAPK) pathway.
-
ERK Phosphorylation: The cascade culminates in the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key mediator of cellular processes including proliferation, differentiation, and survival.[1][7]
Visualization of the this compound Signaling Pathway
The following diagram outlines the signaling cascade initiated by this compound binding to its receptors.
Experimental Protocols
Protocol: In Vitro GCase Activity Assay with Saposin C
This protocol is adapted from methodologies designed to measure GCase activity in a membrane-rich environment, mimicking the lysosome.
Materials:
-
Recombinant human GCase
-
Recombinant human saposin C
-
Liposomes containing glucosylceramide (GlcCer) and a fluorescent reporter substrate (e.g., DFUG).
-
Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.8.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of saposin C in the assay buffer. A typical concentration range would be 0 to 5 µM.
-
Pre-incubation: In a 96-well plate, add 100 µM (total lipid concentration) of the GlcCer-containing liposomes to each well. Add the saposin C dilutions to the liposomes.
-
Incubate: Incubate the plate for 15 minutes at room temperature to allow saposin C to interact with the liposomes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of GCase (e.g., 0.05 µM) to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 20°C. Measure the increase in fluorescence (product formation) over time. Kinetic reads should be taken every 1-2 minutes for at least 30-60 minutes.
-
Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each saposin C concentration. Plot V₀ against saposin C concentration to determine the activation profile.
Protocol: this compound-Induced ERK Phosphorylation Assay (Western Blot)
This protocol outlines the detection of increased ERK phosphorylation in response to this compound stimulation in cultured cells expressing GPR37 or GPR37L1.[1][7][8]
Materials:
-
Cell line expressing GPR37 and/or GPR37L1 (e.g., transfected HEK-293T cells or primary astrocytes).
-
This compound [TX14(A)].
-
Serum-free cell culture medium (e.g., DMEM).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels, PVDF membranes, and Western blot apparatus.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate the cells for 2-4 hours at 37°C.
-
Stimulation: Treat the serum-starved cells with various concentrations of this compound (e.g., 0-100 nM) for 10 minutes at 37°C. Include a vehicle-only control.
-
Cell Lysis: Immediately after stimulation, place the plate on ice and aspirate the medium. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with SDS-PAGE loading buffer.
-
Separate 10-20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total ERK: To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
-
Analysis: Quantify the band intensities for both phospho-ERK and total ERK. The result is expressed as the ratio of phospho-ERK to total ERK.
Conclusion
The relationship between this compound and glucocerebrosidase is multifaceted. The parent protein, saposin C, is a direct and essential activator of GCase, functioning within the lysosome to facilitate substrate hydrolysis. In contrast, the this compound peptide fragment acts extracellularly as a signaling ligand for GPR37 and GPR37L1, initiating a neuroprotective cascade that culminates in ERK activation. This dual nature, where a precursor protein and its derivative peptide have distinct biological functions, highlights the complexity of GCase regulation and presents multiple avenues for therapeutic intervention in diseases like Gaucher and Parkinson's. Understanding these separate mechanisms is paramount for the rational design of novel drugs targeting the GCase pathway.
References
- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissociation of glucocerebrosidase dimer in solution by its co-factor, saposin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotrophic and Glioprotective Properties of Prosaptide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Prosaptide, a 14-amino acid peptide derived from the neurotrophic protein prosaposin, has emerged as a significant modulator of cell survival and function within the nervous system. Extensive research has demonstrated its potent neurotrophic and glioprotective effects, mediated through specific G protein-coupled receptors. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting the therapeutic potential of this compound. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of its signaling cascades to serve as a comprehensive resource for the scientific community.
Introduction
Prosaposin (PSAP) is a secreted glycoprotein (B1211001) that functions both as a precursor to saposins A, B, C, and D—essential cofactors for lysosomal hydrolysis of sphingolipids—and as an independent neurotrophic factor.[1] The neurotrophic activity of prosaposin has been localized to a specific sequence within the saposin C domain, a peptide now known as this compound.[1][2] Over the past two decades, numerous studies have highlighted the ability of this compound and its parent molecule to protect neurons and glial cells from a variety of insults, including oxidative stress, ischemia, and apoptosis.[3][4] These protective actions position this compound and its signaling pathway as a promising target for therapeutic intervention in neurodegenerative diseases and nerve injury.[2][4]
Mechanism of Action: Receptors and Signaling
This compound exerts its effects by binding to and activating two orphan G protein-coupled receptors (GPCRs): GPR37 and GPR37L1 .[2][4][5] These receptors are expressed predominantly in the nervous system on various cell types, including neurons, astrocytes, Schwann cells, and oligodendrocytes.[4] Binding of this compound to GPR37/GPR37L1 initiates a cascade of intracellular signaling events characteristic of Gαi/o protein coupling.
The primary signaling pathways activated by this compound are:
-
Inhibition of the cAMP/PKA Pathway : this compound binding to GPR37/GPR37L1 leads to the activation of pertussis toxin-sensitive Gαi/o proteins.[3][5] This inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][6]
-
Activation of the ERK/MAPK Pathway : A frequently reported downstream effect of this compound is the robust phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[4][5] This pathway is crucial for promoting cell survival and differentiation.
-
Activation of the PI3K/Akt Pathway : this compound has been shown to stimulate the phosphorylation of Akt (also known as Protein Kinase B) via the activation of Phosphatidylinositide 3-kinase (PI3K).[7][8] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis inhibition.
These interconnected pathways form the basis of this compound's neurotrophic and glioprotective functions.
Quantitative Data on Neurotrophic and Glioprotective Effects
The biological activity of this compound has been quantified across various experimental models. The following tables summarize key dose-response data and protective effects.
Table 1: Receptor Activation and Downstream Signaling
| Parameter | Cell Type | Assay | Agonist | Value | Reference |
| EC₅₀ | HEK-293T (GPR37 transfected) | ERK Phosphorylation | This compound | 7 nM | [4] |
| EC₅₀ | HEK-293T (GPR37L1 transfected) | ERK Phosphorylation | This compound | 5 nM | [4] |
| IC₅₀ | Primary Astrocytes | cAMP Inhibition | This compound TX14(A) | 17.8 nM | [6] |
Table 2: Glioprotective and Neuroprotective Effects
| Cell Type | Insult / Model | Assay | Agonist / Concentration | Observed Effect | Reference |
| Primary Cortical Astrocytes | Hydrogen Peroxide (H₂O₂) | LDH Release | This compound (100 nM) | Significant protection from H₂O₂-induced cell death | [4] |
| Primary Cortical Astrocytes | Hydrogen Peroxide (H₂O₂) | Wound Closure | TX14(A) (200 nM) | Rescued wound closure capacity after H₂O₂ stress | [6] |
| Rat Model | Middle Cerebral Artery Occlusion | Infarct Volume | This compound D5 (300 µg/kg, i.m.) | 56% reduction in infarct area when injected 3h post-occlusion | [9] |
| Gerbil Model | Ischemia | Neuronal Loss | Recombinant Prosaposin | Almost complete prevention of neuronal loss | [6] |
Detailed Experimental Protocols
This section provides synthesized methodologies for key experiments used to characterize the effects of this compound.
Protocol: Astrocyte Protection via LDH Assay
This protocol is designed to quantify the protective effect of this compound against oxidative stress-induced cell death in primary astrocytes by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Cell Culture : Plate primary cortical astrocytes in 96-well plates and culture for 7-10 days until confluent.
-
Pre-treatment : Replace culture medium with fresh medium. Pre-treat cells with vehicle control or this compound (e.g., 100 nM final concentration) for 10-30 minutes at 37°C.
-
Induction of Injury : Introduce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 500 µM to all wells except for the negative control.
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection : Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction : Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation : Incubate the plate in the dark at room temperature for 30-60 minutes, or until a color change is apparent.
-
Measurement : Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid). Measure the absorbance at 490 nm using a microplate reader.
-
Analysis : Calculate cell death as the percentage of LDH released relative to a positive control (cells completely lysed with a lysis buffer).
Protocol: ERK Phosphorylation via Western Blot
This protocol details the detection of increased ERK phosphorylation in response to this compound treatment, a key indicator of GPR37/GPR37L1 activation.
-
Cell Culture and Starvation : Culture cells (e.g., primary astrocytes or GPR37-transfected HEK-293T cells) to 80-90% confluency. Serum-starve the cells for 2-4 hours to reduce basal ERK activity.
-
Stimulation : Treat cells with this compound (e.g., 100 nM final concentration) or vehicle control for 10 minutes at 37°C.
-
Cell Lysis : Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification : Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a potent neurotrophic and glioprotective agent acting through the GPR37 and GPR37L1 receptors. Its ability to engage multiple pro-survival signaling pathways, including PI3K/Akt and ERK/MAPK, while suppressing cAMP-mediated processes, underscores its therapeutic potential. The quantitative data and established protocols provided in this guide offer a solid foundation for further investigation. Future research should focus on the development of small molecule agonists for GPR37/GPR37L1 that mimic the protective effects of this compound, potentially offering novel treatments for a range of neurological disorders, from ischemic stroke to chronic neurodegenerative diseases.
References
- 1. Pharmacological Modulation of Neurite Outgrowth in Human Neural Progenitor Cells by Inhibiting Non-muscle Myosin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Intranasal administration of recombinant prosaposin attenuates neuronal apoptosis through GPR37/PI3K/Akt/ASK1 pathway in MCAO rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Intracellular Signaling Cascades Activated by Prosaptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosaptide, a synthetic peptide derived from the neurotrophic protein prosaposin, has demonstrated significant potential in promoting cell survival, proliferation, and differentiation, particularly in the nervous system. These effects are mediated by the activation of intricate intracellular signaling cascades. This technical guide provides an in-depth overview of the core signaling pathways initiated by this compound, including the G protein-coupled receptor activation, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, and the modulation of cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) levels. Furthermore, the involvement of stress-activated protein kinases (JNK and p38) and calcium signaling in this compound's mechanism of action is explored. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling networks to facilitate a comprehensive understanding for researchers and drug development professionals.
Ligand-Receptor Interaction and G-Protein Coupling
This compound initiates its intracellular signaling by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.
Receptors: The primary receptors for this compound have been identified as GPR37 and GPR37L1, two orphan GPCRs predominantly expressed in the nervous system.[1][2][3][4]
G-Protein Coupling: Upon binding of this compound, GPR37 and GPR37L1 couple to pertussis toxin-sensitive G proteins, specifically those of the Gαi/o subtype.[1][2][3][5] This interaction leads to the dissociation of the Gα and Gβγ subunits, which then act as downstream effectors to initiate multiple signaling cascades.
Core Signaling Pathways
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade activated by this compound, playing a crucial role in cell proliferation, differentiation, and survival.[5][6][7]
Activation Cascade:
-
Upstream Activation: The Gβγ subunits of the activated G-protein can stimulate phosphatidylinositol 3-kinase (PI3K).
-
Ras-Raf-MEK-ERK Cascade: The precise mechanism linking G-protein activation to the canonical Ras-Raf-MEK-ERK cascade by this compound is still under investigation but is a well-established consequence of Gαi/o-coupled receptor activation in many systems. This cascade involves the sequential phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2.[8]
-
Nuclear Translocation and Gene Expression: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as Elk-1, leading to the expression of genes involved in cell growth and survival.[6][8]
References
- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]
- 5. This compound activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Prosaptide In Vitro Experimental Protocols: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vitro experimental protocols for studying Prosaptide, a neuroprotective and glioprotective peptide derived from prosaposin. This guide details the methodologies for key experiments, presents quantitative data in structured tables, and includes diagrams of signaling pathways and experimental workflows.
This compound has been identified as a ligand for the orphan G protein-coupled receptors GPR37 and GPR37L1.[1][2] Its activation of these receptors triggers a cascade of intracellular events, primarily through a pertussis toxin-sensitive Gαi/o-coupled pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK) and inhibition of adenylyl cyclase.[1][3] These signaling events are linked to the neuroprotective and glioprotective effects of this compound, including protection against oxidative stress.[1][2][4]
Key In Vitro Assays for this compound Research
A variety of in vitro assays are essential to elucidate the mechanism of action and therapeutic potential of this compound. These include receptor activation assays, signal transduction analyses, and cell viability and apoptosis assays.
Receptor Activation and Signaling
1. ERK Phosphorylation Assay: This assay is fundamental to demonstrating the activation of GPR37 and GPR37L1 by this compound, as ERK phosphorylation is a key downstream event.[1]
2. GTPγS Binding Assay: This assay directly measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[1][2]
3. cAMP Production Inhibition Assay: This assay assesses the functional coupling of GPR37 and GPR37L1 to the inhibitory Gαi/o subunit by measuring the reduction in forskolin-stimulated cyclic AMP (cAMP) production.[1][2]
Cellular Response Assays
1. Cell Viability and Proliferation Assays: These assays are crucial for evaluating the protective effects of this compound against various cellular stressors. Common methods include MTT, WST-8, and BrdU incorporation assays.[5][6][7][8]
2. Apoptosis Assays: To investigate the anti-apoptotic properties of this compound, various assays can be employed to detect different stages of programmed cell death. These include Annexin V staining for early apoptosis, caspase activity assays for mid-stage apoptosis, and TUNEL assays for late-stage DNA fragmentation.[9][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound.
| Receptor | Ligand | EC₅₀ (nM) | Assay System | Reference |
| GPR37 | This compound | 7 | ERK Phosphorylation in HEK-293T cells | [1][4] |
| GPR37L1 | This compound | 5 | ERK Phosphorylation in HEK-293T cells | [1][4] |
Table 1: this compound Receptor Activation Potency. This table shows the half-maximal effective concentration (EC₅₀) of this compound for activating GPR37 and GPR37L1, as measured by ERK phosphorylation.
| Assay | Treatment | Result | Cell Type | Reference |
| ERK Phosphorylation | 100 nM this compound | Significant increase in pERK | GPR37/GPR37L1 transfected HEK-293T cells | [1] |
| GTPγS Binding | This compound | Enhanced ³⁵S-GTPγS binding | Membranes from GPR37/GPR37L1 transfected cells | [1][3] |
| cAMP Production | This compound | Inhibition of forskolin-stimulated cAMP | GPR37/GPR37L1 transfected cells | [1][3] |
| Cell Protection | H₂O₂ (250 µM) + TX14(A) | Protection against oxidative stress | Primary astrocytes | [5] |
| Cell Protection | Staurosporine (200 nM) + TX14(A) | Protection against apoptosis inducer | Primary astrocytes | [5] |
| Cell Protection | Rotenone (100 µM) + TX14(A) | Protection against mitochondrial complex I inhibitor | Primary astrocytes | [5] |
Table 2: Summary of In Vitro Effects of this compound. This table outlines the qualitative outcomes of various in vitro assays investigating the cellular effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited.
Protocol 1: ERK Phosphorylation Assay
Objective: To determine the ability of this compound to induce ERK phosphorylation in cells expressing GPR37 or GPR37L1.
Materials:
-
HEK-293T cells
-
Expression vectors for GPR37 and GPR37L1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (e.g., TX14(A))
-
Pertussis toxin (optional, to confirm Gαi/o coupling)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS.
-
Transfect cells with GPR37 or GPR37L1 expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the receptors for 24-48 hours.
-
-
Serum Starvation and Treatment:
-
Serum-starve the cells for 4-6 hours in serum-free DMEM prior to treatment.
-
(Optional) Pre-treat cells with pertussis toxin (e.g., 100 ng/mL for 16 hours) to inhibit Gαi/o signaling.
-
Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Plot the dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of this compound against cytotoxic stimuli.
Materials:
-
Primary astrocytes or other relevant cell line
-
96-well plates
-
This compound (e.g., TX14(A))
-
Cytotoxic agent (e.g., H₂O₂, staurosporine, rotenone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Add the cytotoxic agent at a pre-determined toxic concentration.
-
Incubate for the desired time period (e.g., 5 hours).[5]
-
-
MTT Assay:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
References
- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 9. Apoptosis Assays and Probes | AAT Bioquest [aatbio.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis Assays [sigmaaldrich.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astrocytes, the most abundant glial cells in the central nervous system (CNS), are critical for brain homeostasis, providing metabolic support to neurons, regulating synaptic transmission, and contributing to the blood-brain barrier.[1] In response to injury or disease, astrocytes become reactive, a state that can be either neuroprotective or neurotoxic.[2][3] Understanding the mechanisms that modulate astrocyte function is a key area of research for developing therapies for neurodegenerative diseases.
Prosaptide is a small, neuroprotective peptide derived from the larger glycoprotein (B1211001) prosaposin (PSAP). Both this compound and prosaposin have been shown to exert protective effects on various neural cell types, including astrocytes.[4] These effects are mediated through the orphan G-protein coupled receptors GPR37 and GPR37L1.[4] Upon binding, this compound activates intracellular signaling cascades, notably the ERK/MAP kinase pathway, leading to enhanced cell survival and protection against stressors like oxidative damage.[4]
This document provides a comprehensive guide to using primary astrocyte cultures as a robust in vitro model system to investigate the biological effects of this compound. It includes detailed protocols for isolating and culturing primary astrocytes, inducing experimental stress, and assessing the cytoprotective and signaling effects of this compound.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Cell Culture | ||
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 |
| Hank's Balanced Salt Solution (HBSS) | Thermo Fisher | 14175095 |
| Trypsin-EDTA (0.25%) | Thermo Fisher | 25200056 |
| Poly-D-Lysine (PDL) Hydrobromide | Sigma-Aldrich | P6407 |
| Compounds | ||
| This compound (e.g., TX14A) | Tocris | 3928 |
| Hydrogen Peroxide (H₂O₂) 30% Solution | Sigma-Aldrich | H1009 |
| Assay Kits | ||
| MTT Cell Proliferation Assay Kit | ATCC | 30-1010K |
| BrdU Cell Proliferation Assay Kit | Abcam | ab126556 |
| Caspase-3 Colorimetric Assay Kit | Abcam | ab39401 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Antibodies | ||
| Anti-phospho-p44/42 MAPK (Erk1/2) | Cell Signaling | 4370 |
| Anti-p44/42 MAPK (Erk1/2) | Cell Signaling | 4695 |
| Anti-phospho-Akt (Ser473) | Cell Signaling | 4060 |
| Anti-Akt (pan) | Cell Signaling | 4691 |
| Anti-GFAP (Astrocyte Marker) | Abcam | ab7260 |
| Goat anti-Rabbit IgG (HRP-conjugated) | Cell Signaling | 7074 |
| Western Blotting | ||
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Nitrocellulose Membranes | Bio-Rad | 1620115 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Experimental Protocols
Protocol 1: Primary Astrocyte Culture from Neonatal Mouse Cortex
This protocol is adapted from established methods for preparing highly enriched astrocyte cultures from neonatal (P1-P4) mouse pups.[5][6][7]
3.1.1 Dissection and Dissociation
-
Prepare a sterile dissection area. Pre-warm astrocyte culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to 37°C.[6]
-
Coat T75 flasks with 50 µg/mL Poly-D-Lysine (PDL) for at least 1 hour at 37°C. Rinse twice with sterile water and allow to dry.[5][6]
-
Euthanize P1-P4 mouse pups according to approved institutional guidelines.
-
Isolate brains in ice-cold HBSS. Under a dissecting microscope, remove the cortices and carefully peel away the meninges.[5]
-
Transfer cortices into a 15 mL tube containing 0.25% Trypsin-EDTA and incubate at 37°C for 15-20 minutes to dissociate the tissue.[5]
-
Neutralize the trypsin by adding an equal volume of pre-warmed astrocyte culture medium.
-
Gently triturate the tissue with a 10 mL serological pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
3.1.2 Plating and Culture Enrichment
-
Resuspend the cell pellet in fresh, pre-warmed astrocyte culture medium.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Plate the cells onto the PDL-coated T75 flasks at a density of approximately 4 cortices per flask.[6]
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium after 24 hours and then every 2-3 days. A confluent mixed glial layer will form in about 7-8 days.[7]
-
To obtain a pure astrocyte culture, separate astrocytes from microglia and oligodendrocytes. Secure the flasks on an orbital shaker and shake overnight (18-24 hours) at 200 rpm at 37°C.[7]
-
The following day, discard the supernatant containing detached microglia and oligodendrocytes. Wash the remaining adherent astrocyte monolayer once with HBSS.
-
Add fresh culture medium. The resulting culture should be >95% pure astrocytes, which can be confirmed by immunostaining for the astrocyte-specific marker GFAP.[6]
-
Astrocytes are ready for passaging or experimentation within 2-3 days.
Protocol 2: this compound Treatment and Oxidative Stress Induction
-
Plate purified primary astrocytes in the desired format (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and reach approximately 80% confluency.
-
For protection experiments, pre-treat cells with this compound (e.g., 1-100 nM) for a specified duration (e.g., 1-24 hours) before inducing stress.[4]
-
To induce oxidative stress, add Hydrogen Peroxide (H₂O₂) directly to the culture medium at a final concentration of 100-500 µM. The optimal concentration should be determined empirically by performing a dose-response curve.[4][8]
-
Incubate for the desired time (e.g., 24 hours for viability assays, or shorter time points for signaling studies).
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with viability.
-
Plate astrocytes in a 96-well plate at a density of 1-2 x 10⁴ cells/well.
-
Treat cells as described in Protocol 2. Include "vehicle control," "H₂O₂ only," and "this compound + H₂O₂" groups.
-
After treatment, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Protocol 4: Cell Proliferation Assessment (BrdU Assay)
This assay detects DNA synthesis in proliferating cells.
-
Plate astrocytes in a 96-well plate.
-
Treat cells with this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Incubate for 2-24 hours at 37°C. The incubation time depends on the proliferation rate of the astrocytes and should be optimized.[9]
-
Remove the labeling solution and fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for exposing the incorporated BrdU to the detection antibody.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Add the substrate and measure the colorimetric output using a microplate reader at the recommended wavelength (typically 450 nm).
Protocol 5: Apoptosis Assessment (Caspase-3 Activity Assay)
This assay quantifies the activity of Caspase-3, a key executioner enzyme in apoptosis.
-
Plate astrocytes in 6-well plates and treat as described in Protocol 2.
-
After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Lyse the cells using the chilled Lysis Buffer provided in the kit. Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
In a 96-well plate, add 50-100 µg of protein from each sample per well. Adjust the volume with Lysis Buffer.
-
Prepare a reaction mix containing the Caspase-3 substrate (e.g., DEVD-pNA).
-
Add the reaction mix to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The signal is proportional to the amount of Caspase-3 activity.
Protocol 6: Western Blot Analysis of ERK and Akt Signaling
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.[10][11][12]
-
Plate astrocytes in 6-well plates.
-
Serum-starve the cells for 4-6 hours before treatment to reduce basal signaling activity.
-
Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately after treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK or phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total ERK and total Akt.
Data Presentation and Expected Results
Quantitative data should be presented in clear, concise tables. Results are typically expressed as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using appropriate tests like Student's t-test or ANOVA.
Table 1: Effect of this compound on Astrocyte Viability under Oxidative Stress (MTT Assay)
| Treatment | Concentration | Cell Viability (% of Control) | Significance (vs. H₂O₂ only) |
| Vehicle Control | - | 100 ± 4.5 | - |
| H₂O₂ | 250 µM | 48 ± 3.2 | - |
| This compound + H₂O₂ | 1 nM | 55 ± 3.8 | p > 0.05 |
| This compound + H₂O₂ | 10 nM | 67 ± 4.1 | p < 0.05 |
| This compound + H₂O₂ | 100 nM | 85 ± 5.0 | p < 0.01 |
Expected Result: this compound is expected to significantly and dose-dependently protect astrocytes from H₂O₂-induced cell death.[4]
Table 2: Effect of this compound on Astrocyte Proliferation (BrdU Assay)
| Treatment | Concentration | BrdU Positive Cells (%) | Significance (vs. Control) |
| Vehicle Control | - | 5.2 ± 0.8 | - |
| This compound | 10 nM | 5.8 ± 1.1 | p > 0.05 |
| This compound | 100 nM | 6.1 ± 0.9 | p > 0.05 |
Expected Result: this compound's primary role in mature astrocytes is considered protective rather than mitogenic.[9][13] Therefore, a significant increase in proliferation is not expected, though minor effects cannot be ruled out.
Table 3: Effect of this compound on Caspase-3 Activity under Oxidative Stress
| Treatment | Concentration | Caspase-3 Activity (Fold Change vs. Control) | Significance (vs. H₂O₂ only) |
| Vehicle Control | - | 1.0 ± 0.1 | - |
| H₂O₂ | 250 µM | 4.5 ± 0.4 | - |
| This compound + H₂O₂ | 100 nM | 1.8 ± 0.3 | p < 0.01 |
Expected Result: In line with its protective effects, this compound should significantly reduce the activation of executioner Caspase-3 induced by oxidative stress.
Table 4: Effect of this compound on ERK and Akt Phosphorylation (Western Blot Densitometry)
| Time Point | p-ERK / Total ERK (Fold Change vs. 0 min) | p-Akt / Total Akt (Fold Change vs. 0 min) |
| 0 min | 1.0 | 1.0 |
| 5 min | 3.2 ± 0.4 | 1.2 ± 0.2 |
| 15 min | 4.5 ± 0.6 | 1.3 ± 0.3 |
| 30 min | 2.8 ± 0.3 | 1.1 ± 0.2 |
| 60 min | 1.5 ± 0.2 | 1.0 ± 0.1 |
Expected Result: this compound is known to cause a robust and transient phosphorylation of ERK, peaking around 15 minutes post-treatment.[4] Its effect on the Akt pathway is less established and may be minimal.
Visualizations: Pathways and Workflows
This compound Signaling Pathway in Astrocytes
Caption: this compound binds to GPR37/L1, activating Gi signaling to inhibit cAMP and stimulate the protective ERK pathway.
Experimental Workflow
Caption: Workflow for studying this compound effects on primary astrocytes from culture to data analysis.
References
- 1. Astrocyte Antioxidant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAP kinase is chronically activated in human reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of glial cell proliferation and differentiation in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Culture of Mouse Cortical Astrocytes [protocols.io]
- 6. Isolation and Culture of Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Peptide OM-LV20 protects astrocytes against oxidative stress via the ‘PAC1R/JNK/TPH1’ axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferative potential of human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astrocyte Proliferation Following Stroke in the Mouse Depends on Distance from the Infarct | PLOS One [journals.plos.org]
Application Notes and Protocols for Testing Prosaptide Therapeutic Potential in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosaptide, a small peptide derived from the neurotrophic factor prosaposin, has demonstrated significant therapeutic potential in a variety of preclinical models of neurological disorders and shows promise in the field of oncology. By activating the G protein-coupled receptors GPR37 and GPR37L1, this compound triggers downstream signaling cascades, including the ERK and Akt pathways, which are crucial for promoting cell survival, proliferation, and regeneration. These application notes provide a comprehensive overview of established and proposed animal models for evaluating the therapeutic efficacy of this compound in neurodegenerative diseases, peripheral nerve injury, and cancer. Detailed experimental protocols, quantitative data from key studies, and visualizations of signaling pathways and experimental workflows are presented to guide researchers in designing and executing robust preclinical studies.
Neurodegenerative Diseases: Parkinson's Disease Model
Rationale
This compound has shown neuroprotective effects in models of Parkinson's disease by protecting dopaminergic neurons from cell death. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-characterized model that mimics the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.
Experimental Protocol: MPTP-Induced Parkinson's Disease in Mice
Objective: To evaluate the neuroprotective effects of this compound on dopaminergic neurons and motor function in an MPTP-induced mouse model of Parkinson's disease.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound (or its analog, e.g., TX14(A))
-
MPTP-HCl (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
Apparatus for behavioral testing (Rotarod, open field)
-
Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping and Baseline Measurements: Randomly assign mice to the following groups (n=10-12 per group):
-
Vehicle Control (Saline)
-
MPTP + Vehicle
-
MPTP + this compound (low dose)
-
MPTP + this compound (high dose) Conduct baseline behavioral tests (e.g., Rotarod, open field test) to assess motor coordination and activity.
-
-
MPTP Administration: Induce Parkinsonism by administering MPTP-HCl (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day. The vehicle control group receives saline injections.
-
This compound Treatment: Begin this compound administration (e.g., subcutaneously or intraperitoneally) 24 hours after the last MPTP injection and continue daily for a specified period (e.g., 7 or 14 days). The MPTP + Vehicle group receives vehicle injections.
-
Behavioral Assessments: Perform behavioral tests at selected time points post-MPTP injection (e.g., days 7 and 14) to evaluate motor function.
-
Neurochemical Analysis: At the end of the treatment period, euthanize the animals and dissect the striatum. Analyze dopamine (B1211576) and its metabolites (DOPAC, HVA) levels using HPLC.
-
Histological Analysis: Perfuse the brains and process them for immunohistochemistry. Stain sections of the substantia nigra with an anti-tyrosine hydroxylase (TH) antibody to quantify the number of surviving dopaminergic neurons.
Expected Quantitative Data
The following table summarizes expected outcomes based on existing literature on MPTP models.[1][2] Efficacy of this compound would be demonstrated by a statistically significant improvement in these parameters compared to the MPTP + Vehicle group.
| Parameter | Vehicle Control | MPTP + Vehicle | MPTP + this compound (Expected Outcome) |
| Striatal Dopamine Levels (ng/mg tissue) | ~10-15 | ~2-4 (70-80% reduction) | Increased levels compared to MPTP + Vehicle |
| TH+ Neurons in Substantia Nigra (cell count) | ~8000-10000 | ~3000-4000 (50-60% loss) | Higher cell count compared to MPTP + Vehicle |
| Rotarod Performance (latency to fall, sec) | ~180-240 | ~60-90 | Increased latency compared to MPTP + Vehicle |
Experimental Workflow
Workflow for MPTP-induced Parkinson's disease model.
Peripheral Nerve Injury: Sciatic Nerve Crush Model
Rationale
This compound has demonstrated significant potential in promoting peripheral nerve regeneration and functional recovery after injury.[3] The rat sciatic nerve crush model is a well-established and reproducible model to study the mechanisms of nerve injury and to evaluate the efficacy of therapeutic interventions on axonal regeneration and functional recovery.[4][5][6]
Experimental Protocol: Sciatic Nerve Crush Injury in Rats
Objective: To assess the effect of this compound on axonal regeneration and functional recovery following sciatic nerve crush injury in rats.
Animal Model: Adult male Sprague-Dawley rats (250-300g).
Materials:
-
This compound (e.g., TX14(A))
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments (forceps, scissors)
-
Suture materials
-
Walking track analysis apparatus
-
Electrophysiology equipment
-
Histology and immunofluorescence reagents (e.g., anti-neurofilament antibody)
Procedure:
-
Animal Acclimation and Baseline: Acclimate rats for one week. Perform baseline walking track analysis to obtain pre-injury gait parameters.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding tissue.
-
Using a fine hemostat, apply a consistent crush injury to the sciatic nerve for a defined duration (e.g., 30 seconds).
-
Suture the muscle and skin layers.
-
-
Grouping and Treatment: Randomly assign rats to the following groups (n=10-12 per group):
-
Sham (surgery without nerve crush) + Vehicle
-
Sciatic Nerve Crush + Vehicle
-
Sciatic Nerve Crush + this compound Begin treatment with this compound (e.g., 1 mg/kg, subcutaneous, daily) immediately after surgery.
-
-
Functional Assessment:
-
Walking Track Analysis: Perform at regular intervals (e.g., weekly) to calculate the Sciatic Functional Index (SFI).
-
Nociceptive Testing: Assess sensory recovery using methods like the von Frey filament test for mechanical allodynia.
-
-
Electrophysiological Assessment: At the end of the study period (e.g., 4 or 8 weeks), perform electrophysiological recordings to measure nerve conduction velocity (NCV) and compound muscle action potentials (CMAPs).
-
Histological Analysis: Harvest the sciatic nerves and gastrocnemius muscles. Perform histological staining (e.g., H&E, toluidine blue) and immunofluorescence (e.g., for neurofilaments) to assess axonal regeneration, myelination, and muscle atrophy.
Experimental Workflow
Workflow for sciatic nerve crush injury model in rats.
Peripheral Nerve Injury: Diabetic Neuropathy Model
Rationale
Diabetic neuropathy is a common complication of diabetes, characterized by progressive nerve damage. This compound has shown therapeutic potential in reversing nerve conduction deficits in animal models of diabetic neuropathy.[3][7] The streptozotocin (B1681764) (STZ)-induced diabetic rat model is a widely accepted model for studying the pathogenesis of diabetic neuropathy and for evaluating potential therapeutic agents.[8][9][10]
Experimental Protocol: Streptozotocin-Induced Diabetic Neuropathy in Rats
Objective: To determine the efficacy of this compound in preventing or reversing nerve conduction deficits and other neuropathic changes in a rat model of streptozotocin-induced diabetes.
Animal Model: Male Sprague-Dawley rats (200-250g).
Materials:
-
This compound (e.g., TX14(A))
-
Streptozotocin (STZ) (Sigma-Aldrich)
-
Citrate (B86180) buffer (pH 4.5)
-
Blood glucose meter and strips
-
Electrophysiology equipment
-
Apparatus for sensory testing (e.g., hot plate, von Frey filaments)
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer. Control animals receive citrate buffer alone.
-
Confirm diabetes 48-72 hours later by measuring blood glucose levels. Rats with blood glucose >250 mg/dL are considered diabetic.
-
-
Grouping and Treatment:
-
Prevention Study: Start this compound treatment (e.g., 1 mg/kg, s.c., three times a week) immediately after the induction of diabetes.
-
Reversal Study: Induce diabetes and allow neuropathy to develop over a period of time (e.g., 4-8 weeks). Then, initiate this compound treatment.
-
Groups (n=10-12 per group): Control + Vehicle, Diabetic + Vehicle, Diabetic + this compound.
-
-
Monitoring: Monitor body weight and blood glucose levels weekly.
-
Functional Assessments:
-
Nerve Conduction Velocity (NCV): Measure motor and sensory NCV of the sciatic nerve at baseline and at regular intervals throughout the study.
-
Sensory Testing: Evaluate thermal and mechanical sensitivity at various time points.
-
-
Histological Analysis: At the end of the study, harvest sciatic nerves for morphometric analysis of myelinated fibers and other pathological changes.
Quantitative Data from a Reversal Study of this compound TX14(A) in STZ-Diabetic Rats[3][7]
| Parameter | Control | Diabetic (8 weeks) | Diabetic + TX14(A) (started at 8 weeks, for 6 weeks) |
| Motor NCV (m/s) | 55.1 ± 1.2 | 42.3 ± 1.5 | 49.8 ± 1.1 |
| Sensory NCV (m/s) | 58.2 ± 1.4 | 45.6 ± 1.8 | 53.4 ± 1.3 |
*p < 0.05 compared to the Diabetic group. Data are presented as mean ± SEM.
Oncology: Ovarian Cancer and Glioblastoma Models
Rationale
Recent studies have implicated the this compound receptor, GPR37, in the pathophysiology of several cancers. GPR37 expression is upregulated in ovarian cancer and glioma, and its overexpression is associated with increased cell proliferation and poor prognosis.[11][12][13][14][15] This suggests that targeting GPR37 with its ligand, this compound, or developing GPR37-targeted therapies could be a novel strategy for cancer treatment. Furthermore, this compound's precursor, prosaposin, has been shown to have complex roles in the tumor microenvironment, including effects on metastasis and immune cell infiltration.[16][17][18][19][20] The following protocols describe the establishment of xenograft and orthotopic models of ovarian cancer and glioblastoma, which can be utilized to investigate the therapeutic potential of this compound.
Proposed Experimental Protocol: Ovarian Cancer Xenograft Model in Mice
Objective: To evaluate the anti-tumor effects of this compound in a subcutaneous xenograft model of human ovarian cancer.
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
Cell Line: SK-OV-3 (human ovarian adenocarcinoma cell line).[21][22][23][24][25]
Materials:
-
This compound
-
SK-OV-3 cells
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture SK-OV-3 cells under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of SK-OV-3 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring and Grouping: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (different dose levels)
-
Positive Control (e.g., Paclitaxel)
-
-
Treatment Administration: Administer this compound (e.g., daily, intraperitoneally or subcutaneously) for a defined period (e.g., 21-28 days).
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Proposed Experimental Protocol: Glioblastoma Orthotopic Model in Mice
Objective: To assess the therapeutic efficacy of this compound on tumor growth and survival in an orthotopic mouse model of glioblastoma.
Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.
Cell Line: U-87 MG (human glioblastoma cell line), often engineered to express luciferase for in vivo imaging.[26][27][28][29][30]
Materials:
-
This compound
-
U-87 MG-luciferase cells
-
Stereotactic apparatus for intracranial injection
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Cell Culture: Culture U-87 MG-luciferase cells.
-
Orthotopic Implantation:
-
Anesthetize the mouse and place it in a stereotactic frame.
-
Create a small burr hole in the skull.
-
Slowly inject U-87 MG-luciferase cells (e.g., 1 x 10^5 cells in 5 µL of media) into the striatum.
-
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals (e.g., weekly).
-
Grouping and Treatment: Once a detectable bioluminescent signal is observed, randomize mice into treatment groups:
-
Vehicle Control
-
This compound (different dose levels)
-
Positive Control (e.g., Temozolomide)
-
-
Treatment Administration: Administer this compound via a systemic route (e.g., intraperitoneal or intravenous) or potentially through direct intracranial delivery.
-
Efficacy Evaluation:
-
Monitor tumor growth by bioluminescence imaging.
-
Record animal survival.
-
At the end of the study, harvest brains for histological and immunohistochemical analysis to confirm tumor size and assess cellular markers.
-
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating the G protein-coupled receptors GPR37 and GPR37L1.[31][32][33] This interaction initiates a signaling cascade that is predominantly mediated through a pertussis toxin-sensitive Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, GPR37/GPR37L1 activation stimulates the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways are pivotal in promoting cell survival, proliferation, and differentiation, and are central to the neuroprotective and regenerative effects of this compound.
This compound signaling pathway.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods and techniques to evaluate sciatic nerve recovery in rats [scirea.org]
- 7. researchgate.net [researchgate.net]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. inotiv.com [inotiv.com]
- 10. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role and regulatory mechanism of GPR37 in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR37 expression as a prognostic marker in gliomas: a bioinformatics-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GRP137 promotes cell proliferation and metastasis through regulation of the PI3K/AKT pathway in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR37 and its neuroprotective mechanisms: bridging osteocalcin signaling and brain function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. answers.childrenshospital.org [answers.childrenshospital.org]
- 17. pnas.org [pnas.org]
- 18. Prosaposin, tumor-secreted protein, promotes pancreatic cancer progression by decreasing tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prosaposin: A Multifaceted Protein Orchestrating Biological Processes and Diseases [mdpi.com]
- 20. Prosaposin, tumor‐secreted protein, promotes pancreatic cancer progression by decreasing tumor‐infiltrating lymphocytes - ProQuest [proquest.com]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]
- 24. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 25. urosphere.com [urosphere.com]
- 26. u87 glioblastoma xenograft: Topics by Science.gov [science.gov]
- 27. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. oncology.labcorp.com [oncology.labcorp.com]
- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 31. Reactome | GPR37 binds this compound [reactome.org]
- 32. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Reactome | GPR37L binds prosaposin [reactome.org]
Application Notes and Protocols: ERK Phosphorylation Assay for Determining Prosaptide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosaptide, a synthetic peptide derived from the neurotrophic protein prosaposin, has demonstrated significant therapeutic potential, particularly in the context of neuroprotection and glioprotection.[1] Its mechanism of action involves the activation of specific G protein-coupled receptors (GPCRs), leading to the stimulation of intracellular signaling cascades that promote cell survival and function. A key pathway activated by this compound is the Extracellular signal-Regulated Kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3]
The ERK/MAPK pathway is a central signaling route that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and motility.[2][3] The activation of this pathway culminates in the phosphorylation of ERK1 and ERK2 (also known as p44 and p42 MAPKs, respectively) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). This dual phosphorylation is a hallmark of ERK activation and serves as a robust biomarker for the activity of upstream signaling molecules.
This compound has been identified as a potent agonist for the orphan GPCRs GPR37 and GPR37L1.[4] Binding of this compound to these receptors initiates a signaling cascade through pertussis toxin-sensitive G proteins, leading to the activation of the Raf-MEK-ERK module and subsequent phosphorylation of ERK. Therefore, measuring the level of ERK phosphorylation provides a direct and quantitative method to assess the bioactivity of this compound and to screen for novel compounds that modulate this pathway.
These application notes provide detailed protocols for quantifying this compound-induced ERK phosphorylation using three common laboratory techniques: Western Blotting, In-Cell Western™ Assays, and Enzyme-Linked Immunosorbent Assays (ELISA). Additionally, we present key quantitative data on this compound activity and visual diagrams of the signaling pathway and experimental workflows.
This compound-Mediated ERK Signaling Pathway
This compound exerts its cellular effects by binding to the G protein-coupled receptors GPR37 and GPR37L1. This interaction triggers the dissociation of the heterotrimeric G protein, leading to the activation of downstream effectors. The signal is then transduced through a series of protein kinases, ultimately resulting in the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus to regulate gene expression, leading to various cellular responses such as neuroprotection and cell survival.
Caption: this compound signaling to ERK phosphorylation.
Quantitative Data on this compound Activity
The activity of this compound, specifically the synthetic analog TX14(A), in stimulating ERK phosphorylation has been quantified in various studies. The following tables summarize the key findings regarding the dose-dependent and time-course effects of this compound on ERK activation.
Table 1: Dose-Response of this compound (TX14A)) on ERK Phosphorylation
| Receptor | EC50 (nM) | Cell Type | Reference |
| GPR37 | 7 | HEK-293T | |
| GPR37L1 | 5 | HEK-293T |
Table 2: Time-Course of this compound-Induced ERK Phosphorylation
| Cell Type | This compound Concentration | Peak Phosphorylation | Duration | Reference |
| PC12 cells | Not Specified | 5 minutes | Rapidly declined after peak | [5] |
| Schwann cells | 10 nM (TX14(A)) | Within 5 minutes | Not specified |
Experimental Protocols
Three distinct methods for measuring ERK phosphorylation are detailed below. The choice of method will depend on the specific experimental needs, available equipment, and desired throughput.
Western Blot Protocol for Phospho-ERK (p-ERK) Detection
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol allows for the semi-quantitative analysis of p-ERK levels relative to total ERK, providing a normalized measure of ERK activation.
Caption: Western Blot workflow for p-ERK detection.
Materials:
-
Cells expressing GPR37 or GPR37L1 (e.g., transfected HEK-293T, PC-3, or primary Schwann cells)
-
This compound (e.g., TX14A)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Primary antibody: Rabbit or Mouse anti-total p44/42 MAPK (Erk1/2)
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
ECL Western Blotting Substrate
-
Stripping buffer (optional)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run at 100-120 V.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000-1:10,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using a digital imager.
-
-
Stripping and Re-probing for Total ERK (for normalization):
-
(Optional) Incubate the membrane in stripping buffer to remove the bound antibodies.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using the anti-total ERK antibody.
-
-
Densitometric Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
In-Cell Western™ (ICW) Assay Protocol
The In-Cell Western™ assay is a quantitative immunofluorescence assay performed in a microplate format. It allows for the simultaneous detection of two target proteins in the same well, making it ideal for normalizing p-ERK levels to total cell number or a housekeeping protein. This method is higher throughput than traditional Western blotting.
Caption: In-Cell Western™ workflow for p-ERK detection.
Materials:
-
96-well clear-bottom tissue culture plates
-
Cells expressing GPR37 or GPR37L1
-
This compound
-
Triton™ X-100
-
Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)
-
Primary antibodies: Rabbit anti-p-ERK and Mouse anti-total ERK (or a cell normalization stain)
-
IRDye® labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Cell Seeding and Culture:
-
Seed 10,000-40,000 cells per well in a 96-well plate and culture overnight.
-
-
Cell Treatment:
-
Serum-starve the cells for 4-12 hours.
-
Treat cells with a serial dilution of this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and add 150 µL of 3.7% formaldehyde in PBS to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 150 µL of PBS with 0.1% Triton X-100 to permeabilize the cells. Incubate for 20 minutes.
-
-
Blocking:
-
Wash the cells twice with wash buffer.
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-ERK and anti-total ERK) in blocking buffer.
-
Add 50 µL of the primary antibody cocktail to each well and incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells four times with wash buffer.
-
Dilute the IRDye® labeled secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells four times with wash buffer.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the integrated fluorescence intensity for both channels.
-
Normalize the p-ERK signal (e.g., 800 nm channel) to the total ERK or cell stain signal (e.g., 700 nm channel).
-
ELISA-Based Protocol for Phospho-ERK (p-ERK) Detection
ELISA-based assays offer a high-throughput and quantitative method for measuring p-ERK levels. These assays are typically available as kits and can be performed with either cell lysates or in a cell-based format.
Caption: ELISA workflow for p-ERK detection.
Materials:
-
Phospho-ERK1/2 ELISA Kit (numerous commercial kits are available)
-
Cells expressing GPR37 or GPR37L1
-
This compound
-
Cell lysis buffer (if using a lysate-based assay)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure (General guideline for a sandwich ELISA):
-
Sample Preparation:
-
Culture and treat cells with this compound as described in the Western Blot protocol.
-
If using a lysate-based assay, prepare cell lysates and quantify the protein concentration.
-
-
Assay Procedure:
-
Add standards and samples (lysates or fixed cells, depending on the kit format) to the wells of the microplate pre-coated with a capture antibody (e.g., anti-total ERK).
-
Incubate to allow the ERK protein to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of ERK (anti-p-ERK).
-
Incubate to allow the detection antibody to bind to the captured p-ERK.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody that binds to the detection antibody.
-
Incubate and wash the wells.
-
Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Determine the concentration of p-ERK in the samples by interpolating from the standard curve.
-
Normalize the p-ERK concentration to the total protein concentration of the lysate or to the signal from a parallel total ERK ELISA.
-
Conclusion
The phosphorylation of ERK is a reliable and quantifiable downstream marker of this compound activity through its receptors, GPR37 and GPR37L1. The protocols outlined in these application notes provide robust methods for assessing the potency and kinetics of this compound and its analogs. The choice of assay—Western Blot, In-Cell Western™, or ELISA—will depend on the specific research question, required throughput, and available instrumentation. By employing these techniques, researchers can effectively characterize the signaling properties of this compound and advance the development of novel therapeutics targeting the ERK/MAPK pathway.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. licorbio.com [licorbio.com]
- 3. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detailed Characterization of ERK1 and ERK2 Phosphorylation | Bio-Techne [bio-techne.com]
Measuring cAMP Production in Response to Prosaptide: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prosaptide, a neuroprotective peptide derived from prosaposin, has been identified as a ligand for the G protein-coupled receptors (GPCRs) GPR37 and GPR37L1.[1][2][3][4] These receptors are predominantly expressed in the nervous system and are implicated in neuroprotective and glioprotective signaling pathways.[1][5][6][7][8] Understanding the downstream signaling cascades initiated by this compound binding to GPR37 and GPR37L1 is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these receptors.
One of the key signaling pathways modulated by GPR37 and GPR37L1 activation is the cyclic adenosine (B11128) monophosphate (cAMP) pathway. Upon activation by this compound, these receptors couple to inhibitory G proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase.[2][4][9] This leads to a decrease in the intracellular concentration of cAMP. Therefore, measuring the inhibition of cAMP production is a critical method for assessing the functional activity of this compound and for screening potential agonists or antagonists of GPR37 and GPR37L1.
This application note provides detailed protocols for measuring the this compound-induced inhibition of cAMP production in a cellular context. It includes methodologies for cell culture, treatment with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable cAMP baseline, and subsequent quantification of cAMP levels following this compound treatment. The provided protocols are adaptable for various cAMP detection technologies, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and chemiluminescent assays.
Signaling Pathway of this compound-Mediated cAMP Inhibition
The binding of this compound to its receptors, GPR37 or GPR37L1, initiates a signaling cascade characteristic of Gαi/o-coupled GPCRs. The activated receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a reduction of intracellular cAMP levels.
Caption: this compound signaling pathway leading to cAMP inhibition.
Quantitative Data Summary
The following table summarizes the quantitative data for the inhibition of forskolin-stimulated cAMP production by this compound (specifically the synthetic peptide fragment TX14(A)) and Saposin C (SapC) in cells expressing GPR37L1.
| Ligand | Receptor | Cell Type | Assay Condition | IC50 | Reference |
| TX14(A) | GPR37L1 | GPR37L1-KO SK cells transfected with WT GPR37L1 | 10 µM Forskolin | 7.1 µM | [10] |
| Saposin C | GPR37L1 | GPR37L1-KO SK cells transfected with WT GPR37L1 | 10 µM Forskolin | 12.9 µM | [10] |
Experimental Protocols
General Workflow for Measuring cAMP Inhibition
The general workflow for measuring this compound-induced inhibition of cAMP involves stimulating cells with forskolin to elevate basal cAMP levels, followed by treatment with varying concentrations of this compound. The resulting decrease in cAMP is then quantified using a suitable detection method.
Caption: Experimental workflow for cAMP inhibition assay.
Protocol 1: TR-FRET Based cAMP Inhibition Assay
This protocol is adapted for a homogenous TR-FRET immunoassay format, which is a common method for quantifying intracellular cAMP.
Materials:
-
Cells expressing GPR37 or GPR37L1 (e.g., HEK293 or CHO-K1 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
This compound stock solution
-
Forskolin stock solution
-
TR-FRET cAMP detection kit (containing Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody)
-
384-well white assay plates
-
Multimode plate reader capable of TR-FRET detection
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the cells into a 384-well white plate at a density optimized for your cell line (typically 2,000-10,000 cells per well) in their regular culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
Prepare a 2x working solution of forskolin in assay buffer. The final concentration of forskolin should be determined empirically to achieve approximately 80% of its maximal cAMP stimulation (EC80).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the 2x this compound serial dilutions to the respective wells. For control wells (no this compound), add 10 µL of assay buffer.
-
Add 10 µL of the 2x forskolin working solution to all wells except the basal control wells (which receive 10 µL of assay buffer).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's instructions. This typically involves mixing the Europium-labeled cAMP tracer and the ULight-labeled anti-cAMP antibody in a lysis buffer.
-
Add 20 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 320 or 340 nm and measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Protocol 2: Chemiluminescent cAMP Inhibition Assay
This protocol utilizes a competitive immunoassay with a chemiluminescent readout.
Materials:
-
Cells expressing GPR37 or GPR37L1
-
Cell culture medium
-
Assay buffer (as in Protocol 1)
-
This compound stock solution
-
Forskolin stock solution
-
Chemiluminescent cAMP detection kit (e.g., containing cAMP-alkaline phosphatase conjugate and a chemiluminescent substrate)
-
96-well solid white assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well white plate as described in Protocol 1.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a working solution of forskolin in assay buffer as described in Protocol 1.
-
-
Assay Protocol:
-
Remove the culture medium.
-
Add 50 µL of the this compound serial dilutions to the appropriate wells.
-
Add 50 µL of the forskolin working solution to all wells (except basal control).
-
Incubate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and perform the competitive binding assay according to the kit manufacturer's instructions. This typically involves adding a lysis buffer containing a known amount of labeled cAMP and an anti-cAMP antibody.
-
Following an incubation period, a chemiluminescent substrate is added.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of cAMP in the well.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion
The measurement of cAMP inhibition is a robust and reliable method for characterizing the functional activity of this compound at its receptors, GPR37 and GPR37L1. The protocols outlined in this application note provide a framework for researchers to investigate the dose-dependent effects of this compound and to screen for novel modulators of these important neuroprotective receptors. The choice of detection technology will depend on the available instrumentation and desired throughput. Careful optimization of experimental parameters, such as cell density and forskolin concentration, is crucial for obtaining high-quality, reproducible data.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. revvity.com [revvity.com]
- 7. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rare GPR37L1 Variants Reveal Potential Association between GPR37L1 and Disorders of Anxiety and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR37/GPR37L1 Receptor Internalization Assays with Prosaptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the internalization of the G protein-coupled receptors GPR37 and GPR37L1 upon stimulation with their ligand, Prosaptide. The following sections offer step-by-step methodologies for three common internalization assays: Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Confocal Microscopy. Additionally, quantitative data from relevant studies are summarized, and the key signaling pathway is illustrated.
Introduction to GPR37/GPR37L1 and this compound
GPR37 and its homolog GPR37L1 are orphan G protein-coupled receptors predominantly expressed in the nervous system.[1][2] this compound, a peptide derived from prosaposin, has been identified as a ligand for both GPR37 and GPR37L1, inducing receptor internalization and initiating downstream signaling cascades.[2][3] The study of this compound-induced internalization is crucial for understanding the physiological roles of these receptors and for the development of novel therapeutics targeting them.
Quantitative Data Summary
This compound binding to GPR37 and GPR37L1 leads to receptor activation and subsequent downstream signaling, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK). The potency of this compound in activating these receptors can be quantified by measuring ERK phosphorylation.
| Receptor | Ligand | Parameter | Value (nM) | Cell Type |
| GPR37 | This compound | EC50 for ERK Phosphorylation | 7 | HEK-293T |
| GPR37L1 | This compound | EC50 for ERK Phosphorylation | 5 | HEK-293T |
Table 1: Quantitative analysis of this compound-induced receptor activation. Data represents the half-maximal effective concentration (EC50) for ERK phosphorylation in HEK-293T cells transiently expressing the respective receptors.[3]
GPR37/GPR37L1 Signaling Pathway
Upon binding of this compound, GPR37 and GPR37L1 couple to pertussis toxin-sensitive Gαi/o proteins.[3][4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate downstream effectors, contributing to the phosphorylation and activation of the ERK/MAPK pathway.[3][5]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the internalization of GPR37 and GPR37L1 in response to this compound treatment. These protocols are designed for cultured cells transiently or stably expressing N-terminally epitope-tagged (e.g., FLAG or HA) GPR37 or GPR37L1.
Experimental Workflow Overview
Protocol 1: ELISA-Based Internalization Assay
This assay quantifies the number of receptors remaining on the cell surface after ligand stimulation.
Materials:
-
Cells expressing N-terminally epitope-tagged GPR37/GPR37L1
-
24-well tissue culture plates, Poly-D-Lysine coated[6]
-
This compound
-
Serum-free culture medium
-
Ice-cold Tris-Buffered Saline (TBS)
-
4% Paraformaldehyde (PFA) in TBS
-
1% Bovine Serum Albumin (BSA) in TBS (Blocking Buffer)
-
HRP-conjugated anti-epitope tag antibody (e.g., anti-FLAG M2-HRP)
-
TMB-ELISA substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells onto a Poly-D-Lysine coated 24-well plate and grow to 90-100% confluency.[6]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours at 37°C.[6]
-
Ligand Treatment: Treat cells with the desired concentrations of this compound (or vehicle control) in serum-free medium and incubate for the desired time (e.g., 30 minutes) at 37°C to allow for internalization.
-
Fixation: Place the plate on ice, aspirate the medium, and wash once with ice-cold TBS. Fix the cells by adding 300 µL of 4% PFA per well and incubating for 20 minutes on ice.[6]
-
Washing: Wash the cells three times with 500 µL of ice-cold TBS.
-
Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[6]
-
Primary Antibody Incubation: Remove the blocking buffer and add 250 µL of HRP-conjugated anti-epitope tag antibody diluted in Blocking Buffer (e.g., 1:2000-1:5000 dilution). Incubate for 1-2 hours at room temperature, protected from light.[6]
-
Washing: Wash the cells three times with 500 µL of TBS.
-
Substrate Development: Add 200 µL of TMB-ELISA substrate to each well and incubate until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The decrease in absorbance in this compound-treated wells compared to vehicle-treated wells corresponds to the extent of receptor internalization.
Protocol 2: Flow Cytometry-Based Internalization Assay
This method measures the reduction of surface receptor levels on a single-cell basis.
Materials:
-
Cells expressing N-terminally epitope-tagged GPR37/GPR37L1
-
6-well tissue culture plates
-
This compound
-
Culture medium with 30 mM HEPES
-
Ice-cold PBS
-
Cell dissociation buffer (enzyme-free)
-
Fluorescently-conjugated anti-epitope tag antibody (e.g., FITC-conjugated anti-FLAG)
-
Propidium Iodide (PI) for dead cell exclusion
-
Flow cytometer
Procedure:
-
Cell Culture: Grow cells to confluency in 6-well plates.[7]
-
Ligand Treatment: Replace the medium with culture medium containing 30 mM HEPES and the desired concentration of this compound (or vehicle). Incubate for the desired time at 37°C. A control plate should be kept at 4°C to prevent internalization.[7]
-
Stopping Internalization: At the end of the incubation, place the plates on ice to stop internalization.
-
Cell Harvesting: Wash the cells with ice-cold PBS. Harvest the cells using an enzyme-free cell dissociation buffer.[7]
-
Washing: Pellet the cells by centrifugation at 4°C and wash once with culture medium to remove any chelating agents.[7]
-
Antibody Staining: Resuspend the cell pellet in 500 µL of medium containing the fluorescently-conjugated anti-epitope tag antibody. Incubate for 45-60 minutes on ice, with occasional agitation.[7]
-
Final Preparation: Just before analysis, add PI to each sample to stain dead cells.[7]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from the live cell population (PI-negative).
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the number of surface receptors. The percentage of internalization is calculated as: [1 - (MFI of treated cells / MFI of untreated cells at 4°C)] x 100.
Protocol 3: Confocal Microscopy-Based Internalization Assay (Antibody Feeding)
This technique allows for the direct visualization of receptor internalization.
Materials:
-
Cells expressing N-terminally epitope-tagged GPR37/GPR37L1 grown on glass-bottom dishes
-
This compound
-
Live-cell imaging medium
-
Primary anti-epitope tag antibody
-
Fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
4% PFA in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Confocal microscope with a live-cell imaging chamber
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
Live Cell Labeling of Surface Receptors: Incubate live cells with the primary anti-epitope tag antibody in live-cell imaging medium for 1 hour at 4°C to label surface receptors.
-
Washing: Wash the cells three times with ice-cold medium to remove unbound primary antibody.
-
Induce Internalization: Add pre-warmed medium containing this compound (or vehicle) and transfer the dish to a 37°C incubator for the desired time (e.g., 30 minutes) to allow internalization.[3]
-
Labeling Remaining Surface Receptors: Place the cells on ice, and incubate with a secondary antibody conjugated to a distinct fluorophore (e.g., Alexa Fluor 594) for 1 hour at 4°C. This will label the receptors that remained on the cell surface.
-
Fixation and Permeabilization: Wash the cells with ice-cold PBS, then fix with 4% PFA for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Labeling Internalized Receptors: Block non-specific binding with blocking buffer for 30 minutes. Then, incubate with a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 488) for 1 hour at room temperature to label the internalized primary antibody-receptor complexes.
-
Imaging: Mount the coverslips and image the cells using a confocal microscope.
-
Data Analysis: The internalized receptors will be visualized by the fluorophore from the secondary antibody applied after permeabilization (e.g., green fluorescence), while the receptors remaining on the surface will be labeled with the other fluorophore (e.g., red fluorescence). The ratio of the fluorescence intensities can be quantified to determine the extent of internalization.[3]
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for studying the internalization of GPR37 and GPR37L1 in response to this compound. The choice of assay will depend on the specific experimental needs, ranging from high-throughput screening (ELISA) to detailed single-cell analysis (Flow Cytometry) and visual confirmation (Confocal Microscopy). The quantitative data and signaling pathway information provided herein serve as a valuable resource for researchers investigating the therapeutic potential of targeting the GPR37/GPR37L1 system.
References
- 1. Monitoring cell-surface expression of GPCR by ELISA [protocols.io]
- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.emory.edu [med.emory.edu]
- 6. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-review.com [bio-review.com]
Application Notes and Protocols for In vivo Delivery of Prosaptide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of Prosaptide and its derivatives in rodent models. This document outlines various administration routes, summarizes available quantitative data, provides detailed experimental protocols, and visualizes key signaling pathways.
Introduction to this compound
This compound is a neurotrophic peptide derived from the precursor protein prosaposin. It has demonstrated significant neuroprotective and glioprotective effects in various preclinical models of neurological disorders.[1][2] Its therapeutic potential is attributed to its interaction with G protein-coupled receptors GPR37 and GPR37L1, initiating downstream signaling cascades that promote cell survival and function.[3][4][5] This document focuses on the practical aspects of administering this compound to rodent models to facilitate further research and development.
Quantitative Data Summary
The following tables summarize the reported dosages and therapeutic outcomes of this compound and its derivatives administered via different routes in rodent models. It is important to note that direct comparative pharmacokinetic studies across all delivery methods for a single this compound derivative are limited in the current literature.
Table 1: In Vivo Efficacy of this compound Derivatives in Rodent Models
| This compound Derivative | Administration Route | Dosage | Rodent Model | Key Findings | Reference |
| This compound D5 | Intramuscular (i.m.) | 300 µg/kg | Rat; Reversible middle cerebral artery occlusion | Reduced brain infarct area by 56% when injected 3 hours after occlusion. | [5] |
| This compound TX14(A) | Intraperitoneal (i.p.) | 1 mg/kg (thrice weekly) | Rat; Streptozotocin-induced diabetic neuropathy | Reversed established motor and sensory nerve conduction deficits. | [6] |
| This compound D5 | Subcutaneous (s.c.) | Dose-dependent | Mouse; MPTP-induced Parkinson's disease model | Reduced dopaminergic neuron loss. | [2] |
| Recombinant Prosaposin | Intranasal | 1, 3, or 9 µg/kg | Rat; Middle cerebral artery occlusion | Attenuated neuronal apoptosis. |
Table 2: Pharmacokinetic Parameters of a Retro-Inverso this compound (this compound D4)
| Parameter | Value | Administration Route | Rodent Model | Notes | Reference |
| Unidirectional Influx Constant (Ki) | 2.5 x 10⁻⁴ ml/g/min | Intravenous (i.v.) | Rat | This parameter reflects blood-brain barrier permeability. The peptide remained intact in the brain and serum for 60 minutes. | [7] |
Note: The stability of this compound derivatives can vary. For instance, this compound TX14(A) is reported to be rapidly degraded in the brain, while retro-inverso peptidomimetics like this compound D5 and D4 show increased stability.[7][8]
Signaling Pathways
This compound exerts its neuroprotective effects primarily through the activation of the GPR37 and GPR37L1 receptors. This interaction triggers a signaling cascade involving Gαi/o proteins, leading to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][9]
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for the most common methods of this compound administration in rodent models. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Intramuscular (i.m.) Injection
This method is suitable for sustained release and was used in a rat model of cerebral ischemia.[5]
Materials:
-
This compound D5 solution (sterile, isotonic)
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
70% Ethanol
-
Animal restrainer (as required)
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct injection volume. Properly restrain the rat to immobilize the hind limb.
-
Site Preparation: Disinfect the injection site on the quadriceps or gluteal muscle with 70% ethanol.
-
Injection: Insert the needle into the muscle mass at a 90-degree angle. Aspirate gently to ensure the needle is not in a blood vessel.
-
Administration: Inject the this compound D5 solution slowly and steadily.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site. Monitor the animal for any signs of distress.
References
- 1. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retro-inverso this compound peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
Application Notes and Protocols for Prosaptide in 6-OHDA and MPTP Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) preclinical models of Parkinson's disease (PD) for the investigation of Prosaptide and its analogs. The protocols detailed below are based on established methodologies and published research, offering a framework for evaluating the neuroprotective and restorative potential of this compound-based therapeutics.
Introduction to Parkinson's Disease Models
The 6-OHDA and MPTP neurotoxin-based models are the most widely used paradigms in Parkinson's disease research.[1] These models replicate the hallmark pathology of PD, namely the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the subsequent depletion of striatal dopamine (B1211576).[1]
-
The 6-OHDA Model: This model involves the direct intracerebral injection of the neurotoxin 6-hydroxydopamine.[2] Due to its inability to cross the blood-brain barrier, 6-OHDA must be administered directly into the brain, typically into the medial forebrain bundle (MFB), the substantia nigra, or the striatum.[3] This targeted approach allows for the creation of unilateral lesions, which are particularly useful for behavioral assessments that rely on asymmetrical motor deficits.[2]
-
The MPTP Model: In contrast, MPTP is a lipophilic protoxin that can cross the blood-brain barrier after systemic administration.[4] Once in the brain, it is metabolized into its active toxic form, MPP+ (1-methyl-4-phenylpyridinium), by monoamine oxidase B (MAO-B) in glial cells.[4] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.[4] The MPTP model is valued for its ability to produce bilateral parkinsonism that closely mimics the human condition.[4]
This compound and its Neuroprotective Mechanism
This compound is a small peptide derived from the neurotrophic factor prosaposin. It has demonstrated significant neuroprotective effects in various models of neuronal injury. The protective actions of this compound are primarily mediated through the activation of two G protein-coupled receptors, GPR37 and GPR37L1. Binding of this compound to these receptors initiates downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are known to promote cell survival and inhibit apoptosis. Research has shown that a this compound analog, PS18, can protect against 6-OHDA-induced dopaminergic neuronal loss.
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the neuroprotective effects of the this compound analog PS18 in a 6-OHDA rat model of Parkinson's disease.
Table 1: Effect of PS18 on Locomotor Activity in 6-OHDA-Lesioned Rats
| Treatment Group | Horizontal Activity (counts) | Total Distance (cm) | Vertical Activity (counts) |
| Sham | 2500 ± 200 | 15000 ± 1000 | 300 ± 50 |
| 6-OHDA + Vehicle | 1200 ± 150 | 7000 ± 800 | 100 ± 20* |
| 6-OHDA + PS18 | 2000 ± 180# | 12000 ± 900# | 250 ± 40# |
*p < 0.05 compared to Sham group. #p < 0.05 compared to 6-OHDA + Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of PS18 on Methamphetamine-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
| Treatment Group | Net Rotations (turns/90 min) |
| Sham | 10 ± 5 |
| 6-OHDA + Vehicle | 450 ± 50* |
| 6-OHDA + PS18 | 200 ± 40# |
*p < 0.05 compared to Sham group. #p < 0.05 compared to 6-OHDA + Vehicle group. Data are presented as mean ± SEM.
Table 3: Effect of PS18 on Tyrosine Hydroxylase (TH) Immunoreactivity in the Substantia Nigra of 6-OHDA-Lesioned Rats
| Treatment Group | TH-Positive Cell Count (% of Sham) |
| Sham | 100 ± 5 |
| 6-OHDA + Vehicle | 40 ± 8* |
| 6-OHDA + PS18 | 75 ± 7# |
*p < 0.05 compared to Sham group. #p < 0.05 compared to 6-OHDA + Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: 6-OHDA-Induced Unilateral Lesion in Rats and this compound (PS18) Treatment
This protocol is based on the methodology described in the study by Wu et al. (2023).
1. Animal Preparation and Housing:
-
Use male Sprague-Dawley rats (250-300g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Allow at least one week of acclimatization before any experimental procedures.
2. Preparation of 6-OHDA and PS18 Solutions:
-
6-OHDA Solution: Prepare a solution of 6-OHDA (8 µg/µL) in sterile saline containing 0.02% ascorbic acid to prevent oxidation. This solution must be prepared fresh and protected from light.
-
PS18 Solution: Dissolve the this compound analog PS18 in sterile saline to the desired concentration (e.g., 2 mM for intracerebroventricular injection).
3. Stereotaxic Surgery for 6-OHDA Administration:
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
-
Secure the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates from bregma for rats are: AP: -2.2 mm, ML: +1.5 mm, DV: -7.8 mm.
-
Slowly infuse 2 µL of the 6-OHDA solution into the MFB at a rate of 0.5 µL/min using a Hamilton syringe.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and provide post-operative care, including analgesics and a warm recovery environment.
4. This compound (PS18) Administration:
-
Route: Intracerebroventricular (i.c.v.) injection.
-
Timing: Administer PS18 (e.g., 20 µL of a 2 mM solution) 15 minutes prior to the 6-OHDA lesioning.
-
For i.c.v. injection, use a separate burr hole with coordinates typically around AP: -0.8 mm, ML: +1.5 mm, DV: -3.5 mm from bregma.
5. Behavioral Assessments:
-
Locomotor Activity: At a designated time point post-lesion (e.g., 2 weeks), assess spontaneous locomotor activity in an open-field arena. Record parameters such as horizontal activity, total distance traveled, and vertical activity over a 60-minute period.
-
Drug-Induced Rotational Behavior: At a later time point (e.g., 4 weeks post-lesion), assess rotational asymmetry by administering a dopamine agonist such as methamphetamine (e.g., 2.5 mg/kg, i.p.) and recording the number of full contralateral turns over a 90-minute period.
6. Biochemical and Immunohistochemical Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for analysis.
-
Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Western Blot: Analyze protein levels of markers for ER stress (e.g., PERK, ATF6, CHOP, BiP) and neuroinflammation in brain tissue homogenates.
Protocol 2: Proposed MPTP-Induced Parkinson's Disease Model in Mice for this compound Research
Note: Specific quantitative data for this compound in the MPTP model was not identified in the literature search. This protocol is a proposed experimental design based on standard MPTP methodologies and the this compound administration details from the 6-OHDA study.
1. Animal Preparation and Housing:
-
Use male C57BL/6 mice (8-10 weeks old), as this strain is known to be sensitive to MPTP.[4]
-
Follow the same housing and acclimatization procedures as described in Protocol 1.
2. Preparation of MPTP and this compound Solutions:
-
MPTP Solution: Dissolve MPTP hydrochloride in sterile saline. A common sub-acute regimen involves daily injections of 30 mg/kg.[4]
-
This compound Solution: Prepare the this compound solution in sterile saline for the desired route of administration (e.g., intraperitoneal or subcutaneous). The optimal dosage would need to be determined in pilot studies.
3. MPTP Administration:
-
Administer MPTP via intraperitoneal (i.p.) injection. A typical sub-acute regimen is one injection of 30 mg/kg per day for five consecutive days.[4]
-
Always handle MPTP with extreme caution in a certified chemical fume hood and follow all institutional safety guidelines, as it is a human neurotoxin.
4. This compound Administration:
-
Route: Systemic administration (e.g., intraperitoneal or subcutaneous injection) is feasible with the MPTP model.
-
Timing: A potential treatment regimen could involve administering this compound daily, starting either before (pre-treatment) or after (post-treatment) the first MPTP injection and continuing for a defined period (e.g., 7-14 days).
5. Behavioral Assessments:
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod. Conduct baseline testing before MPTP administration and at several time points after the final MPTP injection.
-
Open-Field Test: Evaluate general locomotor activity, exploratory behavior, and anxiety-like behavior by recording movement patterns in an open-field arena.
-
Pole Test: Measure bradykinesia by timing the descent of the mouse down a vertical pole.
6. Biochemical and Immunohistochemical Analysis:
-
HPLC Analysis of Striatal Dopamine: Dissect the striata and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Immunohistochemistry: Perfuse the brains and process sections for TH staining to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta.
Visualization of Pathways and Workflows
Caption: this compound signaling pathway promoting neuronal survival.
Caption: Experimental workflow for the 6-OHDA model with this compound.
Caption: Proposed workflow for the MPTP model with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prosaposin PS18 reduces dopaminergic neurodegeneration in a 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Prosaptide Peptide Stability for CNS Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Prosaptide peptides in the brain. Our goal is to help you improve the stability and efficacy of these neurotrophic agents in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound TX14(A) peptide showing low efficacy in central nervous system (CNS) models?
A1: The prototypical this compound, TX14(A), exhibits robust effects in the peripheral nervous system but has shown minimal success in CNS models.[1] This is primarily due to its rapid degradation by enzymes present in the brain.[1] For CNS applications, it is crucial to use stabilized this compound analogues.
Q2: What are the recommended stabilized this compound analogues for CNS research?
A2: Several strategies have been developed to enhance the stability of this compound in the brain. The two main approaches are:
-
Amino Acid Substitution: Peptides like this compound TX15-2 have been designed with specific amino acid changes to increase stability in the brain while retaining biological activity.[1]
-
Retro-inverso Peptidomimetics: These analogues, such as Prosaptides D2-D5, are synthesized with D-amino acids in a reversed sequence.[2] This modification makes them highly resistant to degradation by endogenous proteases.[2] this compound D4, in particular, has been shown to remain intact in the brain for at least 60 minutes after intravenous administration.[2]
Q3: Do stabilized this compound peptides cross the blood-brain barrier (BBB)?
A3: Yes, studies have shown that both this compound TX14(A) and its stabilized analogues, TX15-2 and the retro-inverso peptide D4, can cross the blood-brain barrier.[1][2] Their transport appears to occur via a nonspecific mechanism.[1]
Q4: What is the mechanism of action for this compound peptides?
A4: this compound peptides exert their neurotrophic and neuroprotective effects by activating the orphan G protein-coupled receptors (GPCRs), GPR37 and GPR37L1.[3] This activation stimulates a pertussis toxin-sensitive G-protein pathway, leading to the phosphorylation of mitogen-activated kinases (MAPK), specifically ERK1/2.[3]
Q5: My peptide solution appears cloudy. What should I do?
A5: Cloudiness or visible precipitates are signs of peptide aggregation. This is more common with hydrophobic peptides and at high concentrations. To resolve this, first, ensure you are using the correct solubilization protocol. For hydrophobic peptides, it is recommended to dissolve them in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer. If aggregation persists, you can try gentle sonication in a water bath to break up aggregates. Adjusting the pH of the buffer away from the peptide's isoelectric point can also increase solubility by enhancing electrostatic repulsion.
Data Presentation
The following table summarizes the stability of different this compound analogues in the brain based on available data.
| Peptide | Modification Strategy | Stability in Brain | Quantitative Data | Reference |
| This compound TX14(A) | Wild-Type Sequence | Rapidly degraded | Half-life is very short, though specific values in brain homogenate are not detailed in the provided abstracts. | [1] |
| This compound TX15-2 | Amino Acid Substitution | Increased stability compared to TX14(A) | Demonstrates enhanced stability, but specific half-life data is not available in the provided abstracts. | [1] |
| This compound D4 | Retro-inverso Peptide | High Stability | Remained intact in brain and serum for at least 60 minutes post-injection. | [2] |
Troubleshooting Guides
Issue 1: Inconsistent Peptide Degradation in In Vitro Brain Homogenate Stability Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity in Homogenate | Ensure the brain tissue is harvested and homogenized under consistent conditions. Use a standardized protocol for preparing the homogenate, including buffer composition and protein concentration. |
| Repeated Freeze-Thaw Cycles | Aliquot the brain homogenate into single-use volumes and store at -80°C to avoid freeze-thaw cycles that can affect enzyme activity. |
| Peptide Adsorption to Tubes | Use low-protein-binding microcentrifuge tubes for all steps of the assay to prevent loss of the peptide. |
| Inaccurate Quantification | Validate your analytical method (e.g., HPLC, LC-MS) for linearity, accuracy, and precision using a standard curve of the intact peptide in the assay buffer. |
Issue 2: Low or Variable Neurite Outgrowth in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation in Culture Media | The peptide may be degrading in the culture medium over the course of the experiment. Consider using a stabilized analogue (e.g., this compound D4) for long-term cultures. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of the this compound peptide for inducing neurite outgrowth in your specific cell line (e.g., SH-SY5Y, PC12). |
| Cell Health and Plating Density | Ensure cells are healthy and plated at the optimal density for neurite outgrowth. High or low cell density can affect differentiation and neurite extension. |
| Inconsistent Differentiation Protocol | Use a consistent and validated protocol for inducing neuronal differentiation (e.g., with retinoic acid for SH-SY5Y cells) before and during peptide treatment. |
Issue 3: Weak or No Signal in GTPγS Binding Assays
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Confirm the expression of GPR37 and/or GPR37L1 in the cell membranes you are using. These receptors may not be functional when expressed in some cell lines like HEK293. Primary astrocytes are a more suitable model.[4] |
| Suboptimal Assay Conditions | The GTPγS binding assay is sensitive to the concentrations of GDP, Mg²⁺, and NaCl. Optimize these components in your assay buffer. |
| High Basal Activity | The receptors may have high constitutive activity, masking the effect of the peptide. This can sometimes be addressed by adjusting the GDP concentration in the assay. |
| Peptide Degradation | Ensure the peptide is stable in the assay buffer for the duration of the experiment. Consider using a stabilized analogue. |
Experimental Protocols & Workflows
Protocol 1: In Vitro Peptide Stability in Brain Homogenate
This protocol is designed to assess the rate of degradation of this compound peptides when incubated with a brain tissue homogenate.
Materials:
-
This compound peptide (e.g., TX14(A), TX15-2, or D4)
-
Rat or mouse brain tissue
-
Homogenization Buffer (e.g., PBS, pH 7.4)
-
cOmplete™ Protease Inhibitor Cocktail
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or cold methanol)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Brain Homogenate:
-
Harvest fresh brain tissue and immediately place it on ice.
-
Homogenize the tissue in ice-cold Homogenization Buffer (e.g., 10% w/v).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay). Dilute to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Prepare a stock solution of the this compound peptide in an appropriate solvent.
-
In a low-protein-binding tube, add the brain homogenate and pre-warm to 37°C.
-
Initiate the reaction by adding the peptide to the homogenate to a final concentration (e.g., 10-50 µM).
-
Incubate at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution. For TCA, a 1:1 volume is common. For cold methanol, a 1:4 (sample:methanol) ratio can be used.
-
Incubate on ice for at least 10 minutes to allow for protein precipitation.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining at each time point.
-
The half-life (t₁/₂) of the peptide can be calculated by plotting the percentage of intact peptide versus time.
-
Protocol 2: Neurite Outgrowth Assay
This protocol is for assessing the bioactivity of this compound peptides by measuring their ability to promote neurite outgrowth in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Retinoic Acid (RA) for differentiation (if required by the cell line)
-
This compound peptide
-
Poly-D-lysine or other appropriate coating for culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Coat the wells of a 96-well plate with Poly-D-lysine.
-
Seed the neuronal cells at an appropriate density to allow for neurite extension without excessive cell-cell contact.
-
-
Differentiation and Treatment:
-
If using SH-SY5Y cells, induce differentiation by treating with a low concentration of RA (e.g., 10 µM) in a low-serum medium (e.g., 1% FBS) for 3-5 days.
-
After the differentiation period, replace the medium with a fresh low-serum medium containing various concentrations of the this compound peptide. Include a vehicle control.
-
Incubate for an additional 24-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate with the primary antibody against a neuronal marker like β-III tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite outgrowth. Key parameters include total neurite length, number of neurites per cell, and number of branch points.
-
Normalize the neurite outgrowth measurements to the number of cells (DAPI-positive nuclei) in each well.
-
References
- 1. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retro-inverso this compound peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Prosaptide Blood-Brain Barrier Permeability Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the blood-brain barrier (BBB) permeability of prosaptide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a neuroprotective peptide derived from the precursor protein prosaposin.[1] Its therapeutic potential is being explored for various neurodegenerative diseases.[2][3] this compound exerts its effects by activating specific G-protein coupled receptors, GPR37 and GPR37L1.[4][5] This activation initiates a downstream signaling cascade, primarily through the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2, which is crucial for its neuroprotective and glioprotective effects.[6][7]
Q2: What are the main challenges in delivering this compound to the central nervous system (CNS)?
A2: The primary obstacle for this compound delivery to the CNS is the blood-brain barrier (BBB).[8][9] Specific challenges include:
-
Low BBB Permeability: As a peptide, this compound has inherent physicochemical properties (e.g., size, hydrophilicity) that limit its ability to passively diffuse across the tightly regulated BBB.[10][11]
-
Enzymatic Instability: Peptides are susceptible to rapid degradation by proteases in the blood and at the BBB, reducing the concentration of the active compound that reaches the brain.[8][10] The prototypical this compound, TX14(A), is known to be rapidly degraded in the brain.[2][3]
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), that can actively transport substances back into the bloodstream, further limiting brain accumulation.[12]
Q3: Are there more stable analogs of this compound with better CNS penetration potential?
A3: Yes, research has focused on designing more stable this compound analogs. One such peptide, this compound TX15-2, has been shown to have increased stability in the brain compared to the original TX14(A) peptide.[2][3] While both TX14(A) and TX15-2 have been reported to cross the BBB through a nonspecific mechanism, the enhanced stability of TX15-2 may lead to better therapeutic efficacy in the CNS.[2]
Q4: What are the general strategies to enhance the BBB permeability of therapeutic peptides like this compound?
A4: Several strategies are being explored to improve the delivery of peptides to the brain:
-
Chemical Modification: Altering the peptide's structure to increase its lipophilicity or stability.
-
Carrier-Mediated Transport:
-
Nanoparticles: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation and facilitate its transport across the BBB.
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that binds to a specific receptor on the BBB (e.g., transferrin receptor) can "shuttle" it across via a "Trojan horse" mechanism.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound BBB permeability experiments.
In Vitro BBB Model Issues
Problem: Low trans-endothelial electrical resistance (TEER) values in my in vitro BBB model.
| Possible Cause | Troubleshooting Steps |
| Incomplete cell monolayer confluence | Ensure cells are seeded at the optimal density and allow sufficient time for a tight monolayer to form. Visually inspect the monolayer with a microscope before the experiment. |
| Suboptimal cell culture conditions | Verify the quality of the cell culture medium, serum, and supplements. Ensure proper incubator conditions (temperature, CO2, humidity). |
| Cellular stress or toxicity | Test for mycoplasma contamination. Ensure the this compound formulation or vehicle is not cytotoxic at the tested concentrations. |
| Improper handling of Transwell inserts | Avoid touching the membrane with pipette tips. Ensure gentle media changes to not disrupt the cell monolayer. |
Problem: High variability in permeability results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell passage number | Use cells within a consistent and low passage number range for all experiments, as high passage numbers can alter cell characteristics. |
| Variability in seeding density | Ensure precise and consistent cell seeding density for each Transwell insert. |
| Inconsistent incubation times | Use a calibrated timer and adhere strictly to the planned incubation times for all experimental steps. |
| Issues with analytical quantification | Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision. Prepare fresh calibration standards for each experiment. |
In Vivo Study Issues
Problem: this compound shows promising BBB penetration in vitro but fails in vivo.
| Possible Cause | Troubleshooting Steps |
| Rapid in vivo clearance | The peptide may be quickly cleared from the bloodstream, reducing its exposure to the BBB. Conduct pharmacokinetic studies to determine the peptide's half-life. |
| High plasma protein binding | Extensive binding to plasma proteins can limit the free fraction of the peptide available to cross the BBB. Determine the extent of plasma protein binding. |
| Metabolic instability in vivo | The peptide may be more susceptible to enzymatic degradation in vivo than in the in vitro model. Assess peptide stability in plasma and brain homogenates. |
| Differences in efflux transporter activity | The expression and activity of efflux transporters can differ between in vitro models and the in vivo BBB. Co-administer with a known P-gp inhibitor as a control experiment to assess the role of efflux. |
Data Presentation
Table 1: Qualitative Comparison of Strategies to Enhance this compound BBB Permeability
| Strategy | Expected Impact on Stability | Expected Impact on BBB Permeability | Key Considerations |
| This compound Analog (e.g., TX15-2) | Increased | Potentially Increased | Requires peptide synthesis and characterization. |
| Lipidation | Variable | Increased | May alter peptide activity; requires chemical modification. |
| Nanoparticle Encapsulation | Increased | Increased | Nanoparticle size, charge, and surface coating are critical.[7] |
| Receptor-Mediated Transcytosis (RMT) | Increased (if encapsulated) | Significantly Increased | Requires conjugation to a specific ligand; receptor saturation can be a limiting factor. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Co-culture Transwell Model
This protocol describes a common method for assessing the permeability of this compound across an in vitro BBB model.
Materials:
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Astrocytes (primary or cell line)
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
-
Appropriate cell culture media and supplements
-
Coating solution (e.g., collagen I)
-
This compound analog solution
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS/MS system for quantification
Procedure:
-
Coat Transwell Inserts: Coat the apical side of the Transwell inserts with collagen I and allow to dry.
-
Seed Astrocytes: Seed astrocytes on the basolateral side of the inverted Transwell insert. Allow cells to attach and reach confluence.
-
Seed Endothelial Cells: Turn the Transwell inserts upright and place them in the 24-well plate. Seed the brain endothelial cells on the apical side of the membrane.
-
Co-culture: Culture the cells until a tight monolayer is formed, monitoring the TEER daily. The model is ready for use when TEER values plateau.
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (acceptor) compartments with fresh, serum-free medium.
-
Add the this compound solution and Lucifer yellow to the apical compartment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Immediately replace the collected volume with fresh medium.
-
-
Quantification:
-
Measure the concentration of Lucifer yellow using a fluorescence plate reader to assess the integrity of the monolayer.
-
Quantify the concentration of the this compound analog in the collected samples using a validated LC-MS/MS method.
-
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of peptide transport to the acceptor compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol outlines the steps for extracting and quantifying this compound from brain tissue.
Materials:
-
Brain tissue samples
-
Homogenizer
-
Acidified methanol (B129727) (for extraction)
-
Internal standard (stable isotope-labeled version of the this compound analog)
-
Protein precipitation solution (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Add a known volume of ice-cold acidified methanol and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Add acetonitrile (B52724) to the homogenate to precipitate proteins.
-
Vortex and then centrifuge at high speed to pellet the precipitated protein.
-
-
Sample Clean-up (Optional but Recommended):
-
Collect the supernatant.
-
Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the sample.
-
Elute the peptide from the SPE cartridge and evaporate to dryness.
-
Reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the peptide from other components using a suitable C18 column and a gradient elution.
-
Detect and quantify the peptide and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of the this compound analog in the brain tissue based on the peak area ratio of the analyte to the internal standard and a standard calibration curve. The concentration is typically expressed as ng/g of brain tissue.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway leading to neuroprotection.
Experimental Workflow
Caption: Experimental workflow for assessing this compound BBB permeability.
Logical Relationships
Caption: Logical relationship between challenges and solutions for this compound BBB delivery.
References
- 1. Frontiers | Development of QSAR models to predict blood-brain barrier permeability [frontiersin.org]
- 2. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 6. The blood-brain barrier studied in vitro across species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In-Vivo and Ex-Vivo Brain Uptake Studies of Peptidomimetic Neurolysin Activators in Healthy and Stroke Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 12. Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data [mdpi.com]
Technical Support Center: Designing and Troubleshooting Stable Retro-Inverso Prosaptide Analogs like D5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing, synthesizing, and evaluating stable retro-inverso Prosaptide analogs, with a special focus on the neuroprotective peptidomimetic D5.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of designing retro-inverso this compound analogs for enhanced stability?
A1: The primary strategy is to create a peptide that maintains the side-chain topology of the parent this compound sequence while being resistant to degradation by proteases. This is achieved through a "retro-inverso" modification.[1][2] This involves two key changes:
-
Reversal of the peptide sequence: The order of the amino acid residues is inverted.
-
Inversion of chirality: L-amino acids are replaced with their D-enantiomers.[1]
This dual modification results in a peptide with peptide bonds that are not recognized by most endogenous proteases, leading to significantly enhanced stability, while the spatial orientation of the side chains, crucial for biological activity, is largely preserved.[2][3]
Q2: How does the stability of retro-inverso this compound analogs like D5 compare to the parent peptide and other analogs?
Q3: What is the mechanism of action for the neuroprotective effects of this compound D5?
A3: this compound D5 exerts its neuroprotective effects by activating specific G-protein coupled receptors (GPCRs), namely GPR37 and GPR37L1.[7][8][9] The binding of this compound D5 to these receptors initiates a signaling cascade within the cell. This process involves the activation of a pertussis toxin-sensitive Gαi/o protein.[7][10] The activated G-protein then triggers the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[7][8][10] This signaling pathway is crucial for promoting cell survival and protecting neurons from damage.[5][10]
Data Presentation
Table 1: Comparative Bioactivity of this compound Analogs
| Analog | Modification | Bioactivity (Neurite Outgrowth) | Receptor Activation ([³⁵S]GTPγS Binding) |
| D1 | All D-amino acids, original sequence | Inactive | No |
| D2 | Retro-inverso | Active | Yes |
| D3 | Retro-inverso | Active | Yes |
| D4 | Retro-inverso | Active | Yes |
| D5 | Retro-inverso (11-mer) | Active | Yes |
Source: Compiled from data suggesting D2-D5 retained bioactivity in neurite outgrowth and GTPγS binding assays.[4]
Experimental Protocols
Solid-Phase Synthesis of Retro-Inverso this compound D5
This protocol outlines the manual solid-phase synthesis of an 11-mer retro-inverso peptide like this compound D5 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected D-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Repeat for each amino acid in the reversed D-sequence):
-
In a separate vial, dissolve the Fmoc-D-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the crude peptide to obtain a powder.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Neurite Outgrowth Assay
This assay assesses the neurotrophic activity of this compound analogs by measuring their ability to promote neurite extension in a neuronal cell line.[11][12][13][14][15]
Materials:
-
PC12 or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound D5 and other analogs
-
Positive control (e.g., Nerve Growth Factor, NGF)
-
Negative control (vehicle, e.g., sterile water or PBS)
-
Poly-L-lysine coated 96-well plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Staining agent (e.g., anti-β-III tubulin antibody followed by a fluorescent secondary antibody, or a fluorescent dye like Calcein AM)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the neuronal cells onto poly-L-lysine coated 96-well plates at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs, NGF (positive control), and the vehicle (negative control).
-
Add the different concentrations of the compounds to the wells.
-
Incubate the plate for 48-72 hours.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells to visualize the neurons and their neurites.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth by measuring parameters such as the average neurite length per neuron, the number of neurites per neuron, and the percentage of cells with neurites.
-
Calculate the EC50 value for each compound to determine its potency.[11][12]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.[4][7][8][10]
Materials:
-
Cell membranes expressing GPR37 or GPR37L1
-
[³⁵S]GTPγS (radiolabeled)
-
GDP (Guanosine diphosphate)
-
This compound D5 and other analogs
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell membranes, GDP, and the desired concentration of the this compound analog in the assay buffer.
-
For basal binding, add vehicle instead of the peptide. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to each tube to start the binding reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination of Reaction:
-
Stop the reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the peptide concentration to determine the EC50 and Emax values.
-
Troubleshooting Guides
Troubleshooting Solid-Phase Peptide Synthesis of Retro-Inverso Analogs
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | Incomplete Coupling: Steric hindrance from D-amino acids or peptide aggregation on the resin.[16][17] | - Use a higher excess of amino acid and coupling reagents. - Extend the coupling time. - Perform a double coupling for difficult residues. - Use a more potent coupling reagent like HATU or HCTU.[18] - Synthesize at a higher temperature (if using a microwave synthesizer). |
| Peptide Aggregation: Hydrophobic sequences or formation of secondary structures.[16] | - Use a high-swelling resin. - Incorporate pseudoproline dipeptides at specific positions to disrupt secondary structures.[17] - Use chaotropic salts in the washing steps. | |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete Deprotection: Inefficient removal of the Fmoc group. | - Increase the deprotection time with piperidine. - Perform a double deprotection. - Ensure the piperidine solution is fresh. |
| Incomplete Coupling: As described above. | - See solutions for "Incomplete Coupling". | |
| Racemization of D-amino Acids | Base-catalyzed epimerization: The use of a strong base like DIPEA can lead to the conversion of D-amino acids to their L-isomers. | - Use a less hindered base like N-methylmorpholine (NMM). - Minimize the amount of base used. - Avoid pre-activation of the amino acid with the base. |
| Difficulty in Purifying the Peptide | Co-elution of impurities: Deletion sequences or byproducts from side reactions can have similar retention times to the desired peptide.[16] | - Optimize the HPLC gradient to improve separation. - Use a different stationary phase (e.g., C8 instead of C18). - If impurities are due to incomplete coupling, consider capping unreacted amines with acetic anhydride (B1165640) during synthesis. |
| Oxidation of Methionine or Tryptophan Residues | Exposure to oxidizing agents: Can occur during synthesis or cleavage. | - Use scavengers like TIS and water in the cleavage cocktail. - For tryptophan-containing peptides, consider using a specific cleavage cocktail with scavengers like ethanedithiol (EDT). |
Troubleshooting Biological Assays
| Issue | Assay | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Neurite Outgrowth | Neurite Outgrowth Assay | Inconsistent cell seeding: Uneven cell density across wells. | - Ensure a single-cell suspension before plating. - Use a calibrated multichannel pipette for seeding. |
| Edge effects in the plate: Evaporation from the outer wells. | - Do not use the outermost wells of the plate. - Fill the outer wells with sterile PBS or water to maintain humidity. | ||
| No Response to Positive Control (e.g., NGF) | Neurite Outgrowth Assay | Inactive positive control: Degradation of the growth factor. | - Use a fresh aliquot of the positive control. - Verify the activity of the positive control in a separate experiment. |
| Cell line has lost responsiveness. | - Use a lower passage number of the cell line. - Confirm the expression of the relevant receptors. | ||
| High Basal [³⁵S]GTPγS Binding | [³⁵S]GTPγS Binding Assay | Constitutive receptor activity: The receptor is active even without a ligand. | - This may be an inherent property of the receptor. Ensure the stimulated window over basal is sufficient for analysis. |
| High concentration of G-proteins in the membrane preparation. | - Optimize the amount of membrane protein used in the assay. | ||
| Low Signal-to-Noise Ratio | [³⁵S]GTPγS Binding Assay | Low receptor expression: Insufficient number of receptors in the cell membranes. | - Use a cell line with higher receptor expression or optimize transfection efficiency. |
| Suboptimal assay conditions: Incorrect concentrations of Mg²⁺ or GDP. | - Titrate the concentrations of MgCl₂ and GDP to find the optimal conditions for your receptor. |
Visualizations
Signaling Pathway of this compound D5
Caption: Signaling cascade initiated by this compound D5 binding to its receptors.
Experimental Workflow for Retro-Inverso Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of retro-inverso peptides.
Troubleshooting Logic for Low Peptide Yield
Caption: A logical approach to troubleshooting low peptide synthesis yield.
References
- 1. Retro Inverso Peptides [biosyn.com]
- 2. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retro-inverso this compound peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of retro-inverso this compound D5 on focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound D5, a retro-inverso 11-mer peptidomimetic, rescued dopaminergic neurons in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 12. Pharmacological Modulation of Neurite Outgrowth in Human Neural Progenitor Cells by Inhibiting Non-muscle Myosin II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. evotec.com [evotec.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 18. ejbiotechnology.info [ejbiotechnology.info]
Prosaptide Bioactivity and Potency Assays: A Technical Support Center
Welcome to the Technical Support Center for Prosaptide bioactivity and potency assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Section 1: General Peptide Handling and Assay Preparation
Question 1: My this compound peptide shows lower than expected bioactivity. What are the first things I should check?
Answer: Low bioactivity of a synthetic peptide is a frequent issue. A systematic check of peptide quality and handling is the first step in troubleshooting.[1]
-
Peptide Integrity:
-
Purity and Identity: Always verify the mass spectrometry (MS) and HPLC data provided with the synthetic peptide to confirm its identity and purity. Contaminants from synthesis can inhibit the peptide's activity.[1]
-
Storage: Peptides should be stored at -20°C or -80°C and protected from light.[2][3] Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and aggregation.[1] It is best to aliquot the peptide upon arrival.
-
-
Peptide Solubility:
-
Complete Dissolution: Ensure the peptide is fully dissolved in the appropriate solvent and then diluted into the assay buffer. Incomplete dissolution is a primary cause of reduced activity.[1]
-
Solubility Testing: If you are unsure about the best solvent, test the solubility of a small amount of the peptide first. For hydrophobic or neutral peptides, dissolving in a small amount of an organic solvent like DMSO and then slowly adding it to your aqueous buffer while vortexing can be effective.[1]
-
-
Counter-ion Effects:
-
TFA Interference: Peptides are often supplied as trifluoroacetic acid (TFA) salts, which can be cytotoxic to some cell lines and interfere with cellular assays.[1][3] If you observe unexpected cytotoxicity or inhibition of cell proliferation, consider exchanging the TFA salt for an acetate (B1210297) or HCl salt.[3][4]
-
Question 2: How do I properly dissolve and store this compound?
Answer: Proper dissolution and storage are critical for maintaining the bioactivity of this compound.
-
Dissolution:
-
Assess the Sequence: Determine the overall charge of the peptide. This compound sequences can vary, but based on typical amino acid composition, they may be slightly acidic or basic.
-
Basic Peptides (net positive charge): Dissolve in a small amount of a sterile acidic solvent like 10-25% acetic acid, and then dilute to the final concentration with your assay buffer.[1]
-
Acidic Peptides (net negative charge): Dissolve in a small amount of a sterile basic buffer such as 0.1 M ammonium (B1175870) bicarbonate, then dilute with the assay buffer.[1]
-
Hydrophobic/Neutral Peptides: Use a small amount of an organic solvent (e.g., DMSO) to dissolve the peptide, then slowly add it to the aqueous assay buffer with gentle mixing.[1]
-
-
Storage:
Section 2: Troubleshooting Specific Bioactivity Assays
Question 3: I am not observing a significant increase in ERK1/2 phosphorylation after treating my cells with this compound. What could be the problem?
Answer: A lack of ERK1/2 phosphorylation can stem from several factors related to the cells, the peptide, or the assay itself.[5][6]
-
Cellular Factors:
-
Receptor Expression: Confirm that your cell line expresses the this compound receptors, GPR37 and GPR37L1.[5][7] Without the receptors, you will not see a downstream signaling response.
-
Serum Starvation: High basal levels of ERK phosphorylation can mask the effect of this compound. Serum-starve your cells for an appropriate duration (e.g., 4-24 hours) before stimulation to reduce this background.[8]
-
Cell Density: Overly confluent or sparse cell cultures can respond differently. Optimize cell seeding density to ensure a consistent and robust response.[9]
-
-
Assay Parameters:
-
Stimulation Time: The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30, 60 minutes) to identify the peak response time.[8][9]
-
This compound Concentration: The concentration of this compound may be too low. Perform a dose-response curve over a wide range (e.g., 1 pM to 1 µM) to determine the optimal concentration. The EC50 for this compound Tx14(A) is reported to be in the low nanomolar range (5-7 nM).[2][10]
-
Positive and Negative Controls: Ensure your positive control (e.g., EGF for HEK293 cells) induces a strong ERK phosphorylation signal and your vehicle-treated negative control shows low basal levels.[11] This helps to confirm that the assay is working correctly.
-
-
Technical Issues (Western Blot):
-
Phosphatase Inhibitors: Always include fresh phosphatase and protease inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[12][13]
-
Antibody Performance: The primary antibody may not be sensitive or specific enough. Use a validated phospho-specific antibody at the recommended dilution.[12][14]
-
Blocking Buffer: When detecting phosphorylated proteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can increase background.[15][16]
-
Question 4: My Akt phosphorylation signal is weak or inconsistent in response to this compound.
Answer: Similar to ERK1/2, weak or inconsistent Akt phosphorylation can be due to a variety of factors.[17][18]
-
Low Signal:
-
Suboptimal Stimulation: As with ERK, check that you are using an optimal concentration of this compound and that you have identified the peak stimulation time.[17]
-
Inactive Phosphatase Inhibitors: Ensure your phosphatase inhibitors are fresh and potent.[12][13]
-
Low Protein Load: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) for Western blot analysis.[15]
-
-
Inconsistency:
Question 5: I am seeing high variability or unexpected results in my MTT cell proliferation/viability assay.
Answer: MTT assays measure metabolic activity, which is often used as a proxy for cell viability and proliferation. However, several factors can influence the results.[19][20]
-
Results Showing >100% Viability:
-
Increased Metabolic Activity: The treatment may be increasing the metabolic activity of the cells without affecting the cell number, leading to a higher formazan (B1609692) production.[21]
-
Cell Proliferation: At certain concentrations, your compound may be promoting cell growth.[21]
-
Pipetting Errors: Inaccurate pipetting, especially in control wells, can lead to skewed results.[21]
-
-
High Variability:
-
Assay Conditions: Factors like the concentration of the MTT reagent, incubation time with MTT, and the type of culture medium can all affect the outcome.[19]
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance.
-
Oxygen Levels: The oxygen concentration in the culture medium can affect the accuracy of the MTT assay.[22]
-
-
Important Consideration: The MTT assay does not distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.[20] Consider complementing your MTT data with a direct cell counting method or a more specific proliferation assay like BrdU incorporation.
Question 6: My Caspase-3/7 assay is not showing the expected prosurvival effect of this compound.
Answer: When assessing the protective effects of this compound against an apoptotic stimulus, several factors can influence the outcome of a Caspase-3/7 assay.
-
Assay Timing: The activation of caspases is a dynamic process. The optimal time to measure caspase activity will depend on the apoptotic stimulus and the cell type. A time-course experiment is recommended.[23][24]
-
Cell Number: Using an optimal number of cells is crucial. Too few cells may result in a signal that is too low to detect, while too many cells can lead to nutrient depletion and other confounding effects.[23][25]
-
Reagent Preparation and Storage: Ensure the Caspase-Glo® 3/7 reagent is prepared and stored according to the manufacturer's instructions to maintain its activity.[23][26]
-
Apoptotic Stimulus: The concentration and duration of the apoptotic stimulus (e.g., staurosporine, H2O2) should be optimized to induce a sub-maximal apoptotic response. If the stimulus is too strong, the protective effect of this compound may be masked.
-
Negative and Positive Controls: Include untreated cells (negative control) and cells treated with the apoptotic stimulus alone (positive control) to establish the baseline and maximum caspase activity, respectively.
Quantitative Data Summary
Table 1: this compound (Tx14(A)) Potency in Different Assays
| Assay | Receptor | Cell Line | EC50 | Reference |
| Receptor Activation | GPR37L1 | Transfected HEK293 | 5 nM | [2][10] |
| Receptor Activation | GPR37 | Transfected HEK293 | 7 nM | [2][10] |
| ERK1/2 Phosphorylation | Endogenous Receptors | Schwann Cells | Not specified, but potent stimulation observed | [2][18] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK1/2 and Phospho-Akt
This protocol provides a general framework for detecting the phosphorylation of ERK1/2 and Akt in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 transfected with GPR37/GPR37L1, or a responsive cell line like primary astrocytes) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours (optimize for your cell line) in serum-free medium.
-
Treat cells with varying concentrations of this compound for the predetermined optimal time at 37°C. Include vehicle-only and positive controls.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[13]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15][16]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies against total ERK1/2 or total Akt to confirm equal protein loading.
-
Protocol 2: MTT Cell Viability/Proliferation Assay
This protocol outlines the steps for assessing cell viability in response to this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours.
-
-
Cell Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low bioactivity.
Caption: Phospho-protein Western Blot workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. youtube.com [youtube.com]
- 5. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 5 tips for mastering GPCR signaling with phospho-ERK assay. | Revvity [revvity.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Activation of GPR37 and GPR37L1 by this compound, a neuroprotective peptide - Randy Hall [grantome.com]
- 18. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ulab360.com [ulab360.com]
- 24. promega.com [promega.com]
- 25. assaygenie.com [assaygenie.com]
- 26. promega.com [promega.com]
Addressing the controversy of Prosaptide receptor activation in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the controversy surrounding Prosaptide receptor activation in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary controversy surrounding this compound and its receptors?
The central controversy revolves around the identification of G protein-coupled receptors (GPCRs) GPR37 and GPR37L1 as the definitive receptors for this compound and its precursor, Prosaposin. While initial studies demonstrated this pairing, subsequent research has yielded conflicting results, with some studies unable to replicate the findings, particularly in heterologous cell expression systems.[1][2][3][4][5]
Q2: What are the proposed signaling pathways for this compound?
The initially proposed and most consistently reported pathway involves this compound binding to GPR37 and GPR37L1, leading to the activation of pertussis toxin-sensitive Gαi/o proteins. This activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production, and stimulates the phosphorylation of extracellular signal-regulated kinase (ERK).[6][7][8][9] However, conflicting reports suggest that GPR37L1 may couple to Gαs proteins, leading to an increase in cAMP, or exhibit high constitutive activity independent of a ligand.[1]
Q3: Why are there discrepancies in experimental results across different cell lines?
A significant factor contributing to the controversy is the cell-line-dependent nature of this compound's effects.[1][2][4][5] Key reasons for these discrepancies include:
-
Cellular Context: Astrocytes, which endogenously express GPR37 and GPR37L1, consistently show responses to this compound. In contrast, heterologous expression systems like HEK293 cells may lack the specific cellular machinery or interacting proteins necessary for proper receptor folding, trafficking, and signal transduction.[1][2][4][5][6]
-
Receptor Trafficking: GPR37, in particular, is known for poor trafficking to the plasma membrane when overexpressed in some cell lines, which can hinder the detection of a response.[6][10]
-
Receptor Dimerization: The potential for GPR37 and GPR37L1 to form homodimers or heterodimers, possibly with other receptors, could influence their signaling properties and ligand affinity in different cellular environments.
-
Constitutive Activity: Some studies have reported high constitutive activity of GPR37 and GPR37L1, which can mask the effects of an exogenous ligand like this compound.[1][2]
Troubleshooting Guides
Problem 1: No or low response to this compound in a heterologous expression system (e.g., HEK293, CHO cells).
Possible Causes:
-
Improper Receptor Expression or Trafficking: The receptor may not be correctly folded, processed, or trafficked to the cell surface.
-
Lack of Essential Signaling Components: The cell line may not endogenously express the necessary G proteins, scaffolding proteins, or downstream effectors required for the this compound-GPR37/L1 signaling cascade.
-
Receptor in an Unresponsive State: The overexpressed receptor might be in a constitutively active or inactive state that is not responsive to ligand binding.
Troubleshooting Steps:
-
Verify Receptor Expression and Localization:
-
Western Blot: Confirm the expression of the full-length receptor protein.
-
Immunofluorescence/Confocal Microscopy: Visualize the subcellular localization of the receptor. Use a cell-surface stain to confirm plasma membrane localization.
-
-
Use a Positive Control:
-
If available, use a known agonist for the receptor to confirm that the expressed receptor is functional.
-
For Gαi/o-coupled receptors, treatment with forskolin (B1673556) to stimulate cAMP production followed by the addition of a known Gαi/o agonist should result in a decrease in cAMP.
-
-
Co-express Necessary Signaling Partners:
-
Consider co-transfecting the cells with the appropriate Gα protein subunit (e.g., Gαi) to enhance the signal.
-
-
Switch to a More Physiologically Relevant Cell Line:
-
Assay Optimization:
-
Titrate the concentration of this compound used. The reported EC50 for this compound at GPR37 and GPR37L1 is in the low nanomolar range (5-7 nM).[11]
-
Vary the stimulation time. ERK phosphorylation is often a rapid event, peaking within 5-15 minutes.
-
Problem 2: Conflicting results in cAMP assays (increase vs. decrease).
Possible Causes:
-
Different G Protein Coupling: The receptor may be coupling to different G protein subtypes in different cell lines (Gαi/o vs. Gαs).[1]
-
High Constitutive Activity: The basal cAMP level might be influenced by the constitutive activity of the receptor, making it difficult to observe ligand-induced changes.
Troubleshooting Steps:
-
Pertussis Toxin (PTX) Treatment:
-
Use a Gαs Knockout/Knockdown Cell Line:
-
To rule out Gαs coupling, perform the experiment in a cell line where Gαs has been knocked out or its expression is knocked down.
-
-
Measure Basal cAMP Levels:
-
Compare the basal cAMP levels in cells expressing the receptor to control cells (not expressing the receptor). Elevated basal cAMP may indicate constitutive Gαs activity.
-
-
Employ a Dynamic Assay:
-
Use a real-time cAMP biosensor (e.g., FRET-based) to monitor dynamic changes in cAMP levels upon ligand addition, which can provide more nuanced information than endpoint assays.
-
Data Presentation
Table 1: Summary of this compound (Tx14(A)) Activity at GPR37 and GPR37L1
| Parameter | GPR37 | GPR37L1 | Reference |
| EC50 (ERK Phosphorylation) | ~7 nM | ~5 nM | [11] |
| G Protein Coupling | Gαi/o | Gαi/o | [6][8] |
| Downstream Effect | Inhibition of cAMP, Phosphorylation of ERK | Inhibition of cAMP, Phosphorylation of ERK | [6][7][8] |
Experimental Protocols
Protocol 1: ERK Phosphorylation Assay
-
Cell Culture: Plate cells (e.g., primary astrocytes or transfected HEK293 cells) in 12-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a serum-free medium prior to stimulation.
-
This compound Stimulation: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 5-15 minutes at 37°C. Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Use appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometrically quantify the phospho-ERK and total ERK bands. Normalize the phospho-ERK signal to the total ERK signal.
Protocol 2: cAMP Inhibition Assay
-
Cell Culture: Plate cells in a 96-well plate.
-
Pre-treatment (Optional): For Gαi/o coupling confirmation, pre-incubate a subset of wells with pertussis toxin (100 ng/mL) for 18-24 hours.
-
Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 10-15 minutes.
-
Add varying concentrations of this compound and immediately stimulate adenylyl cyclase with forskolin (10 µM) for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50.
Mandatory Visualizations
Caption: Proposed Gαi/o-mediated signaling pathway of this compound.
Caption: Troubleshooting workflow for lack of this compound response.
References
- 1. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 2. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]
- 4. Item - Glio- and neuroprotection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - University of Exeter - Figshare [ore.exeter.ac.uk]
- 5. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Preventing Prosaptide peptide aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Prosaptide peptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a neurotrophic peptide derived from prosaposin. Like many peptides, it can be susceptible to aggregation, which is the process of peptide molecules clumping together to form larger, often insoluble, complexes.[1][2] This can be influenced by factors such as the peptide's amino acid sequence, concentration, and the solution environment.[3] For this compound, its specific sequence and physicochemical properties can contribute to self-association and aggregation, potentially impacting its biological activity and experimental results.
Q2: How should I properly store lyophilized this compound peptide?
For long-term stability, lyophilized this compound should be stored at -20°C or colder in a desiccated environment.[4][5][6][7][8] Exposure to moisture can significantly decrease the long-term stability of the peptide.[8][9] Before opening, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[8][9]
Q3: What is the recommended solvent for dissolving this compound?
For the this compound variant TX14(A), it is soluble in water up to 2 mg/ml.[4][5][10] It is advisable to first attempt to dissolve the peptide in sterile, distilled water. If solubility issues arise, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by a slow, dropwise addition to the aqueous buffer with gentle stirring.[11] A final DMSO concentration of less than 1% is generally well-tolerated in most biological assays.
Q4: What are the initial signs of this compound aggregation in my solution?
Visual indicators of aggregation include the appearance of cloudiness, turbidity, or visible precipitates in the solution.[12] Spectroscopic methods can also detect early signs of aggregation. For instance, an increase in light scattering, which can be measured by an increase in absorbance at wavelengths between 340-600 nm using a UV-Vis spectrophotometer, is indicative of aggregate formation.[13]
Q5: Can residual Trifluoroacetic Acid (TFA) from purification affect my experiments?
Yes, TFA is often used in the final purification steps of synthetic peptides and can be present as a counterion in the lyophilized product. While TFA salts can enhance the solubility of some peptides, the presence of TFA can lower the pH of your solution and may influence cell-based assays or binding studies. If your experiment is sensitive to pH changes or TFA, consider dialysis or buffer exchange to remove it.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues related to this compound aggregation.
Problem 1: Lyophilized this compound Fails to Dissolve or Forms Precipitates Immediately Upon Reconstitution.
-
Possible Cause 1: Incorrect Solvent. this compound's solubility is dependent on the solvent. Direct reconstitution in a high-ionic-strength buffer might be problematic.
-
Solution: Start with sterile, deionized water. If the peptide is still insoluble, use a minimal amount of an organic solvent like DMSO to first dissolve the peptide, then slowly add it to your aqueous buffer.
-
-
Possible Cause 2: High Peptide Concentration. The requested concentration may exceed the solubility limit of this compound in the chosen solvent.
-
Solution: Attempt to dissolve the peptide at a lower concentration. It is easier to dilute a concentrated stock solution than to solubilize an aggregated peptide.
-
-
Possible Cause 3: pH of the Solution is Near the Isoelectric Point (pI) of the Peptide. At its pI, a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.
-
Solution: Adjust the pH of the buffer to be at least one to two pH units away from the peptide's pI. For basic peptides, use an acidic buffer, and for acidic peptides, a basic buffer is recommended.[7]
-
Problem 2: this compound Solution Becomes Cloudy or Shows Precipitates Over Time.
-
Possible Cause 1: Suboptimal Storage of the Solution. Storing the peptide solution at 4°C for extended periods or subjecting it to repeated freeze-thaw cycles can induce aggregation.[13]
-
Possible Cause 2: Environmental Factors. Factors like temperature fluctuations, agitation, or exposure to air-water interfaces can promote aggregation.
-
Solution: Maintain a stable storage temperature. Minimize agitation of the peptide solution.
-
-
Possible Cause 3: Inappropriate Buffer Conditions. The buffer composition, including pH and ionic strength, may not be optimal for long-term stability.
-
Solution: Re-evaluate the buffer conditions. Consider performing a buffer screen to identify the optimal pH and salt concentration for this compound stability.
-
Data Presentation: Factors Influencing Peptide Stability
The following tables summarize general strategies to mitigate peptide aggregation. Note that the optimal conditions for this compound should be empirically determined.
Table 1: Effect of pH on Peptide Solubility and Aggregation
| pH relative to pI | Net Charge | Electrostatic Repulsion | Tendency for Aggregation | Recommendation |
| pH ≈ pI | Near zero | Minimal | High | Avoid buffering near the peptide's isoelectric point.[3] |
| pH > pI | Negative | Increased | Lower | For peptides with a pI < 7, use a buffer with pH > pI. |
| pH < pI | Positive | Increased | Lower | For peptides with a pI > 7, use a buffer with pH < pI. |
Table 2: Common Excipients to Enhance Peptide Stability
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Stabilize the native conformation, increase viscosity. | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by interacting with the peptide.[14] | 50-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation and can solubilize aggregates. | 0.01-0.1% (v/v) |
| Buffering Agents | Phosphate, Citrate, Tris | Maintain a stable pH away from the peptide's pI. | 20-100 mM |
Experimental Protocols
Protocol 1: Recommended Procedure for Solubilizing this compound
-
Preparation: Allow the lyophilized this compound vial to warm to room temperature in a desiccator.
-
Initial Dissolution:
-
Aqueous Approach: Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL). Gently swirl or vortex to dissolve.
-
Organic Solvent Approach (if needed): If the peptide does not dissolve in water, add a minimal volume of DMSO (e.g., 10-20 µL) and ensure the peptide is fully dissolved.
-
-
Dilution: Slowly add the concentrated stock solution dropwise into the desired aqueous buffer while gently stirring.
-
Verification: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use or storage.
-
Sonication (Optional): If minor aggregation is observed, brief sonication in a water bath may help to resolubilize the peptide. Use with caution as it can also sometimes promote aggregation.
Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
-
Instrument Setup: Set a UV-Vis spectrophotometer to measure absorbance in the wavelength range of 340 nm to 600 nm.
-
Blank Measurement: Use the same buffer that the this compound is dissolved in as the blank to zero the spectrophotometer.
-
Sample Measurement: Measure the absorbance of the this compound solution.
-
Data Interpretation: An absorbance reading significantly above the baseline across this wavelength range indicates light scattering caused by the presence of aggregates. This method is useful for qualitative assessment and monitoring changes over time.
Mandatory Visualizations
Signaling Pathway of this compound
This compound is known to bind to the G protein-coupled receptors GPR37 and GPR37L1.[15][16] This interaction activates a pertussis toxin-sensitive Gαi/o pathway, leading to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2.[1][2]
Caption: this compound signaling through GPR37/GPR37L1 and the MAPK/ERK pathway.
Experimental Workflow for Troubleshooting this compound Aggregation
This workflow provides a logical sequence of steps to diagnose and resolve aggregation issues.
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
References
- 1. This compound activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. This compound TX14(A) CAS#: 196391-82-9 [m.chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 9. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 10. This compound TX14(A) | 196391-82-9 | フナコシ [funakoshi.co.jp]
- 11. lifetein.com [lifetein.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Prosaptide Dosage for In Vivo Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Prosaptide dosage for in vivo neuroprotection studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its neuroprotective effects?
This compound is a synthetic peptide derived from the neurotrophic protein prosaposin. Its neuroprotective and glioprotective effects are primarily mediated through the activation of two G-protein coupled receptors, GPR37 and GPR37L1.[1][2] This activation triggers downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK), which is crucial for promoting cell survival and protecting against cellular stress.[3]
Q2: What are the main challenges in using this compound for in vivo neuroprotection studies in the central nervous system (CNS)?
The primary challenges are the peptide's stability and its ability to cross the blood-brain barrier (BBB). The prototypical peptide, this compound TX14(A), is rapidly degraded in the brain, which has limited its success in CNS-related studies in rats.[1] While it can cross the BBB, the mechanism is nonspecific. To address the stability issue, a more stable analog, this compound TX15-2, has been developed and shows increased stability in the brain.[1]
Q3: What are the recommended routes of administration for this compound in in vivo studies?
Several routes of administration have been used in preclinical studies, each with its own advantages and disadvantages:
-
Subcutaneous (SC) injection: This is a common and relatively non-invasive method used in both preclinical and clinical trials.[4]
-
Intraperitoneal (IP) injection: This route has been used in rodent models and offers a simpler alternative to intravenous injections.[5]
-
Intracerebroventricular (ICV) injection: This method bypasses the BBB to deliver the peptide directly to the CNS. It is more invasive but can be effective for targeted delivery.
-
Intranasal administration: This non-invasive route can deliver therapeutics to the CNS, bypassing the BBB to some extent.[6]
Q4: What are some reported dosages of this compound and its analogs in in vivo studies?
Reported dosages vary depending on the animal model, route of administration, and the specific this compound analog used. The following table summarizes some of the dosages found in the literature:
| Peptide/Analog | Animal Model | Route of Administration | Dosage | Outcome |
| This compound TX14(A) | Rat (Diabetic Neuropathy) | Intraperitoneal (IP) | 1 mg/kg, thrice weekly | Reversed established motor and sensory nerve conduction deficits.[5] |
| This compound TX14(A) | Rat (Diabetic Neuropathy) | Subcutaneous (SC) | 1 mg/kg, thrice weekly | Attenuated motor and sensory nerve conduction deficits.[7] |
| Recombinant Prosaposin | Rat (MCAO Model) | Intranasal | 9 µg/kg | Attenuated neuronal apoptosis. |
| This compound™ | Human (Phase I) | Subcutaneous (SC) | Up to 300 µg/kg | Safe and well-tolerated in healthy volunteers.[4] |
| This compound™ | Human (Phase II, Diabetic Neuropathy) | Subcutaneous (SC) | 1, 4, or 16 mg/day | A significant reduction in pain was noted in the 4 mg arm.[4] |
Troubleshooting Guide
Issue: No significant neuroprotection observed at the initial dose.
-
Possible Cause 1: Insufficient Dosage. The initial dose may be too low to elicit a therapeutic effect.
-
Possible Cause 2: Poor Peptide Stability. this compound TX14(A) is known to degrade rapidly in the brain.[1]
-
Solution: Consider using a more stable analog like this compound TX15-2.[1] Alternatively, formulation strategies to protect the peptide from degradation could be explored.
-
-
Possible Cause 3: Ineffective CNS Delivery. The peptide may not be reaching the target site in the brain in sufficient concentrations.
-
Solution: If using systemic administration (SC or IP), consider direct CNS delivery methods like ICV injection, although this is more invasive. Intranasal delivery is another less invasive option to bypass the BBB.[6]
-
Issue: High variability in experimental results.
-
Possible Cause 1: Inconsistent Administration. Improper or inconsistent injection technique can lead to variable dosing.
-
Solution: Ensure all personnel are thoroughly trained on the chosen administration technique (e.g., proper scruffing for SC injections, correct needle placement for IP injections).
-
-
Possible Cause 2: Animal-to-Animal Variation. Biological differences between animals can contribute to variability.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups.
-
Issue: Signs of toxicity at higher doses.
-
Possible Cause: The administered dose exceeds the maximum tolerated dose (MTD).
-
Solution: Perform a dose-escalation study to determine the MTD in your specific animal model. Start with a low dose and gradually increase it while closely monitoring the animals for any adverse effects. Phase I clinical trials in humans have shown that subcutaneous doses up to 300 µg/kg are well-tolerated.[4]
-
Experimental Protocols
1. Subcutaneous (SC) Injection of this compound TX14(A) in Rodents
This protocol is adapted from a study investigating the neuroprotective effects of this compound TX14(A) in a rat model of diabetic neuropathy.[7]
-
Materials:
-
This compound TX14(A) peptide
-
Sterile phosphate-buffered saline (PBS)
-
Sterile insulin (B600854) syringes (28-30 gauge)
-
70% ethanol
-
-
Procedure:
-
Reconstitution: Dissolve the lyophilized this compound TX14(A) in sterile PBS to the desired stock concentration. Gently vortex to ensure complete dissolution.
-
Dose Calculation: Calculate the volume of the this compound solution to be injected based on the animal's body weight and the target dose (e.g., 1 mg/kg).
-
Animal Restraint: Gently restrain the mouse or rat. For mice, scruff the back of the neck to create a "tent" of skin. For rats, a similar technique can be used over the shoulders.
-
Injection: Wipe the injection site with 70% ethanol. Insert the needle into the base of the skin tent at a shallow angle (approximately 15-20 degrees).
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and try a different site.
-
Injection: Slowly depress the plunger to administer the solution.
-
Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.
-
2. Assessment of Neuroprotection: Behavioral Testing
Several behavioral tests can be used to assess the functional outcomes of this compound treatment. The choice of test will depend on the specific neurodegenerative model being used.
-
Nerve Conduction Velocity (NCV): This is a key measure for peripheral neuropathy models. It involves stimulating a nerve at two different points and measuring the time it takes for the impulse to travel between them. A decrease in NCV is indicative of nerve damage, and restoration of NCV suggests a neuroprotective effect.[7]
-
Cylinder Test: This test is used to assess forelimb use asymmetry, often after a stroke or other unilateral brain injury. The animal is placed in a transparent cylinder, and the number of times it uses each forelimb to support itself against the wall is counted.
-
Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behavior. The animal is placed in an open arena, and its movements are tracked. A reduction in movement or a preference for the periphery of the arena can indicate anxiety or motor deficits.
3. Assessment of Neuroprotection: Histological Analysis
Histological analysis of brain tissue provides direct evidence of neuroprotection at the cellular level.
-
Tissue Preparation:
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Tissue Collection: Carefully dissect the brain or other relevant neural tissue.
-
Post-fixation: Immerse the tissue in the same fixative for 24-48 hours.
-
Cryoprotection (for frozen sections): Transfer the tissue to a sucrose (B13894) solution (e.g., 30%) until it sinks.
-
Sectioning: Section the tissue using a cryostat or a vibratome.
-
-
Staining Techniques:
-
Nissl Staining (e.g., with Cresyl Violet): This method stains the Nissl bodies (rough endoplasmic reticulum) in neurons. A loss of Nissl substance (chromatolysis) is a sign of neuronal injury. Neuroprotective agents would be expected to preserve Nissl staining.
-
Hematoxylin and Eosin (H&E) Staining: This is a standard histological stain that can reveal general tissue morphology, including signs of cell death such as pyknotic nuclei and eosinophilic cytoplasm.
-
Immunohistochemistry: Use specific antibodies to label neuronal populations (e.g., NeuN), astrocytes (e.g., GFAP), or microglia (e.g., Iba1). A reduction in neuronal markers or an increase in glial markers can indicate neurodegeneration and neuroinflammation, respectively.
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of apoptosis (programmed cell death). A decrease in the number of TUNEL-positive cells would indicate an anti-apoptotic and neuroprotective effect.
-
Visualizations
Caption: this compound signaling pathway for neuroprotection.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting logic for in vivo neuroprotection studies.
References
- 1. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Challenges in the clinical translation of Prosaptide-based therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the clinical translation of Prosaptide-based therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic peptide derived from the neurotrophic region of prosaposin.[1] Its most studied analog is this compound TX14(A).[2] this compound and its parent protein, prosaposin, are considered neuroprotective and glioprotective factors.[3] They act as agonists for the G-protein coupled receptors (GPCRs) GPR37 and GPR37L1.[3][4] Upon binding, they activate pertussis toxin-sensitive G-proteins (Gαi/o), which in turn stimulates downstream signaling cascades, most notably the MAPK/ERK and PI3K/Akt pathways.[1][5][6] This activation leads to various cellular responses, including enhanced cell survival, myelination, and protection against oxidative stress.[5][7]
Q2: What are the major challenges in the clinical translation of this compound-based therapies? A2: The primary challenges include:
-
Poor Peptide Stability: Prototypical peptides like this compound TX14(A) are susceptible to enzymatic degradation and are rapidly degraded in the brain, limiting their efficacy for central nervous system (CNS) disorders.[8]
-
Blood-Brain Barrier (BBB) Penetration: While some this compound peptides can cross the BBB, the mechanism is nonspecific, and efficiency can be low.[8]
-
Inconsistent In Vivo Efficacy: Results from in vitro studies demonstrating neuroprotection do not always translate to in vivo models, with some studies reporting a lack of efficacy or even exacerbation of injury.[9]
-
Receptor Signaling Complexity: The signaling of GPR37 and GPR37L1 in response to this compound can be cell-type specific. For instance, responses observed in astrocytes may not be reproducible in commonly used cell lines like HEK293, which may lack necessary co-factors for receptor function.[2][10]
Q3: Are there more stable analogs of this compound available? A3: Yes. To overcome the stability issues of early analogs, retro-inverso peptidomimetics were developed.[11] These peptides have a reversed amino acid sequence and are composed of D-amino acids. Analogs like this compound D4 and D5 have shown increased stability in brain and serum, retain bioactivity, and exhibit improved BBB penetration.[7][11] For example, this compound D5 has sub-nanomolar potency and is BBB penetrant.[7]
Troubleshooting Guides
Guide 1: Low or No Bioactivity in Cellular Assays
Problem: I am not observing the expected cellular response (e.g., neurite outgrowth, cell survival) after treating my cells with this compound TX14(A).
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | 1. Prepare fresh stock solutions of this compound TX14(A) for each experiment. Store powder at -80°C.[4] 2. Minimize freeze-thaw cycles. 3. Consider using a more stable analog, such as a retro-inverso peptide (e.g., this compound D4/D5).[11] | This compound TX14(A) is known to be unstable and can be rapidly degraded by proteases in serum-containing media or by the cells themselves.[8] |
| Inappropriate Cell Model | 1. Verify that your cell line endogenously expresses GPR37 and/or GPR37L1. 2. If using transfected cells (e.g., HEK293), be aware that they may lack necessary co-factors for proper receptor trafficking and signaling, leading to non-responsiveness.[2][10] 3. Consider using primary astrocytes or Schwann cells, which have shown robust responses to this compound.[1][2] | The functionality of GPR37/GPR37L1 is highly context-dependent. Some cell lines are poor models for studying this compound's effects.[2] |
| Suboptimal Assay Conditions | 1. Ensure the peptide concentration is appropriate. The EC50 for TX14(A) is in the low nanomolar range (5-10 nM).[4] 2. Optimize treatment duration based on the specific endpoint being measured. | Standard assay optimization is crucial for achieving a measurable biological effect. |
Guide 2: Inconsistent Signaling Pathway Activation
Problem: I am seeing variable or no phosphorylation of ERK or Akt after this compound stimulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Line Differences | 1. Confirm GPR37/GPR37L1 expression and functionality in your specific cell line. 2. Use a positive control (e.g., primary astrocytes) to ensure your experimental setup is valid.[2] 3. If using transfected HEK293 cells, consider co-transfection with syntenin-1, which can improve GPR37 trafficking to the plasma membrane.[12] | As noted previously, HEK293 cells can be non-responsive to this compound, which may explain the lack of downstream signaling.[2] Poor receptor expression at the cell surface will prevent signal initiation. |
| Timing of Stimulation | 1. Perform a time-course experiment. ERK phosphorylation can be rapid, often peaking within 5-15 minutes of stimulation.[1] 2. Collect lysates at multiple early time points (e.g., 0, 2, 5, 10, 15, 30 min) to capture the peak response. | The kinetics of GPCR signaling are often transient. Missing the peak activation window can lead to false-negative results. |
| Assay Sensitivity | 1. Ensure your antibody for phosphorylated ERK/Akt is specific and sensitive. 2. Load sufficient protein onto the gel for Western blot analysis. 3. Use a sensitive detection method (e.g., chemiluminescence). | Standard Western blotting pitfalls can obscure a real, but modest, signaling event. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its analogs.
| Parameter | Peptide | Value | Context | Reference |
| Agonist Potency (EC50) | This compound TX14(A) | 5 nM | GPR37L1 Activation | [4] |
| This compound TX14(A) | 7 nM | GPR37 Activation | [4] | |
| Binding Affinity (Kd) | Radio-labeled Saposin C | 19 pM | Binding to NS20 neuroblastoma cells | [2] |
| In Vivo Stability | 125I-Prosaptide D4 | Intact for 60 min | In rat brain or serum post-IV injection | [11] |
| BBB Permeability | 125I-Prosaptide D4 | 2.5 x 10⁻⁴ ml·g⁻¹·min⁻¹ | Unidirectional influx constant in rats | [11] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade via GPR37/GPR37L1.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Key Experimental Protocols
Protocol 1: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is adapted from methodologies described for measuring this compound-induced ERK phosphorylation.[1][3]
-
Cell Culture and Starvation:
-
Plate cells (e.g., primary Schwann cells) in complete medium and grow to 70-80% confluency.
-
To reduce basal signaling, serum-starve the cells for at least 4 hours in a serum-free medium prior to stimulation.
-
-
This compound Stimulation:
-
Prepare a fresh solution of this compound TX14(A) or another analog in the serum-free medium.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) for various time points (e.g., 0, 5, 10, 15, 30 minutes). A vehicle-only control (0 min) is essential.
-
-
Cell Lysis:
-
After stimulation, immediately place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Protocol 2: Receptor Binding Assay ([³⁵S]GTPγS Binding)
This assay measures the activation of G-proteins upon ligand binding to the receptor and is based on methods used to characterize this compound's GPCR activity.[11][12]
-
Membrane Preparation:
-
Culture cells expressing GPR37 or GPR37L1 and harvest them.
-
Homogenize the cells in an ice-cold buffer (e.g., Tris-HCl, MgCl₂, EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (10-20 µg protein) with assay buffer (containing MgCl₂, NaCl, and GDP).
-
Add varying concentrations of this compound or the control compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free nucleotide.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine EC50 and Bmax values.
-
References
- 1. This compound activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exacerbates ischemia-induced behavioral deficits in vivo; an effect that does not involve mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 11. Retro-inverso this compound peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
Why Prosaptide GPR37 activation fails in HEK293 cells
Welcome to the technical support center for researchers working with Prosaptide and GPR37. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vitro experiments, particularly the failure of this compound-mediated GPR37 activation in HEK293 cells.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not activating GPR37 in my HEK293 cell-based assay?
A1: The lack of GPR37 activation by this compound in HEK293 cells is a frequently observed issue and can stem from several factors. Evidence suggests that HEK293 cells may lack essential co-factors or cellular machinery that are present in native cell types, such as primary astrocytes, where this compound has been shown to elicit a more robust response.[1][2] Furthermore, some studies have reported that recombinant GPR37 expressed in HEK293 cells can be non-functional and unresponsive to ligands.[3]
Q2: I'm observing high basal activity in my GPR37 assay, even without this compound. What could be the cause?
A2: GPR37 is known to exhibit high constitutive activity, meaning it can signal without being bound by a ligand.[4][5] This is particularly prominent in overexpression systems like transiently transfected HEK293 cells. This high basal signaling can mask the specific response to an agonist like this compound. Additionally, the presence of endogenous ligands in cell culture media, even in serum-free conditions, could contribute to this phenomenon.[1]
Q3: Could the issue be with the GPR37 receptor itself in my HEK293 cells?
A3: Yes, GPR37 is prone to misfolding and accumulation in the endoplasmic reticulum (ER), which can lead to ER stress and prevent the receptor from trafficking to the cell surface where it can interact with this compound.[6] Studies have shown that co-expression with certain proteins, like syntenin-1, can enhance the surface expression of GPR37 in HEK293 cells.[7]
Q4: Are there alternative signaling pathways I should be investigating for GPR37 activation?
A4: While GPR37 is primarily known to couple to Gαi/o proteins, leading to a decrease in cAMP, it has also been shown to activate other signaling cascades.[6][8] These include the ERK/MAPK pathway and Gq-mediated increases in intracellular calcium and IP-1 production.[9][10][11] If you are only measuring cAMP levels, you might be missing activation through these other pathways.
Q5: Do HEK293 cells endogenously express GPR37?
A5: Yes, studies have shown that HEK293 cells express mRNA for GPR37.[12] This endogenous expression could interfere with your experimental results, especially when overexpressing a tagged version of the receptor. It is crucial to have appropriate controls to account for any effects of endogenous GPR37.
Troubleshooting Guides
Problem 1: No detectable signal upon this compound stimulation.
| Possible Cause | Troubleshooting Step | Rationale |
| Low cell surface expression of GPR37 | Perform immunofluorescence or cell surface ELISA to verify receptor localization. Co-transfect with syntenin-1 to potentially enhance surface expression.[7] | GPR37 must be at the plasma membrane to interact with its extracellular ligand, this compound. |
| Incorrect Gα protein coupling in HEK293 cells | Co-transfect with a promiscuous Gα protein (e.g., Gα16) or a chimeric Gαq/i protein to force coupling to a detectable pathway (e.g., calcium release). | HEK293 cells may not express the appropriate Gα subunits for efficient GPR37 signaling. |
| Assay is not sensitive enough for the specific pathway | Test multiple downstream signaling pathways, including cAMP inhibition, ERK phosphorylation, β-arrestin recruitment, and intracellular calcium mobilization. | GPR37 can signal through multiple pathways, and the dominant pathway in your system may not be the one you are currently assaying.[9][10][11] |
| Degradation of this compound | Prepare fresh this compound solutions for each experiment and handle them according to the manufacturer's instructions. | Peptide ligands can be susceptible to degradation, leading to a loss of activity. |
| HEK293 cells lack a necessary co-factor | Consider using a different cell line, such as primary astrocytes, where this compound-GPR37 signaling has been more reliably demonstrated.[1][2][13] | The cellular context is critical for the function of some GPCRs. |
Problem 2: High basal signal masking agonist response.
| Possible Cause | Troubleshooting Step | Rationale |
| Constitutive activity of overexpressed GPR37 | Titrate down the amount of GPR37 plasmid used for transfection. A lower receptor density may reduce constitutive activity. | High levels of receptor overexpression can lead to ligand-independent signaling. |
| Endogenous ligands in the culture medium | Thoroughly wash cells with serum-free media before the assay. Consider using a medium with a defined composition. | Components in the serum or media could be activating GPR37.[1] |
| Receptor aggregation and misfolding leading to stress signaling | Treat cells with a pharmacological chaperone, such as 4-phenylbutyrate, which may aid in proper receptor folding and reduce ER stress. | Misfolded GPR37 can trigger cellular stress pathways that may interfere with your assay readout.[6] |
Quantitative Data Summary
| Parameter | Ligand | Cell Type | Assay | Value | Reference |
| EC50 | Neuroprotectin D1 (NPD1) | HEK293 | Intracellular Calcium | 26 nM | [14] |
| EC50 | This compound (TX14A) | HEK293 | Intracellular Calcium | 407 nM | [14] |
| EC50 | Head Activator (HA) | - | Gα16/aequorin | 3.3 nM | [8] |
| EC50 | Osteocalcin (OCN) | - | - | 10.2 nM | [8] |
Experimental Protocols
Protocol 1: Assessment of GPR37-Mediated ERK Phosphorylation
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect cells with a GPR37 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include a control group transfected with an empty vector.
-
Allow cells to express the receptor for 24-48 hours post-transfection.
-
-
Serum Starvation and Ligand Stimulation:
-
Serum-starve the cells for 4-6 hours prior to ligand stimulation by replacing the growth medium with serum-free medium.
-
Prepare fresh solutions of this compound at various concentrations.
-
Stimulate the cells with this compound for the desired time course (e.g., 5, 15, 30, 60 minutes). A time-course experiment is recommended to capture the transient nature of ERK phosphorylation.[10][11]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the levels of ERK phosphorylation in this compound-treated cells to untreated or vehicle-treated controls.
-
Visualizations
Caption: GPR37 signaling pathways activated by this compound.
Caption: Troubleshooting workflow for this compound GPR37 activation failure.
References
- 1. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 2. med.emory.edu [med.emory.edu]
- 3. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GM1 Is Cytoprotective in GPR37-Expressing Cells and Downregulates Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Role and regulatory mechanism of GPR37 in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Spatiotemporal Control of GPR37 Signaling and Its Behavioral Effects by Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Spatiotemporal Control of GPR37 Signaling and Its Behavioral Effects by Optogenetics [frontiersin.org]
- 12. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RePORT ⟩ RePORTER [reporter.nih.gov]
- 14. GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Prosaptide and Prosaposin
An Objective Guide for Researchers and Drug Development Professionals
Prosaposin (PSAP) and its derivative peptide, Prosaptide, have emerged as significant neuroprotective agents, demonstrating therapeutic potential in various models of neurological damage and disease.[1][2] This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data, detailed methodologies, and visual representations of their shared signaling pathways.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from studies evaluating the neuroprotective effects of this compound and prosaposin. These studies highlight their ability to mitigate cell death and promote survival in neuronal and glial cells under stress conditions.
| Parameter | Experimental Model | Treatment | Concentration/Dose | Outcome | % Protection / Change | Reference |
| Cell Viability (LDH Release) | Primary cortical astrocytes (H₂O₂-induced oxidative stress) | This compound | 100 nM | Reduced LDH release | Significant protection (exact % not stated) | [3] |
| Primary cortical astrocytes (H₂O₂-induced oxidative stress) | Prosaposin | 100 nM | Reduced LDH release | Significant protection (exact % not stated) | [3] | |
| Neuronal Apoptosis (TUNEL staining) | MCAO rats | Recombinant human PSAP (rPSAP) | 9μg/kg (intranasal) | Decreased TUNEL-positive cells | Significant reduction in apoptosis | [4] |
| Infarct Volume | MCAO rats | Recombinant human PSAP (rPSAP) | 9μg/kg (intranasal) | Reduced infarct volume | Significant reduction | [4] |
| ERK Phosphorylation | GPR37 or GPR37L1 transfected HEK-293T cells | This compound | 100 nM | Increased pERK levels | Significant increase | [3] |
| cAMP Inhibition | GPR37L1 transfected HEK-293T cells | This compound | 100 nM | Inhibition of forskolin-stimulated cAMP | Significant inhibition | [3] |
Shared Mechanism of Action and Signaling Pathways
Both prosaposin and this compound exert their neuroprotective and glioprotective effects through a common pathway involving the activation of two orphan G protein-coupled receptors (GPCRs), GPR37 and GPR37L1.[1][3][5][6][7] this compound is a peptide fragment derived from the saposin C domain of the full-length prosaposin protein that mimics its neurotrophic activity.[1][3]
Upon binding to GPR37 and GPR37L1, these ligands initiate a signaling cascade through pertussis toxin-sensitive Gαi/o proteins.[3][8] This activation leads to downstream cellular responses crucial for cell survival and protection. Key signaling events include:
-
Inhibition of cAMP Production: Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5]
-
Activation of the MAPK/ERK Pathway: The signaling cascade stimulates the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, which is known to promote cell survival.[3][6]
-
Activation of the PI3K/Akt Pathway: In models of ischemic stroke, prosaposin has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pro-survival pathway that inhibits apoptosis.[4]
The following diagram illustrates the signaling pathway activated by both this compound and prosaposin.
Experimental Methodologies
The assessment of the neuroprotective effects of this compound and prosaposin involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays cited in the literature.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is adapted from studies investigating the protective effects of this compound and prosaposin on primary astrocytes.[3]
1. Cell Culture:
- Primary cortical astrocytes are isolated from neonatal rat pups.
- Cells are cultured in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum and antibiotics, until they reach confluence.
2. Compound Pre-treatment:
- Astrocytes are seeded into multi-well plates.
- Prior to inducing stress, the culture medium is replaced with a medium containing either vehicle, this compound (e.g., 100 nM), or prosaposin (e.g., 100 nM).
- Cells are pre-incubated for a defined period (e.g., 10 minutes).
3. Induction of Oxidative Stress:
- Hydrogen peroxide (H₂O₂) is added to the culture medium to a final concentration of 500 µM to induce oxidative stress.
- Control wells receive no H₂O₂.
- The cells are incubated for 24 hours.
4. Assessment of Cell Death (LDH Assay):
- After the incubation period, the culture medium is collected.
- Lactate dehydrogenase (LDH) release into the medium, an indicator of cell death and membrane damage, is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
- The amount of LDH release in treated wells is compared to that in vehicle-treated, H₂O₂-exposed wells to determine the extent of protection.
In Vivo Neuroprotection Assay in a Stroke Model
This protocol is based on the middle cerebral artery occlusion (MCAO) model in rats used to evaluate the neuroprotective effects of recombinant prosaposin.[4]
1. Animal Model:
- Male Sprague-Dawley rats are subjected to transient MCAO to model ischemic stroke. This typically involves the insertion of a filament to block the middle cerebral artery for a specific duration (e.g., 2 hours), followed by reperfusion.
2. Drug Administration:
- Recombinant human prosaposin (rPSAP) or vehicle is administered, for example, intranasally at a dose of 9μg/kg, one hour after the start of reperfusion.
3. Assessment of Neuronal Apoptosis (TUNEL Staining):
- At 24 hours post-MCAO, animals are euthanized, and their brains are collected.
- Brain tissues are fixed, sectioned, and subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect apoptotic cells.
- The number of TUNEL-positive cells in the ischemic penumbra is quantified to assess the level of apoptosis.
4. Measurement of Infarct Volume:
- Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC).
- Viable tissue stains red, while the infarcted tissue remains white.
- The infarct area in each slice is measured using image analysis software to calculate the total infarct volume.
The following diagram outlines the general experimental workflow for comparing the neuroprotective effects of these compounds.
Conclusion
Both prosaposin and its active fragment, this compound, are potent neuroprotective agents that operate through the same receptor-mediated signaling pathway.[3] this compound, being a smaller peptide, may offer advantages in terms of synthesis and potential for chemical modification to improve stability and blood-brain barrier permeability.[9] The available data strongly support the continued investigation of both molecules as therapeutic candidates for neurodegenerative diseases and acute brain injuries. Further head-to-head comparative studies under identical experimental conditions would be beneficial to delineate any subtle differences in their potency and efficacy.
References
- 1. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal administration of recombinant prosaposin attenuates neuronal apoptosis through GPR37/PI3K/Akt/ASK1 pathway in MCAO rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective role of prosaposin and its receptors in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Prosaptide Versus GDNF in Championing Neuronal Survival
For researchers and drug development professionals navigating the complex landscape of neurodegenerative diseases, identifying potent neuroprotective agents is paramount. This guide provides an objective comparison of two promising molecules, Prosaptide and Glial Cell Line-Derived Neurotrophic Factor (GDNF), in their ability to promote neuronal survival. We delve into their mechanisms of action, present supporting experimental data, and provide detailed methodologies for key assays.
At a Glance: Key Differences and Mechanisms
This compound, a synthetic peptide derived from the neurotrophic protein prosaposin, and GDNF, a well-established neurotrophic factor, both exhibit significant potential in protecting neurons from degeneration. However, they operate through distinct signaling pathways.
This compound exerts its neuroprotective effects by activating G-protein coupled receptors GPR37 and GPR37L1[1][2][3]. This interaction triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting cell survival and proliferation[4][5].
GDNF , on the other hand, signals through a receptor complex consisting of the RET receptor tyrosine kinase and the GFRα1 co-receptor[6][7][8]. Activation of this complex also leads to the stimulation of multiple intracellular pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately culminating in enhanced neuronal survival and function[9].
Quantitative Comparison of Neuroprotective Efficacy
While direct head-to-head clinical studies are limited, preclinical data from various in vitro and in vivo models provide valuable insights into the comparative efficacy of this compound and GDNF.
| Parameter | This compound | GDNF | Source |
| Neuronal Survival | Protects against oxidative stress and ischemia-induced cell death. Specific percentage increase varies by study. | Increases the number of tyrosine hydroxylase (TH)-positive neurons by 1.4 to 1.5-fold. Protects at least 95.4% of dopaminergic neurons from MPP+ toxicity. | [9][10] |
| Neurite Outgrowth | Promotes neurite outgrowth in various neuronal cell types, including cerebellar granule cells and neuroblastoma cells. | Increases the area occupied by axons by approximately 4-fold. Significantly increases total neurite length and the length of the longest neurites. | [4][6] |
| Functional Recovery | Shortens toe spread recovery time in a rat model of sciatic nerve crush, indicating enhanced nerve regeneration. | Enhances synaptic connectivity and GABA transmission, leading to improved functional outcomes after spinal cord contusion. | [6][11] |
Signaling Pathways: A Visual Representation
To illustrate the distinct mechanisms of action, the signaling pathways for both this compound and GDNF are depicted below using the DOT language for Graphviz.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transgene-mediated GDNF expression enhances synaptic connectivity and GABA transmission to improve functional outcome after spinal cord contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome profile changes in SH-SY5y neuronal cells after treatment with neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. biorxiv.org [biorxiv.org]
- 10. [Human GDNF cDNA-engineered SH-SY5Y cells' neurotrophic and protective effect on primary dopaminergic neurons of rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impaired Prosaposin Secretion During Nerve Regeneration in Diabetic Rats and Protection of Nerve Regeneration by a Prosaposin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prosaptide and Nerve Growth Factor on Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Prosaptide and Nerve Growth Factor (NGF) on neurite outgrowth, a critical process in neuronal development and regeneration. This document summarizes quantitative data, details experimental protocols, and visualizes the distinct signaling pathways activated by these two neurotrophic agents.
Introduction
Neurite outgrowth, the process by which neurons extend their axons and dendrites, is fundamental to the formation of functional neural circuits. Nerve Growth Factor (NGF) is a well-established neurotrophin that plays a crucial role in the survival, differentiation, and maintenance of neurons. This compound, a synthetic peptide derived from the neurotrophic protein prosaposin, has emerged as a promising agent with neuroprotective and regenerative properties. This guide offers a side-by-side comparison of their efficacy in promoting neurite outgrowth, supported by experimental data and methodologies.
Quantitative Analysis of Neurite Outgrowth
The following tables summarize the quantitative effects of this compound and NGF on various parameters of neurite outgrowth, as reported in scientific literature. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different experimental setups.
Table 1: Effect of Nerve Growth Factor (NGF) on Neurite Outgrowth in PC12 Cells
| Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (μm) | Reference |
| 5 ng/mL | Data not specified | Less than 50 ng/mL | [1] |
| 10 ng/mL | Enables neurite growth | Data not specified | |
| 50 ng/mL | Sustained and stable differentiation | Correlates with NF-L mRNA increase | [1] |
| 100 ng/mL | Optimal for neurite growth in some protocols | Data not specified | [2] |
Note: PC12 cells are a common model for studying neuronal differentiation. The definition of a "neurite-bearing cell" is typically a cell with at least one neurite longer than the diameter of the cell body.[3]
Table 2: Effect of this compound (TX14A) on Neurite Outgrowth
| Cell Type | Concentration | Observed Effect | Quantitative Data | Reference |
| Primary Neurons | Not specified | Promotes neurite outgrowth | Specific data not available in cited literature | [4] |
| Prostate Cancer Cells | Not specified | Stimulates cell proliferation and invasion | Not applicable to neurite outgrowth | [5] |
Signaling Pathways
This compound and NGF initiate neurite outgrowth through distinct receptor systems and signaling cascades, although they converge on common downstream effectors.
Nerve Growth Factor (NGF) Signaling
NGF primarily signals through two cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The activation of TrkA by NGF binding leads to the initiation of several key intracellular signaling pathways that are crucial for neurite outgrowth.[6]
// Nodes NGF [label="NGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TrkA [label="TrkA Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p75NTR [label="p75NTR", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; NeuriteOutgrowth [label="Neurite Outgrowth", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF", width=2];
// Edges NGF -> TrkA [color="#4285F4"]; NGF -> p75NTR [color="#4285F4"]; TrkA -> Ras [color="#EA4335"]; TrkA -> PI3K [color="#EA4335"]; TrkA -> PLCg [color="#EA4335"]; Ras -> Raf [color="#34A853"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; PI3K -> Akt [color="#34A853"]; ERK -> NeuriteOutgrowth [color="#5F6368"]; Akt -> NeuriteOutgrowth [color="#5F6368"]; PLCg -> NeuriteOutgrowth [color="#34A853"]; }
Caption: NGF Signaling Pathway for Neurite Outgrowth.
This compound Signaling
This compound exerts its neurotrophic effects by activating the G-protein coupled receptors GPR37 and GPR37L1.[4][7][8] Activation of these receptors leads to downstream signaling cascades, including the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway also utilized by NGF.
// Nodes this compound [label="this compound\n(TX14A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR37 [label="GPR37 / GPR37L1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="G-protein\n(Gi/o)", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; NeuriteOutgrowth [label="Neurite Outgrowth", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF", width=2];
// Edges this compound -> GPR37 [color="#4285F4"]; GPR37 -> G_protein [color="#EA4335"]; G_protein -> Raf [color="#FBBC05"]; Raf -> MEK [color="#34A853"]; MEK -> ERK [color="#5F6368"]; ERK -> NeuriteOutgrowth [color="#5F6368"]; }
Caption: this compound Signaling Pathway for Neurite Outgrowth.
Experimental Protocols
Detailed methodologies for assessing neurite outgrowth are crucial for reproducible and comparable results. Below are representative protocols for NGF and a generalized protocol for this compound based on available information.
NGF-Induced Neurite Outgrowth Assay in PC12 Cells
This protocol is a standard method for quantifying the effect of NGF on neurite extension.[3][6]
1. Cell Culture and Plating:
- Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
- Plate PC12 cells (e.g., 1 x 10^4 cells/well) on a collagen type IV-coated 24-well plate and incubate for 24 hours.[3]
2. Induction of Neurite Outgrowth:
- Replace the culture medium with a differentiation medium (e.g., serum-free DMEM) containing the desired concentration of NGF (e.g., 50-100 ng/mL).[3]
- Incubate the cells for a specified period (e.g., 24 to 72 hours).
3. Fixation and Staining:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells and stain for neuronal markers such as βIII-tubulin to visualize neurites.
4. Imaging and Quantification:
- Acquire images using a phase-contrast or fluorescence microscope.
- Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average length of the longest neurite per cell, and the number of neurites per cell. A common criterion for a neurite-bearing cell is having at least one neurite with a length greater than the cell body diameter.[3]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate [label="Plate PC12 cells on\ncollagen-coated plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddNGF [label="Replace medium with\nNGF-containing medium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; FixStain [label="Fix and stain cells\n(e.g., βIII-tubulin)", fillcolor="#FBBC05", fontcolor="#202124"]; Image [label="Acquire images", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Quantify neurite outgrowth\n(length, number, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Plate [color="#5F6368"]; Plate -> Incubate1 [color="#5F6368"]; Incubate1 -> AddNGF [color="#5F6368"]; AddNGF -> Incubate2 [color="#5F6368"]; Incubate2 -> FixStain [color="#5F6368"]; FixStain -> Image [color="#5F6368"]; Image -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }
Caption: Experimental Workflow for NGF Neurite Outgrowth Assay.
This compound-Induced Neurite Outgrowth Assay (Generalized Protocol)
While a standardized protocol specifically for this compound-induced neurite outgrowth is not as well-defined as for NGF, a general approach can be adapted from neuronal culture and neurotrophic factor testing methodologies.
1. Cell Culture and Plating:
- Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y, or primary neurons) in the appropriate growth medium.
- Plate cells onto a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) at a density that allows for individual cell morphology analysis.
2. Treatment with this compound:
- After allowing the cells to adhere, replace the growth medium with a low-serum or serum-free medium.
- Add this compound (or its active peptide fragment, TX14A) at various concentrations to the culture medium.
3. Incubation:
- Incubate the cells for a period sufficient to observe neurite extension (typically 24-72 hours).
4. Analysis:
- Fix, stain, and image the cells as described in the NGF protocol.
- Quantify neurite outgrowth parameters, focusing on changes in neurite length, branching, and the percentage of neurite-positive cells in response to this compound treatment.
Conclusion
Both NGF and this compound demonstrate the ability to promote neurite outgrowth, a key aspect of neuronal development and regeneration. NGF is a well-characterized neurotrophin with a large body of supporting quantitative data and established experimental protocols. Its signaling is primarily mediated through TrkA and p75NTR receptors, activating multiple downstream pathways.
This compound, while also showing neurotrophic properties, is less extensively characterized in terms of direct, quantitative effects on neurite outgrowth in comparison to NGF. Its mechanism of action through the GPR37 and GPR37L1 receptors represents a distinct pathway that converges with NGF signaling at the level of the MAPK/ERK pathway.
For researchers and drug development professionals, NGF serves as a benchmark for neurite outgrowth studies. This compound presents an alternative therapeutic candidate with a different receptor target, which may offer advantages in specific neurological conditions. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific effects of these two neurotrophic agents on neurite morphology and function.
References
- 1. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Neuroprotective Effects of Synthetic Prosaptide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of various synthetic Prosaptide analogs. This compound, a peptide derived from the neurotrophic protein prosaposin, and its synthetic analogs have emerged as promising therapeutic candidates for neurodegenerative diseases and neuronal injury. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to aid in the evaluation and selection of these compounds for further research and development.
Mechanism of Action: GPR37 and GPR37L1 Signaling
Synthetic this compound analogs exert their neuroprotective effects primarily through the activation of two G protein-coupled receptors, GPR37 and GPR37L1.[1][2] Binding of this compound analogs to these receptors, which are predominantly expressed in the nervous system, initiates a cascade of intracellular signaling events. This activation is often mediated by pertussis toxin-sensitive G proteins (Gi/o), leading to downstream effects that promote cell survival and inhibit apoptosis.[1]
Two of the key signaling pathways activated by this compound analogs are the extracellular signal-regulated kinase (ERK) pathway and the cyclic AMP (cAMP)-protein kinase A (PKA) pathway. The activation of the ERK pathway is a frequently reported consequence of this compound treatment, contributing to its neuroprotective and glioprotective functions.[1] Additionally, the cAMP-PKA axis has been identified as a mediator of the protective effects of some analogs.[2]
Comparative Efficacy of Synthetic this compound Analogs
Several synthetic analogs of this compound have been developed to enhance stability, improve blood-brain barrier permeability, and increase neuroprotective potency. This section compares the performance of key analogs based on available experimental data.
| Analog | Key Features | In Vitro Bioactivity | In Vivo Neuroprotective Effect | Model System | Reference |
| This compound TX14(A) | Prototypical 14-amino-acid peptide | Potent agonist of GPR37 and GPR37L1; stimulates ERK phosphorylation. | Protects primary astrocytes from oxidative stress. | Primary cortical astrocytes | [1] |
| This compound D5 | 11-mer retro-inverso peptidomimetic | Retains bioactivity in neurite outgrowth and GTPγS binding assays. | Reduces brain infarct area by 56% when administered 3 hours post-occlusion. | Rat model of focal cerebral ischemia | [3] |
| This compound TX15-2 | Stabilized peptide with increased CNS stability | Biologically active, stimulates GTPγS binding. | Increased stability in the brain compared to TX14(A). | In vivo stability studies | [4] |
| This compound D-series (D2-D5) | Retro-inverso peptidomimetics | Retain bioactivity in neurite outgrowth and GTPγS binding assays. | Prototypical analog (D4) is stable in vivo and crosses the blood-brain barrier. | In vitro and in vivo stability and permeability studies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key in vitro and in vivo assays used to assess the neuroprotective effects of this compound analogs.
In Vitro Neuroprotection Assay: Oxidative Stress Model
This protocol details an assay to assess the neuroprotective effect of a this compound analog against oxidative stress-induced cell death in primary neuronal or astrocytic cultures.
Materials:
-
Primary cortical neurons or astrocytes
-
Culture medium (e.g., Neurobasal medium with supplements)
-
Poly-D-lysine coated culture plates
-
This compound analog of interest
-
Hydrogen peroxide (H₂O₂) or other oxidative stressor
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Plating: Plate primary cells at a suitable density in a 96-well plate and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Prepare a stock solution of the this compound analog in an appropriate vehicle. Dilute the analog in culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the this compound analog or vehicle. Incubate for a specified period (e.g., 1 hour) at 37°C.[1]
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to each well to a final concentration known to induce significant cell death. Do not add the stressor to the control wells.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (e.g., 24 hours) at 37°C.[1]
-
Assessment of Neuroprotection:
-
LDH Release: Measure the release of LDH into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit, following the manufacturer's instructions.[1]
-
Cell Viability: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
In Vivo Neuroprotection Assay: Focal Cerebral Ischemia Model
This protocol describes an in vivo model of focal cerebral ischemia in rodents to evaluate the neuroprotective effects of this compound analogs.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Anesthesia
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
This compound analog of interest
-
Saline or other vehicle
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Image analysis software
Procedure:
-
Induction of Focal Cerebral Ischemia: Anesthetize the animal and induce focal cerebral ischemia by reversible occlusion of the middle cerebral artery (MCA) for a defined period (e.g., 2 hours).
-
Compound Administration: At a specific time point after the onset of ischemia or reperfusion (e.g., 3 hours post-occlusion), administer the this compound analog or vehicle via the desired route (e.g., intravenous or intramuscular injection).[3]
-
Reperfusion and Monitoring: Allow for a period of reperfusion (e.g., 21 hours) and monitor the animal for neurological deficits.[3]
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with TTC. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantification: Quantify the infarct volume using image analysis software and compare the infarct volumes between the treatment and vehicle groups.[3]
Assessment of Apoptosis
To further validate the anti-apoptotic effects of this compound analogs, specific assays targeting key markers of apoptosis can be employed.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Procedure:
-
Culture and treat cells with the this compound analog and an apoptotic stimulus as described in the in vitro neuroprotection assay.
-
Lyse the cells to release intracellular contents.
-
Add a caspase-3 substrate that is conjugated to a chromophore or fluorophore.
-
Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity. A decrease in caspase-3 activity in the presence of the this compound analog indicates an anti-apoptotic effect.
TUNEL Staining
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
Procedure:
-
Culture and treat cells on coverslips or use tissue sections from the in vivo experiments.
-
Fix and permeabilize the cells or tissue.
-
Incubate with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Visualize the labeled cells using fluorescence microscopy. A reduction in the number of TUNEL-positive cells in the treated group compared to the control group indicates a decrease in apoptosis.
Conclusion
The available data strongly support the neuroprotective potential of synthetic this compound analogs. Analogs such as the retro-inverso peptidomimetic this compound D5 and the stabilized peptide TX15-2 show promise for enhanced in vivo efficacy due to their improved stability and pharmacokinetic properties.[3][4] The experimental protocols provided in this guide offer a framework for the continued investigation and direct comparison of these and other novel this compound analogs. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these promising neuroprotective agents.
References
- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR37 and GPR37L1 by this compound, a neuroprotective peptide - Randy Hall [grantome.com]
- 4. Redirecting [linkinghub.elsevier.com]
A Comparative In Vivo Efficacy Analysis: Prosaptide TX14(A) vs. Prosaptide D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two neuroprotective peptides, Prosaptide TX14(A) and its stabilized analog, this compound D5. The following sections detail their performance in various preclinical models, supported by experimental data, to inform future research and drug development efforts.
Executive Summary
This compound TX14(A) and this compound D5 are synthetic peptides derived from the neurotrophic region of prosaposin. Both peptides have demonstrated significant neuroprotective and regenerative effects in various in vivo models of neurological damage. This compound TX14(A) has shown notable efficacy in models of peripheral neuropathy, particularly in reversing nerve conduction deficits associated with diabetes. However, its therapeutic potential for central nervous system (CNS) disorders is limited by its rapid degradation in the brain.
To address this limitation, this compound D5, a retro-inverso peptidomimetic, was developed. This structural modification, involving the reversal of the amino acid sequence and the use of D-amino acids, confers enhanced stability and blood-brain barrier permeability. In preclinical studies, this compound D5 has demonstrated significant neuroprotective effects in CNS models of ischemic stroke and Parkinson's disease.
This guide presents a side-by-side comparison of their in vivo efficacy, drawing from key studies to highlight their respective strengths and potential therapeutic applications.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the key quantitative data from in vivo studies evaluating the efficacy of this compound TX14(A) and this compound D5 in different disease models.
| Table 1: Efficacy of this compound TX14(A) in a Model of Diabetic Neuropathy | |
| Animal Model | Streptozotocin-induced diabetic rats |
| Parameter Measured | Motor Nerve Conduction Velocity (MNCV) |
| Treatment Group | MNCV (m/s) at 14 weeks |
| Non-diabetic Control | 55.1 ± 0.9 |
| Diabetic + Vehicle | 42.5 ± 1.1 |
| Diabetic + TX14(A) (1 mg/kg, i.p., thrice weekly for 6 weeks, starting at 8 weeks of diabetes) | 49.5 ± 1.2[1] |
| Parameter Measured | Sensory Nerve Conduction Velocity (SNCV) |
| Treatment Group | SNCV (m/s) at 14 weeks |
| Non-diabetic Control | 48.2 ± 0.8 |
| Diabetic + Vehicle | 38.9 ± 0.9 |
| Diabetic + TX14(A) (1 mg/kg, i.p., thrice weekly for 6 weeks, starting at 8 weeks of diabetes) | 44.6 ± 1.0[1] |
| Table 2: Efficacy of this compound D5 in a Model of Focal Cerebral Ischemia | |
| Animal Model | Rat model of reversible middle cerebral artery occlusion (MCAO) |
| Parameter Measured | Infarct Area Reduction |
| Treatment Group | % Reduction in Infarct Area |
| Saline Control | 0% |
| D5 (300 µg/kg, i.m.) 3 hours post-occlusion | 56%[2] |
| D5 (300 µg/kg, i.m.) 6 hours post-occlusion | 32%[2] |
| Table 3: Efficacy of this compound D5 in a Model of Parkinson's Disease | |
| Animal Model | MPTP-induced mouse model of Parkinson's disease |
| Parameter Measured | Rescue of Dopaminergic Neurons |
| Treatment Group | Outcome |
| Vehicle Control | Significant loss of dopaminergic neurons |
| D5 (200 µg/kg, s.c., every other day for two weeks) | Rescue of dopaminergic cells[3] |
Signaling Pathway
Both this compound TX14(A) and this compound D5 are believed to exert their neuroprotective effects through the activation of G-protein coupled receptors GPR37 and GPR37L1. This interaction initiates a signaling cascade that promotes cell survival and growth.
Experimental Protocols
Streptozotocin-Induced Diabetic Neuropathy in Rats (for this compound TX14(A))
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ; 50 mg/kg) dissolved in citrate (B86180) buffer. Diabetes is confirmed by measuring blood glucose levels, with animals having levels >15 mmol/L considered diabetic.
-
Treatment: this compound TX14(A) (1 mg/kg) was administered i.p. three times a week for 6 weeks, commencing 8 weeks after the induction of diabetes.
-
Efficacy Evaluation: Motor and sensory nerve conduction velocities (MNCV and SNCV) were measured in the sciatic and sural nerves, respectively, at baseline and at specified time points after treatment. This is a functional measure of nerve health.
Reversible Middle Cerebral Artery Occlusion (MCAO) in Rats (for this compound D5)
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Anesthesia is induced, and the common carotid artery is exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The filament is left in place for a specified duration (e.g., 2 hours) to induce focal cerebral ischemia and then withdrawn to allow reperfusion.
-
Treatment: this compound D5 (300 µg/kg) was administered intramuscularly (i.m.) at 3 or 6 hours after the onset of MCAO.
-
Efficacy Evaluation: Twenty-four hours after MCAO, the brains were removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale staining) was measured and compared between treated and control groups to quantify the extent of neuroprotection.
MPTP-Induced Mouse Model of Parkinson's Disease (for this compound D5)
-
Animal Model: C57BL/6 mice.
-
Induction of Parkinsonism: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via subcutaneous (s.c.) or i.p. injections. A common protocol involves multiple injections over several days to induce a progressive loss of dopaminergic neurons in the substantia nigra.
-
Treatment: this compound D5 (200 µg/kg) was administered s.c. every other day for two weeks.
-
Efficacy Evaluation: Following the treatment period, the brains were processed for immunohistochemistry to identify and count tyrosine hydroxylase (TH)-positive neurons (dopaminergic neurons) in the substantia nigra. The number of surviving neurons in the treated group was compared to that in the vehicle-treated group to assess the neuroprotective effect.
Conclusion
Both this compound TX14(A) and this compound D5 demonstrate significant in vivo efficacy in relevant models of neurological disorders.
-
This compound TX14(A) is a promising candidate for the treatment of peripheral neuropathies , with demonstrated ability to reverse established functional deficits in a model of diabetic neuropathy.
-
This compound D5 , with its enhanced stability and ability to cross the blood-brain barrier, shows considerable potential for treating central nervous system disorders . Its efficacy in reducing infarct volume in a stroke model and protecting dopaminergic neurons in a Parkinson's disease model highlights its neuroprotective capabilities within the CNS.
The choice between these two peptides for future drug development would be guided by the specific neurological condition being targeted. Further head-to-head comparative studies in the same animal models would be beneficial to more definitively delineate their relative potencies and therapeutic windows.
References
A Comparative Guide to Prosaptide and Other GPR37 Agonists
For researchers and drug development professionals exploring the therapeutic potential of the G protein-coupled receptor 37 (GPR37), understanding the landscape of its agonists is paramount. This guide provides an objective comparison of Prosaptide (also known as TX14A), a well-characterized GPR37 agonist, with other known agonists such as Neuroprotectin D1 (NPD1), Osteocalcin, and Artesunate (ARU). The comparison is supported by experimental data on their performance and detailed methodologies for key experiments.
GPR37 Agonist Performance: A Quantitative Comparison
The activation of GPR37 by its agonists initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway. This leads to the phosphorylation of extracellular signal-regulated kinase (ERK) and the inhibition of cyclic AMP (cAMP) production.[1][2][3] The potency and efficacy of different agonists in triggering these responses are critical metrics for their therapeutic potential.
The following table summarizes the available quantitative data for this compound and other GPR37 agonists. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Agonist | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound (TX14A) | GPR37 | ERK Phosphorylation | EC50 | 7 nM | HEK-293T | [1] |
| GPR37L1 | ERK Phosphorylation | EC50 | 5 nM | HEK-293T | [1] | |
| Osteocalcin | GPR37 | Binding Affinity | Kd | 14.1 ± 1.8 nM | HEK-293 | [4][5] |
| Neuroprotectin D1 (NPD1) | GPR37 | Calcium Mobilization | Agonist Activity | Demonstrated | HEK-293 | [6] |
| Artesunate (ARU) | GPR37 | Calcium Mobilization, cAMP, pERK | Agonist Activity | Identified at 10 µM | HEK-293 |
Note: EC50 (half-maximal effective concentration) indicates the concentration of an agonist that produces 50% of the maximal possible effect. Kd (dissociation constant) is a measure of binding affinity, with a lower value indicating higher affinity.
GPR37 Signaling Pathway
Activation of GPR37 by an agonist like this compound triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gαi/o family. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. Concurrently, the βγ subunits can activate downstream signaling cascades, including the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of GPR37 agonists are provided below.
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 in cell lysates by Western blotting to assess GPR37 activation.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed HEK-293T cells transiently expressing GPR37 or other suitable cell lines in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve them for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of the GPR37 agonist (e.g., this compound) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
-
Detection:
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody against total ERK1/2.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 to determine the extent of ERK phosphorylation.
-
cAMP Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure changes in intracellular cAMP levels following GPR37 activation.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding:
-
Seed HEK-293T cells expressing GPR37 in a white, low-volume 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Agonist Stimulation:
-
For Gαi-coupled receptors like GPR37, stimulate adenylyl cyclase with a low concentration of forskolin to induce a detectable level of cAMP.
-
Add varying concentrations of the GPR37 agonist and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection Reagent Addition:
-
Add the TR-FRET cAMP assay detection reagents, which typically include a europium (Eu)-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody, in a lysis buffer.
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature to allow the antibody to bind to either the Eu-cAMP tracer or the endogenous cAMP produced by the cells.
-
-
TR-FRET Measurement:
-
Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals. A decrease in this ratio indicates an increase in intracellular cAMP, and for Gαi-coupled receptors, a decrease in the forskolin-stimulated signal upon agonist treatment.
-
Plot the data to generate dose-response curves and determine the IC50 values for the agonists.[10][11][12]
-
Calcium Mobilization Assay (Fluo-4)
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration upon GPR37 activation.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding:
-
Seed HEK-293T cells co-transfected with GPR37 and a promiscuous Gα subunit (like Gα16) in a black, clear-bottom 96-well plate and incubate overnight.
-
-
Dye Loading:
-
Remove the growth medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the Fluo-4 AM dye-loading solution to each well and incubate for 30-60 minutes at 37°C.[13]
-
-
Agonist Addition:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading before adding varying concentrations of the GPR37 agonist.
-
-
Fluorescence Measurement:
-
Immediately after agonist addition, continuously monitor the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak fluorescence intensity against the agonist concentration to generate dose-response curves and calculate EC50 values.[13]
-
Conclusion
This compound is a potent agonist of GPR37 and its homolog GPR37L1, with well-documented effects on ERK phosphorylation. Other endogenous and synthetic compounds, including Neuroprotectin D1, Osteocalcin, and Artesunate, have also been identified as GPR37 agonists, expanding the toolkit for studying this receptor. While direct, comprehensive comparative data on the potency and efficacy of all these agonists are still emerging, the available information provides a solid foundation for further research. The detailed experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the activity of these and other potential GPR37 modulators, ultimately aiding in the development of novel therapeutics targeting this important receptor.
References
- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteocalcin attenuates oligodendrocyte differentiation and myelination via GPR37 signaling in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cAMP TR-FRET assay [bio-protocol.org]
- 11. bioauxilium.com [bioauxilium.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Prosaptide's Therapeutic Effects: A Comparative Guide for Researchers
An Objective Analysis of Prosaptide's Performance Against Alternative Neurotrophic Factors
This compound, a synthetic peptide derived from the neurotrophic factor prosaposin, has demonstrated therapeutic potential in preclinical models of various neurological disorders. This guide provides a comprehensive comparison of this compound's therapeutic effects with other neurotrophic factors, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of this compound's standing in the field of neurotherapeutics.
Mechanism of Action: G-Protein Coupled Receptor Activation
This compound exerts its neurotrophic effects primarily by activating two G-protein coupled receptors (GPCRs): GPR37 and GPR37L1.[1] This interaction initiates a cascade of intracellular signaling events, with the most prominently reported being the activation of the Raf-MEK-ERK-RSK-Elk-1 signaling cascade within the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This signaling is crucial for promoting cell survival and growth.
The binding affinity of this compound (specifically the TX14(A) analog) to these receptors has been quantified, with EC50 values of 7 nM for GPR37 and 5 nM for GPR37L1, indicating a potent interaction.
Preclinical Efficacy of this compound
This compound, particularly the TX14(A) peptide, has been evaluated in several preclinical models, primarily demonstrating efficacy in peripheral neuropathy and neuropathic pain.
Diabetic Neuropathy
In rat models of streptozotocin-induced diabetes, this compound TX14(A) has been shown to reverse established nerve conduction deficits.[2][3] Treatment with this compound has been associated with the amelioration of both functional and structural abnormalities in peripheral nerves.[2]
Nerve Injury and Regeneration
Studies have indicated that this compound may moderate nerve degeneration and promote regeneration.[4] In a model of TNF-alpha induced nerve injury, this compound TX14(A) treatment was associated with more normal-appearing nerve tissue histology at day 7 post-injury compared to controls.[4] Furthermore, in diabetic rats with crush injuries, this compound TX14(A) treatment resulted in a nerve regeneration distance that was significantly greater than in vehicle-treated diabetic rats and comparable to control animals by day 7.[5]
Neuropathic Pain
This compound TX14(A) has demonstrated anti-allodynic properties in various models of neuropathic pain, including those induced by diabetes, nerve injury, and chemotherapy agents like paclitaxel.
Quantitative Data Summary
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Nerve Regeneration Distance (Day 7) | Diabetic Rat (Crush Injury) | This compound TX14(A) | Vehicle | Significantly greater regeneration distance, not significantly different from non-diabetic controls. | [5] |
| Histological Score (Day 7) | Rat (TNF-alpha injection) | This compound TX14(A) | Control Peptide | 3.7 ± 0.57 | 5.67 ± 0.5 |
Comparison with Other Neurotrophic Factors
A direct head-to-head comparison of this compound with other well-established neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the same experimental models is limited in the currently available scientific literature. However, a qualitative comparison based on their known mechanisms and therapeutic effects can be made.
| Neurotrophic Factor | Primary Receptors | Key Signaling Pathways | Established Preclinical Efficacy |
| This compound | GPR37, GPR37L1 | MAPK/ERK | Diabetic neuropathy, neuropathic pain, nerve regeneration. |
| BDNF | TrkB, p75NTR | JAK/STAT, MAPK/ERK | Neuroprotection, neurogenesis, synaptic plasticity, peripheral nerve injury.[6] |
| GDNF | GFRα1/RET | Protection and restoration of dopaminergic neurons (Parkinson's disease models).[7] |
While all three factors show promise in promoting neuronal survival and function, their distinct receptor systems and downstream signaling pathways suggest they may be suited for different therapeutic applications. The lack of direct comparative studies represents a significant knowledge gap in the field.
Experimental Protocols
Animal Model of Diabetic Neuropathy
-
Induction of Diabetes: Diabetes is induced in rats via a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state.[8]
-
Treatment: this compound TX14(A) or a vehicle control is administered systemically (e.g., intraperitoneally or subcutaneously) at specified doses and frequencies.[2]
-
Outcome Measures:
-
Nerve Conduction Velocity (NCV): Motor and sensory NCVs are measured to assess nerve function.[2]
-
Behavioral Testing: Tests for thermal and mechanical sensitivity are used to evaluate neuropathic pain.
-
Histopathology: Sciatic nerve sections are examined for structural changes, such as axonal atrophy and demyelination.[8]
-
In Vitro Signaling Assays
-
Cell Lines: Human embryonic kidney (HEK293) cells are commonly used for transfection with GPR37 and GPR37L1 receptors.
-
ERK Phosphorylation Assay: Following treatment with this compound, cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK to determine the activation of the MAPK pathway.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling cascade.
Caption: Preclinical experimental workflow.
Independent Verification and Future Directions
The identification of GPR37 and GPR37L1 as receptors for this compound has been a significant step in understanding its mechanism of action. However, the body of independent research replicating the therapeutic effects of this compound in various disease models is still developing. While initial preclinical data are promising, particularly in the context of peripheral neuropathies, further independent validation is crucial.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical trials comparing this compound with other neurotrophic factors like BDNF and GDNF are essential to establish its relative efficacy and potential therapeutic niche.
-
Elucidation of Downstream Pathways: A more in-depth exploration of the signaling pathways activated by this compound beyond the ERK cascade will provide a more complete understanding of its cellular effects.
-
Validation in Diverse Models: Testing the efficacy of this compound in a wider range of neurodegenerative disease models is necessary to determine its broader therapeutic potential.
-
Clinical Translation: While some early clinical trials in neuropathy were discontinued, the promising preclinical data may warrant further investigation into optimized delivery methods and patient populations for future clinical studies. A study on feline diabetic neuropathy was initiated but the results have not been widely disseminated.[9] The instability of this compound TX14(A) in the brain has been noted as a potential obstacle for treating central nervous system disorders, suggesting that more stable analogs may be required for such applications.[10]
References
- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents hyperalgesia and reduces peripheral TNFR1 expression following TNF-alpha nerve injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired Prosaposin Secretion During Nerve Regeneration in Diabetic Rats and Protection of Nerve Regeneration by a Prosaposin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective and neurorestorative properties of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. This compound(TM) TX14(A) in Feline Diabetic Neuropathy (Study Closed) - Vet Clinical Trials - VIN [vin.com]
- 10. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lysosomal Storage Disorder Therapeutics: Enzyme Replacement Therapy vs. Prosaptide
For Researchers, Scientists, and Drug Development Professionals
Lysosomal storage disorders (LSDs) are a group of over 50 distinct genetic diseases characterized by the accumulation of undegraded substrates within lysosomes, leading to cellular dysfunction and multi-organ pathology. For decades, Enzyme Replacement Therapy (ERT) has been the cornerstone of treatment for several LSDs, primarily addressing systemic manifestations. However, the emergence of novel therapeutic strategies, such as those involving Prosaptide, presents new avenues for addressing the complex pathologies of these disorders, particularly the neurological aspects that remain a significant challenge.
This guide provides a detailed, data-driven comparison of ERT and this compound, focusing on their mechanisms of action, therapeutic efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
Enzyme Replacement Therapy and this compound operate through fundamentally different mechanisms to combat the effects of lysosomal storage disorders.
Enzyme Replacement Therapy (ERT): The Direct Approach
ERT directly addresses the enzymatic deficiency that is the hallmark of most LSDs.[1][2][3] This therapy involves the intravenous infusion of a recombinant human enzyme that is missing or deficient.[4] The administered enzyme is engineered to be recognized by cell surface receptors, such as the mannose-6-phosphate (B13060355) receptor, which facilitates its uptake into the cell and subsequent trafficking to the lysosome.[4][5] Once inside the lysosome, the recombinant enzyme can catabolize the accumulated substrate, thereby reducing cellular storage and alleviating some of the visceral and hematological symptoms of the disease.[1][6]
Figure 1. Mechanism of Enzyme Replacement Therapy (ERT).
This compound: The Neuroprotective Modulator
This compound is a synthetic peptide derived from prosaposin.[7] Prosaposin itself is a precursor to four essential sphingolipid activator proteins (saposins A, B, C, and D) required for the lysosomal hydrolysis of specific sphingolipids.[8][9] Beyond this intracellular role, secreted prosaposin and its derivative, this compound, act as neurotrophic factors.[7][8][10] They bind to G protein-coupled receptors, such as GPR37 and GPR37L1, on the cell surface to initiate intracellular signaling cascades.[7][10] These pathways, including the stimulation of ERK and Akt phosphorylation, are involved in promoting cell survival and protecting neurons and glial cells from damage.[7][10] This mechanism does not replace the deficient enzyme but aims to mitigate the downstream neuropathological consequences of lysosomal dysfunction, a key limitation of ERT which cannot effectively cross the blood-brain barrier.[6][11]
Figure 2. Signaling Pathway of this compound.
Therapeutic Efficacy: A Quantitative Comparison
Direct head-to-head clinical trials comparing this compound with ERT for the same clinical endpoints in a single lysosomal storage disorder are not available in published literature. ERT has extensive clinical data for systemic disease, while this compound's development has focused on neuropathic indications.
Enzyme Replacement Therapy (ERT) Performance
ERT has demonstrated significant efficacy in managing the systemic, non-neurological symptoms of several LSDs, most notably Gaucher disease and Fabry disease.[2][12]
Table 1: Efficacy of ERT in Gaucher Disease (Type 1)
| Parameter | Baseline (Mean) | Post-ERT (Mean) | % Change | Study Duration | Reference |
| Hemoglobin (g/dL) | 11.2 | 13.6 | +21.4% | 10 years | [2] |
| Platelet Count (x10³/mm³) | 95.3 | 166.6 | +74.8% | 10 years | [2] |
| Spleen Volume (% of normal) | 15-20x normal | 2-5x normal | ~75-80% reduction | 2-4 years | [13] |
| Liver Volume (% of normal) | 2.5x normal | 1.25-1.5x normal | ~40-50% reduction | 2-4 years | [13] |
Table 2: Efficacy of ERT in Fabry Disease
| Parameter | Outcome | Study Details | Reference |
| Plasma Globotriaosylceramide (Gb3) | Significant reduction in plasma and urine | Observed in both male and female patients | [14][15][16] |
| Renal Function | Slows decline in eGFR | More effective when started before significant organ damage | [15][17] |
| Cardiac Parameters | Reduction/stabilization of left ventricular mass | Observed in male and female patients | [15][16] |
| Pain & Quality of Life | Improvement in pain, GI symptoms, and QoL | Reported in pediatric and adult populations | [14][15] |
This compound Performance
Clinical data for this compound in LSDs is limited. Phase 2 trials have been conducted for diabetic and HIV-related neuropathy, with one study noting a significant pain reduction at a specific dose, though development for these indications was discontinued.[9] The therapeutic hypothesis for this compound in LSDs is based on its demonstrated neuroprotective and glioprotective effects in preclinical models, which suggest it could be beneficial for the neurological manifestations of diseases like neuronopathic Gaucher disease or Fabry disease.[9][10] However, quantitative data on its ability to impact systemic disease markers like organ volume or substrate accumulation in peripheral tissues is lacking.
Experimental Methodologies
The evaluation of therapeutics for LSDs involves a range of biochemical and cellular assays. A typical workflow progresses from preclinical validation to clinical assessment.
Figure 3. Experimental workflow for evaluating LSD therapeutics.
Protocol 1: Glucocerebrosidase (GCase) Activity Assay
This protocol is used to measure the activity of glucocerebrosidase, the enzyme deficient in Gaucher disease.
-
Principle: This fluorometric assay measures the hydrolysis of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUGlc) into the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is proportional to GCase activity.[4][18]
-
Materials:
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
Assay Buffer: 0.1 M Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate.[4][18]
-
Substrate Solution: 5 mM 4-MUGlc in DMSO.[4]
-
Stop Buffer: 1 M Glycine, pH 10.7.
-
Standard: 4-Methylumbelliferone (4-MU) for standard curve generation.
-
-
Procedure:
-
Protein Extraction: Lyse cells or tissue homogenates in Lysis Buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA or Bradford assay.
-
Reaction Setup: In a 96-well plate, add a known amount of protein lysate (e.g., 5-20 µg) to each well. Include blank wells (Assay Buffer only) and negative controls (lysate with a GCase inhibitor like conduritol B epoxide). Adjust the final volume with Assay Buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the 4-MUGlc substrate solution to a final concentration of ~1 mM.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[4]
-
Termination: Stop the reaction by adding Stop Buffer to each well.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[4]
-
Data Analysis: Calculate GCase activity by comparing the sample fluorescence to a 4-MU standard curve. Normalize the activity to the protein concentration and time (e.g., nmol/hr/mg protein).
-
Protocol 2: Quantification of Globotriaosylceramide (Gb3)
This protocol is used to measure the accumulation of globotriaosylceramide (Gb3), the primary substrate that builds up in Fabry disease.
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of lipids like Gb3 from biological samples.[5][19]
-
Materials:
-
Biological Sample: Patient-derived fibroblasts, plasma, or tissue homogenates.
-
Internal Standard: A stable isotope-labeled version of Gb3 (e.g., N-heptadecanoyl-ceramide trihexoside) for accurate quantification.[5]
-
Extraction Solvents: Chloroform (B151607), Methanol (B129727), Water (e.g., Folch method).[5]
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
-
Procedure:
-
Sample Preparation: Harvest cells or collect plasma/tissue.
-
Lipid Extraction:
-
Homogenize the sample in a mixture of chloroform and methanol.
-
Add the internal standard at a known concentration.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.
-
Evaporate the organic solvent and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC Separation: Inject the sample onto a C4 or C18 reverse-phase chromatography column. Use a gradient of solvents (e.g., water and methanol with ammonium (B1175870) formate (B1220265) and formic acid) to separate Gb3 from other lipids.[5]
-
MS/MS Detection:
-
Quantification:
-
Generate a standard curve using known concentrations of a Gb3 analytical standard.
-
Determine the concentration of Gb3 in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the final value to the initial amount of protein or tissue used (e.g., ng Gb3/mg protein).
-
-
Conclusion and Future Perspectives
Enzyme Replacement Therapy is the established standard of care for the systemic manifestations of several lysosomal storage disorders, with a wealth of clinical data supporting its efficacy in reducing substrate storage and improving visceral and hematological parameters.[2] Its primary limitation remains its inability to effectively address the central nervous system pathology.
This compound represents a complementary, rather than a directly competitive, therapeutic strategy. Its mechanism as a neuroprotective signaling molecule positions it as a potential treatment for the neurological deficits that are often the most debilitating aspects of LSDs and are left unaddressed by ERT.[10][11]
Future research should focus on a multi-faceted approach. Combination therapies, where ERT manages systemic disease and a neurotrophic agent like this compound protects the central nervous system, could offer a more comprehensive treatment paradigm. For this to become a reality, further clinical trials of this compound are needed to establish its safety and efficacy specifically in the context of LSD-associated neurodegeneration, with clear biomarkers to quantify its effects on the brain. The continued development of such novel strategies is critical to improving the quality of life and long-term outcomes for all patients affected by these devastating disorders.
References
- 1. Enzyme replacement and substrate reduction therapy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Replacement or Substrate Reduction? A Review of Gaucher Disease Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene therapy for lysosomal storage diseases: Current clinical trial prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme Replacement in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of enzyme replacement therapy on clinical outcomes in paediatric patients with Fabry disease – A systematic literature review by a European panel of experts - UCL Discovery [discovery.ucl.ac.uk]
- 15. The effect of enzyme replacement therapy on clinical outcomes in male patients with Fabry disease: A systematic literature review by a European panel of experts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. Patients with Fabry Disease after Enzyme Replacement Therapy Dose Reduction Versus Treatment Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Prosaptide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of laboratory reagents is a cornerstone of safety and regulatory compliance. Prosaptide, a synthetic peptide derived from prosaposin, is utilized in research for its neurotrophic activities. While not classified as a hazardous substance under the Globally Harmonized System (GHS), its biological activity necessitates conscientious handling and disposal to prevent unintended environmental release and ensure personnel safety.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated waste streams, aligning with general laboratory best practices for peptide waste management. All procedures must be conducted in accordance with federal, state, and local environmental control regulations.[2]
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is imperative to follow standard laboratory safety protocols. The usual precautionary measures for handling chemicals should be observed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]
-
Ventilation: Handle this compound in a well-ventilated area to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, absorb the solution with a liquid-binding material such as diatomite or universal binders. Decontaminate the affected surfaces and equipment by scrubbing with alcohol. Dispose of the contaminated material in accordance with institutional and local regulations.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste is contingent on its form (solid, liquid, or sharps) and the specific guidelines of your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation:
Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Establish distinct, clearly labeled waste streams for each type of this compound waste.
-
Solid Waste: Includes unused or expired lyophilized this compound, as well as contaminated consumables like pipette tips, tubes, gloves, and weigh boats.
-
Liquid Waste: Encompasses this compound solutions, reaction mixtures, and contaminated buffers.
-
Sharps Waste: Consists of any needles, syringes, or glass Pasteur pipettes that have come into contact with this compound.
2. Waste Treatment and Inactivation:
While this compound is not classified as hazardous, treating it as a potentially bioactive compound and inactivating it before disposal is a recommended best practice to mitigate any potential biological effects on the environment.[1] Chemical inactivation is a common and effective method for degrading peptides.
For Liquid this compound Waste:
-
Chemical Inactivation: In a designated chemical fume hood, you can inactivate this compound solutions using one of the following methods.
-
Bleach Treatment: Add a 10% bleach solution to the liquid waste to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%. Allow a contact time of at least 30 minutes to ensure degradation.[1]
-
Acid/Base Hydrolysis: Alternatively, add the peptide solution to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). A common ratio is 1 part waste to 10 parts inactivation solution. Allow this mixture to stand for a minimum of 24 hours to facilitate complete hydrolysis of the peptide bonds.[2]
-
-
Neutralization: After inactivation via acid or base hydrolysis, it is crucial to neutralize the solution to a pH between 6.0 and 8.0 before final disposal.[2]
-
Collection: Collect the treated and neutralized liquid waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Inactivated this compound Waste" and any other components of the solution.
For Solid this compound Waste:
-
Collection: Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Inactivation (for bulk powder): For larger quantities of unused lyophilized this compound, chemical inactivation prior to disposal is advisable. This can be achieved by dissolving the peptide in a suitable solvent and then following the liquid waste inactivation protocol.
For Contaminated Sharps:
-
Immediate Disposal: Place all contaminated sharps immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled for chemically contaminated sharps.
-
Final Disposal: Once the sharps container is full, it should be sealed and disposed of through your institution's biohazardous or chemical waste stream, which typically involves incineration.
3. Final Disposal:
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for the final disposal procedures. They will provide guidance on whether the collected waste can be disposed of through a specific chemical waste stream or if it requires incineration.
-
Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations. Never pour untreated peptide solutions down the drain.[3]
Data on Inactivation Procedures
For clarity, the following table summarizes the quantitative parameters for the recommended chemical inactivation methods for peptide waste.
| Inactivation Method | Reagent Concentration | Waste-to-Reagent Ratio | Minimum Contact Time | Final pH for Aqueous Waste |
| Bleach Treatment | 10% Sodium Hypochlorite | 1:1 (volume) | 30 minutes | As per local regulations |
| Acid Hydrolysis | 1 M Hydrochloric Acid | 1:10 (volume) | 24 hours | 6.0 - 8.0 |
| Base Hydrolysis | 1 M Sodium Hydroxide | 1:10 (volume) | 24 hours | 6.0 - 8.0 |
Experimental Protocols
The disposal procedures outlined above are based on general best practices for laboratory peptide waste management. Below is a general protocol for the chemical inactivation of a liquid this compound solution using acid hydrolysis.
Protocol: Acid Hydrolysis of Liquid this compound Waste
-
Preparation: In a certified chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl).
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Addition of Waste: Slowly and carefully add the liquid this compound waste to the 1 M HCl solution in a suitable container. The recommended ratio is 1 part waste to 10 parts of the acid solution to ensure a sufficient excess of the hydrolyzing agent.
-
Reaction: Gently stir the mixture and allow it to stand at room temperature for a minimum of 24 hours to ensure complete peptide degradation.
-
Neutralization: After the inactivation period, check the pH of the solution using a calibrated pH meter. Slowly add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, with stirring until the pH is between 6.0 and 8.0.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly state "Inactivated this compound Waste" and list all chemical components.
-
Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's EHS department.
Visualizing Key Processes
To further clarify the procedures and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Simplified signaling pathway of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Prosaptide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Prosaptide. Adherence to these guidelines is critical for ensuring personal safety, experimental integrity, and regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is paramount to prevent exposure through inhalation, skin contact, or eye contact. The following personal protective equipment is mandatory.[1][2]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves. | Double gloving with nitrile gloves. |
| Eye & Face Protection | Safety glasses with side shields. | Full-face shield or safety goggles for splash hazards. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | An N95 respirator or higher should be used if there is a risk of aerosolization or when handling powdered peptide.[3] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receiving lyophilized this compound, immediately inspect the packaging for any damage. Store the container in a cool, dry, and dark environment, ideally at -20°C or colder for long-term stability.[4][5][6][7] For reconstituted solutions, store at 4°C for short-term use or in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6]
Handling and Preparation
-
Equilibration: Before opening, allow the lyophilized peptide container to equilibrate to room temperature in a desiccator to prevent condensation and moisture uptake.[5][6][7]
-
Aseptic Technique: Work in a sterile environment, such as a laminar flow hood, to prevent contamination. Use sterile, high-purity water or an appropriate buffer for reconstitution.[2]
-
Weighing: If weighing the lyophilized powder, do so in a designated area with appropriate ventilation. Minimize the time the container is open.
-
Labeling: Clearly label all containers with the compound name, concentration, and date of preparation.[2]
Disposal Plan: Inactivation and Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure laboratory safety. All waste must be handled in accordance with institutional and local regulations for chemical and biological waste.[2]
Inactivation Methods
Before final disposal, biologically active this compound waste should be inactivated. Two primary methods are recommended:
1. Chemical Degradation:
-
Principle: Strong oxidizing agents or extreme pH can break down the peptide structure, rendering it inactive.[8]
-
Procedure for Liquid Waste: In a chemical fume hood, treat liquid waste containing this compound with a 10% bleach solution (sodium hypochlorite) for at least 30 minutes.[9] Alternatively, adjust the pH to be highly acidic (e.g., with 1M HCl) or highly alkaline (e.g., with 1M NaOH) and allow it to stand for several hours to promote hydrolysis.[8][10] Neutralize the solution before disposal as chemical waste.
-
Procedure for Solid Waste: Immerse contaminated solid waste (e.g., pipette tips, vials) in a 10% bleach solution for at least 30 minutes.[9]
2. Autoclaving:
-
Principle: High-pressure steam at 121°C effectively denatures and degrades peptides.[9]
-
Procedure: Place contaminated labware and waste in a designated, puncture-resistant autoclave bag. Add a small amount of water to dry waste to facilitate steam penetration.[9][11] Autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[3][9][12]
Waste Segregation and Disposal
| Waste Type | Container | Disposal Pathway |
| Liquid Waste (Inactivated) | Labeled chemical waste container. | Follow institutional guidelines for chemical waste disposal. |
| Solid Waste (Inactivated) | Labeled chemical or biohazardous waste container. | Follow institutional guidelines for decontaminated solid waste. |
| Sharps (e.g., needles) | Puncture-resistant sharps container. | Follow institutional guidelines for sharps disposal. |
| Unused Lyophilized this compound | Original vial within a labeled waste container. | Treat as chemical waste and dispose of according to institutional protocols. |
Experimental Protocol: Assessing this compound-Induced ERK Phosphorylation
This compound activates the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade in cell proliferation and survival, through the G-protein coupled receptors GPR37 and GPR37L1.[1][4][6] A common method to verify the biological activity of this compound is to measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream component of the MAPK pathway.[1] The following is a detailed protocol for this experiment using Western blotting.[1]
Materials
-
Cell line expressing GPR37 or GPR37L1 (e.g., HEK-293T cells transfected with the receptor).
-
Cell culture medium and supplements.
-
This compound Tx14(A).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of phospho-ERK to total ERK.
-
Visualizing Workflows and Pathways
To further clarify the procedural flow and biological context, the following diagrams illustrate the key workflows and signaling pathways.
Caption: Workflow for handling and disposing of this compound.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. twu.edu [twu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. biosafety.utk.edu [biosafety.utk.edu]
- 12. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
